Product packaging for 1-Triacontanol(Cat. No.:CAS No. 28351-05-5)

1-Triacontanol

Cat. No.: B3423078
CAS No.: 28351-05-5
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
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Description

Triacontan-1-ol is an ultra-long-chain primary fatty alcohol that is triacontane in which one of the terminal methyl hydrogens is replaced by a hydroxy group. It is a fatty alcohol 30:0 and an ultra-long-chain primary fatty alcohol.
1-Triacontanol is a natural product found in Mandragora autumnalis, Primula vulgaris, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O B3423078 1-Triacontanol CAS No. 28351-05-5

Properties

IUPAC Name

triacontan-1-ol
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InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
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InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
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Molecular Formula

C30H62O
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Related CAS

67905-26-4 (aluminum salt)
Record name Myricyl alcohol
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DSSTOX Substance ID

DTXSID5029188
Record name 1-Triacontanol
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Molecular Weight

438.8 g/mol
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Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]
Record name 1-Triacontanol
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CAS No.

593-50-0
Record name 1-Triacontanol
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Foundational & Exploratory

An In-depth Technical Guide to the 1-Triacontanol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol, a 30-carbon primary fatty alcohol, is a natural plant growth regulator found in epicuticular waxes. It plays a significant role in promoting plant growth and development by influencing various physiological and biochemical processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially modulating this important metabolic pathway. It includes detailed experimental protocols for pathway analysis and quantitative data to facilitate comparative studies. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the described processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum (ER). This process is carried out by the fatty acid elongase (FAE) complex, which sequentially adds two-carbon units to a growing acyl-CoA chain. The resulting 30-carbon acyl-CoA, triacontanoyl-CoA, is then reduced to this compound.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The synthesis of the C30 precursor for this compound is dependent on the fatty acid elongase (FAE) complex. This complex consists of four core enzymes that catalyze a cycle of four reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial and rate-limiting step, which involves the condensation of a C28-CoA with malonyl-CoA to form a β-ketoacyl-CoA (C30). The specificity of the KCS enzyme determines the final chain length of the VLCFA. In Arabidopsis thaliana, KCS6 (also known as CER6 or CUT1) is a key enzyme involved in the elongation of VLCFAs to C28 and beyond, making it a crucial component in the synthesis of the C30 precursor.[1][2][3]

  • First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group of the β-ketoacyl-CoA to a hydroxyl group, forming a β-hydroxyacyl-CoA. In Arabidopsis, KCR1 is the primary reductase involved in this step.

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule from the β-hydroxyacyl-CoA, creating a double bond and forming an trans-2,3-enoyl-CoA. PASTICCINO2 (PAS2) is the major HCD in Arabidopsis.

  • Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA to produce a saturated acyl-CoA that is two carbons longer than the initial substrate. In Arabidopsis, this function is primarily carried out by ECERIFERUM10 (CER10) .[4]

This four-step cycle is repeated until the C30 acyl-CoA, triacontanoyl-CoA, is synthesized.

VLCFA Elongation Cycle C28-CoA C28-CoA β-Ketoacyl-CoA (C30) β-Ketoacyl-CoA (C30) C28-CoA->β-Ketoacyl-CoA (C30) KCS6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->β-Ketoacyl-CoA (C30) β-Hydroxyacyl-CoA (C30) β-Hydroxyacyl-CoA (C30) β-Ketoacyl-CoA (C30)->β-Hydroxyacyl-CoA (C30) KCR1 trans-2,3-Enoyl-CoA (C30) trans-2,3-Enoyl-CoA (C30) β-Hydroxyacyl-CoA (C30)->trans-2,3-Enoyl-CoA (C30) PAS2 Triacontanoyl-CoA (C30) Triacontanoyl-CoA (C30) trans-2,3-Enoyl-CoA (C30)->Triacontanoyl-CoA (C30) CER10

Figure 1: The Very-Long-Chain Fatty Acid (VLCFA) elongation cycle for the synthesis of triacontanoyl-CoA.
Reduction to this compound

The final step in the biosynthesis of this compound is the reduction of triacontanoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). In Arabidopsis, the enzyme ECERIFERUM4 (CER4) , also known as FAR3, is responsible for the reduction of very-long-chain acyl-CoAs to their corresponding primary alcohols, including the conversion of triacontanoyl-CoA to this compound.[5][6]

Final Reduction Step Triacontanoyl-CoA Triacontanoyl-CoA This compound This compound Triacontanoyl-CoA->this compound CER4 (FAR)

Figure 2: The final reduction of triacontanoyl-CoA to this compound catalyzed by CER4.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its efficiency and regulation. The following tables summarize available quantitative data.

Table 1: Abundance of this compound in the Cuticular Wax of Various Plant Species

Plant SpeciesOrganThis compound (% of total wax)Reference
Arabidopsis thalianaStem~1.0%[7]
Brassica carinataLeafup to 10.83%[8]
Spathodea campanulataLeafHigh (major component)[9]
Newbouldia laevisLeaf<1.0%[9]
Markhamia acuminataLeaf<1.0%[9]
Kigelia africanaLeaf<1.0%[9]

Table 2: Kinetic Parameters of Key Enzymes

Note: Specific kinetic data for the C30 substrates of KCS6 and CER4 are limited in the literature. The values presented are indicative of their general activity with very-long-chain fatty acyl-CoAs.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
AtKCS1 C16:0-CoA~2.5-[10]
AtKCS1 C18:0-CoA~1.5-[10]
AtLACS Oleic acid3.26 ± 1.302.91 ± 0.55 (x10⁻³)[11]
AtNPC4 GIPC3.860.19 (µM min⁻¹) (Vmax)[12]
AtNPC4 PC22.430.12 (µM min⁻¹) (Vmax)[12]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.

Transcriptional Regulation

Several transcription factors have been identified as key regulators of the cuticular wax biosynthetic pathway, including the genes involved in this compound synthesis.

  • MYB96 and MYB94: These two MYB transcription factors are positive regulators of cuticular wax biosynthesis. They are induced by drought and abscisic acid (ABA) and additively activate the expression of several wax biosynthetic genes, including KCS6 and CER4.[13][14][15][16][17][18] They bind to conserved MYB recognition sequences in the promoter regions of their target genes.[14][16][18]

  • DEWAX: This AP2/ERF-type transcription factor acts as a negative regulator of wax biosynthesis, repressing the expression of wax-related genes, including KCS genes, during the dark period of the diurnal cycle.

  • SPL9: This transcription factor, regulated by miR156, positively regulates the expression of CER1 and indirectly affects CER4 expression, influencing alkane and primary alcohol synthesis.[19]

Regulatory Network cluster_signals Environmental & Hormonal Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Drought Drought MYB96 MYB96 Drought->MYB96 MYB94 MYB94 Drought->MYB94 ABA ABA ABA->MYB96 ABA->MYB94 Light/Dark Cycle Light/Dark Cycle DEWAX DEWAX Light/Dark Cycle->DEWAX KCS6 KCS6 MYB96->KCS6 activates CER4 CER4 MYB96->CER4 activates MYB94->KCS6 activates MYB94->CER4 activates DEWAX->KCS6 represses SPL9 SPL9 SPL9->CER4 indirectly activates miR156 miR156 miR156->SPL9 inhibits

Figure 3: Transcriptional regulatory network of this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of Cuticular Waxes

This protocol describes the extraction and analysis of cuticular waxes, including this compound, from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Chloroform (B151607)

  • Heptadecanoic acid (internal standard)

  • Nitrogen gas supply

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous pyridine (B92270)

  • Heptane:toluene (1:1, v/v)

  • GC-MS system

Procedure:

  • Extraction:

    • Collect and weigh fresh plant tissue (e.g., stems or leaves).

    • Immerse the tissue in chloroform containing a known amount of heptadecanoic acid as an internal standard for 30 seconds at room temperature.[20]

    • Transfer the chloroform extract to a new glass vial.

  • Drying and Derivatization:

    • Evaporate the chloroform extract to dryness under a stream of nitrogen gas.[20]

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried extract.[20]

    • Incubate at 70°C for 30 minutes to convert hydroxyl-containing compounds (like this compound) into their trimethylsilyl (B98337) (TMS) derivatives.[20]

    • Evaporate the pyridine and excess BSTFA under a stream of nitrogen gas.[20]

  • Sample Preparation for GC-MS:

    • Dissolve the derivatized wax residue in 500 µL of heptane:toluene (1:1, v/v).[20]

    • Transfer the solution to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the sample into the GC-MS.

    • Use a suitable temperature program to separate the different wax components. A typical program might start at a low temperature and ramp up to a high temperature to elute the long-chain compounds.

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the amount of this compound and other wax components by comparing their peak areas to the peak area of the internal standard.

Wax_Extraction_Workflow Plant_Tissue 1. Collect Plant Tissue Extraction 2. Immerse in Chloroform with Internal Standard Plant_Tissue->Extraction Drying1 3. Dry Extract under Nitrogen Extraction->Drying1 Derivatization 4. Add Pyridine and BSTFA, Heat at 70°C Drying1->Derivatization Drying2 5. Dry again under Nitrogen Derivatization->Drying2 Dissolving 6. Dissolve in Heptane:Toluene Drying2->Dissolving GCMS 7. Analyze by GC-MS Dissolving->GCMS

Figure 4: Experimental workflow for cuticular wax extraction and analysis.
Heterologous Expression and Purification of Fatty Acyl-CoA Reductase (CER4)

This protocol outlines the general steps for expressing and purifying a plant fatty acyl-CoA reductase, such as CER4, in a heterologous system like E. coli or yeast for subsequent in vitro characterization.

Materials:

  • Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

  • Competent cells (E. coli or yeast)

  • Appropriate growth media and antibiotics/selection agents

  • Inducer (e.g., IPTG for E. coli, galactose for yeast)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

Procedure:

  • Cloning:

    • Amplify the coding sequence of the CER4 gene from plant cDNA.

    • Clone the CER4 cDNA into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation and Expression:

    • Transform the expression construct into competent E. coli or yeast cells.

    • Grow the transformed cells in a suitable medium to a desired cell density.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG or galactose).

    • Continue to grow the cells for a specified time to allow for protein accumulation.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells using methods such as sonication or enzymatic digestion.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.

  • Purification:

    • Apply the soluble protein extract to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

    • Wash the column with a wash buffer to remove non-specifically bound proteins.

    • Elute the target protein from the column using an elution buffer (e.g., containing a high concentration of imidazole (B134444) for His-tagged proteins).

  • Verification:

    • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

    • Confirm the identity of the protein by Western blotting using an antibody against the affinity tag or the protein itself.

In Vitro Fatty Acyl-CoA Reductase (FAR) Enzyme Assay

This protocol describes a method to measure the activity of a purified FAR enzyme in vitro.

Materials:

  • Purified FAR enzyme

  • Acyl-CoA substrate (e.g., triacontanoyl-CoA)

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Reaction termination solution (e.g., a solution of isopropanol (B130326) and acetic acid)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the acyl-CoA substrate in a microcentrifuge tube.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified FAR enzyme to the reaction mixture.

    • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a termination solution.

    • Add an organic solvent (e.g., hexane) to extract the fatty alcohol product.

    • Vortex the mixture and then centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the fatty alcohol.

  • Analysis:

    • Dry the organic extract under a stream of nitrogen.

    • Derivatize the sample with a silylating agent (e.g., BSTFA) if necessary for GC-MS analysis.

    • Dissolve the derivatized product in a suitable solvent and analyze by GC-MS to identify and quantify the fatty alcohol product.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving the fatty acid elongase complex and a terminal fatty acyl-CoA reductase. The production of the C30 precursor, triacontanoyl-CoA, is a multi-enzyme process, with the KCS enzyme playing a critical role in determining the final chain length. The subsequent reduction to this compound is catalyzed by the FAR enzyme, CER4 in Arabidopsis. The entire pathway is under tight transcriptional control, responding to both developmental and environmental cues, with transcription factors such as MYB96 and MYB94 playing a key role in its upregulation in response to drought and ABA. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers seeking to further investigate this important metabolic pathway and its role in plant growth and stress response. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the intricate details of the regulatory networks that govern this compound biosynthesis.

References

The Discovery, Isolation, and Science of 1-Triacontanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol, a 30-carbon saturated primary fatty alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants and in beeswax.[1][2] First isolated in 1933 from alfalfa wax, it has since garnered significant attention for its ability to enhance plant growth, improve crop yields, and increase resistance to abiotic stress.[1] This technical guide provides an in-depth overview of the discovery, isolation, purification, and physiological effects of this compound, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The initial isolation of this compound from alfalfa (Medicago sativa) in 1933 marked the beginning of research into its biological activities.[1] It is a minor component of the epicuticular wax of many plant species. For instance, in wheat, this compound constitutes about 3-4% of the leaf wax.[1] It is also a significant component of beeswax.[1][2] The presence of this long-chain alcohol in the protective outer layer of plants suggests its role in plant defense and development.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from natural sources involve several stages, including extraction, saponification (for esterified forms), and purification. The choice of method depends on the source material and the desired purity of the final product.

Protocol 1: Saponification and Isolation from Beeswax

This protocol is adapted from established methods for extracting this compound from beeswax, where it is often present as an ester.[3]

Materials:

Procedure:

  • Dissolution: In a four-necked flask, dissolve 150 g of industrial beeswax in 300 ml of benzene with heating to approximately 75°C.

  • Saponification: After one hour, increase the temperature to 95°C. Prepare a solution of 8.5 g of NaOH in 100 ml of 95°C ethanol and add it dropwise to the beeswax solution over about one hour with continuous stirring. Reflux the mixture for an additional hour.[3]

  • Extraction of Unsaponifiables: After saponification, pour the reaction mixture into 500 ml of hot water (90°C) and stir thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper benzene layer contains the unsaponifiable matter, including this compound.[3] Extract the lower aqueous phase a second time with 200 ml of benzene.

  • Washing: Combine the benzene extracts and wash them three times with 30% ethanol.[3]

  • Solvent Removal: Distill the benzene to obtain the crude unsaponifiable matter.

  • Hydrocarbon Removal: To 40 g of the unsaponifiable matter, add 200 ml of isoamyl alcohol and boil for 30 minutes. Cool the solution to 15°C and allow it to stand for 6 hours. Hydrocarbons will solidify and can be separated. The remaining liquid contains the crude this compound.[3]

  • Initial Precipitation: Add 300 ml of ethanol to the liquid from the previous step, stir, and let it stand for 30 minutes. Collect the precipitate by vacuum filtration and wash the filter cake with distilled water until the pH is neutral. Dry the cake to obtain crude this compound.[3]

Protocol 2: Solvent Extraction from Plant Material (e.g., Alfalfa)

This is a general protocol for extracting this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., alfalfa leaves)

  • Soxhlet extractor

  • An appropriate organic solvent (e.g., hexane, chloroform, or ethanol)

  • Rotary evaporator

Procedure:

  • Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: Place the powdered plant material in a thimble and extract it with the chosen solvent in a Soxhlet apparatus for a sufficient period (typically 6-8 hours).

  • Solvent Evaporation: After extraction, concentrate the solvent extract using a rotary evaporator to obtain the crude wax extract containing this compound.

  • Further Purification: The crude extract can be further purified using the saponification and recrystallization methods described in this guide.

Protocol 3: Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound.[4][5]

Materials:

  • Crude this compound

  • An appropriate solvent or solvent system (e.g., benzene, ethanol, ethyl acetate, or a mixture)[3][6]

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound at high temperatures but have low solubility at room temperature.[5] Benzene and mixtures of benzene and ethanol have been used effectively.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (near its boiling point) to form a saturated solution.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.[3][7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals, for example, at 50°C for 24 hours, to remove any residual solvent.[3] This process can be repeated multiple times to achieve higher purity.[3]

Advanced Extraction Techniques

Modern extraction techniques offer advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for extracting lipophilic compounds like this compound. It offers high selectivity and leaves no solvent residue. Studies have shown that SFE can yield a high-purity n-alcohol fraction from sources like sugarcane wax.[8]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. This technique can significantly reduce extraction time and solvent volume. A patented method describes the use of microwave-assisted transesterification of beeswax in methanol (B129727) with a solid base catalyst to produce this compound with a yield of 50-60%.[9]

Quantitative Data on this compound Yield

The yield of this compound varies significantly depending on the source material and the extraction and purification methods employed. The following table summarizes some reported yields.

Source MaterialExtraction/Purification MethodYield of this compoundReference
Kenyan BeeswaxSaponification and Gas Chromatography21.4% of the whole wax[10]
Rice Bran WaxSaponification and Soxhlet Extraction25% crude yield (13.3% purity)[2][11]
Rice Bran WaxMicrowave Digestion and Molecular Distillation74.18% triacontanol (B1677592) concentrate[12]
Sugarcane WaxSupercritical CO2 ExtractionHigher purity (78.24% n-alcohols) compared to solvent extraction (22.00%)[8]
Sugarcane Filter CakeAccelerated Solvent Extraction (ASE)13.32% crude wax yield[13]
Sugarcane Filter CakeSupercritical Fluid Extraction (SFE) with co-solvent5.46% crude wax yield[13]
Sugarcane Filter CakeSoxhlet Extraction9.03% crude wax yield[13]
BeeswaxMicrowave-assisted transesterification and recrystallization50-60%[9]

Signaling Pathway and Physiological Effects

This compound exerts its growth-promoting effects by influencing various physiological and biochemical processes within the plant. The proposed signaling pathway involves a second messenger, L(+)-adenosine.

When applied to plants, this compound is believed to rapidly elicit an increase in the intracellular concentration of L(+)-adenosine. This second messenger then triggers a cascade of downstream events, leading to the observed physiological responses. These responses include:

  • Enhanced Photosynthesis: this compound treatment can lead to an increase in the rate of photosynthesis.[1]

  • Increased Enzyme Activity: It can enhance the activity of various enzymes within the plant.[1]

  • Stimulated Protein Synthesis: An increase in protein biosynthesis has been observed following treatment.[1]

  • Improved Nutrient and Water Uptake: this compound can promote the uptake of water and essential nutrients.

  • Gene Expression Regulation: It is thought to regulate the expression of genes involved in growth and development.

This compound Signaling Pathway This compound This compound L_adenosine L(+)-adenosine (Second Messenger) This compound->L_adenosine Elicits Photosynthesis Enhanced Photosynthesis L_adenosine->Photosynthesis Enzyme_Activity Increased Enzyme Activity L_adenosine->Enzyme_Activity Protein_Synthesis Stimulated Protein Synthesis L_adenosine->Protein_Synthesis Nutrient_Uptake Improved Nutrient & Water Uptake L_adenosine->Nutrient_Uptake Gene_Expression Regulation of Gene Expression L_adenosine->Gene_Expression Plant_Growth Enhanced Plant Growth & Yield Photosynthesis->Plant_Growth Enzyme_Activity->Plant_Growth Protein_Synthesis->Plant_Growth Nutrient_Uptake->Plant_Growth Gene_Expression->Plant_Growth

Proposed signaling pathway of this compound in plants.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying this compound from a natural source involves a series of sequential steps.

Experimental Workflow Start Natural Source (e.g., Beeswax, Alfalfa) Extraction Extraction (Solvent, SFE, or MAE) Start->Extraction Saponification Saponification (if necessary) Extraction->Saponification Crude_Extract Crude this compound Saponification->Crude_Extract Purification Purification by Recrystallization Crude_Extract->Purification Analysis Purity Analysis (GC-MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

General workflow for the isolation and purification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent plant growth-regulating properties. The methodologies for its extraction and purification from natural sources are well-established, with modern techniques offering improved efficiency and sustainability. A deeper understanding of its molecular signaling pathway holds the key to unlocking its full potential in agriculture and potentially in other fields of drug development. This guide provides a foundational technical overview to aid researchers and scientists in their exploration of this fascinating long-chain alcohol.

References

Myricyl Alcohol: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricyl alcohol, also known as 1-triacontanol or melissyl alcohol, is a saturated 30-carbon straight-chain fatty alcohol.[1][2] It is a naturally occurring compound found in the epicuticular waxes of various plants and in beeswax.[1][2] In the realm of agriculture, myricyl alcohol is recognized as a potent plant growth regulator, enhancing crop yield and quality.[1] Its applications also extend to the cosmetic industry, where it functions as a viscosity-controlling agent.[3] This technical guide provides an in-depth overview of the core physicochemical properties of myricyl alcohol, detailed experimental protocols for their determination, and a summary of its known biological signaling activities.

Physicochemical Properties

Myricyl alcohol presents as slightly beige or white waxy flakes or crystals.[4][] Its fundamental physicochemical characteristics are summarized in the tables below, providing a quantitative foundation for its application in research and development.

General and Physical Properties
PropertyValueReference
Molecular Formula C₃₀H₆₂O[]
Molecular Weight 438.81 g/mol []
Appearance Slightly beige flaky crystals[4]
Melting Point 86-88 °C[4][]
Boiling Point 443.34 °C at 760 mmHg (estimated)[6]
Density 0.842 g/cm³[4]
Flash Point 130.12 °C[4]
Solubility Profile
SolventSolubilityReference
Water Practically insoluble (1.352e-08 mg/L at 25°C, est.)[6]
Diethyl Ether Soluble[4]
Chloroform (B151607) Soluble[4]
Dichloromethane Soluble[4]
Benzene Insoluble in cold benzene[4]
Ethanol Insoluble in cold ethanol[4]
DMSO Insoluble[7]

Spectroscopic Data

The structural elucidation of myricyl alcohol is supported by various spectroscopic techniques. The following table summarizes key spectral data.

TechniqueKey Peaks/Shifts (in CDCl₃)Reference
¹H NMR (90 MHz) δ 1.26 (broad singlet, ~56H, -(CH₂)₂₈-), δ 3.64 (triplet, 2H, -CH₂-OH)[8]
¹³C NMR (50.18 MHz) δ 14.09, 22.72, 25.81, 29.38, 29.48, 29.73, 31.96, 32.91, 63.12[8]
Infrared (IR) ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2850-2960 cm⁻¹ (C-H stretch), ~1050-1260 cm⁻¹ (C-O stretch)[9][10][11]
Mass Spectrometry (MS) Fragmentation patterns characteristic of long-chain alcohols, often analyzed via GC-MS.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key analytical procedures.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the myricyl alcohol sample is completely dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary range.

    • For an accurate measurement, use a fresh sample and start heating at a temperature 10-15 °C below the preliminary melting point.

    • Set the heating rate to a slow ramp of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determining the solubility of myricyl alcohol in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of myricyl alcohol into a small, clean, and dry test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for approximately 30-60 seconds.

  • Observation: Allow the tube to stand for at least 3 minutes and observe.

    • Soluble: The solid completely disappears, and the resulting solution is clear.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (for waxy solids): If the compound is insoluble at room temperature, gently warm the mixture in a water bath to a temperature below the solvent's boiling point. Observe for any changes in solubility. Note if the compound precipitates upon cooling.

  • Documentation: Record the observations for each solvent tested.

Spectroscopic Analysis Protocols

Apparatus:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of myricyl alcohol in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The characteristic signal for the protons on the carbon bearing the hydroxyl group (-CH₂-OH) is expected around 3.6 ppm. The long methylene (B1212753) chain will appear as a large, broad signal around 1.2-1.3 ppm.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The carbon attached to the hydroxyl group is expected to appear downfield, typically in the 60-70 ppm range.

Apparatus:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., chloroform or dichloromethane)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of myricyl alcohol in a few drops of a volatile solvent like chloroform.

  • Film Creation: Apply a drop of the solution to the surface of a clean salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-H stretches around 2850-2960 cm⁻¹, and a C-O stretch between 1050-1260 cm⁻¹.[9][10][11]

Apparatus:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Autosampler or manual injection syringe

  • Solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of myricyl alcohol in a suitable volatile solvent.

  • Derivatization (Optional but Recommended): For improved volatility and chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.[13][14]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a temperature program that starts at a lower temperature (e.g., 60-100 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the long-chain alcohol.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak may be weak or absent. Look for characteristic fragmentation patterns of long-chain alcohols, such as the loss of water (M-18) and alpha-cleavage.

Biological Activity and Signaling Pathway

Myricyl alcohol, under the name this compound, is well-documented as a plant growth regulator that can enhance growth and yield in numerous plant species.[1] It is believed to act as a signaling molecule that influences a variety of physiological and biochemical processes.

Key reported effects include:

  • Enhanced Photosynthesis: It can increase the rates of photosynthesis.[1]

  • Increased Nutrient and Water Uptake: It aids in the transport and uptake of water and essential nutrients.[1]

  • Modulation of Gene Expression: It has been shown to regulate genes involved in photosynthesis and stress responses.

  • Enzyme Activity: It can influence the activity of various enzymes within the plant.[1]

The precise molecular mechanism of its action is still under investigation, but some studies suggest the involvement of a second messenger.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and purity assessment of a myricyl alcohol sample.

experimental_workflow Workflow for Myricyl Alcohol Identification and Purity Assessment cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Conclusion sample Unknown Solid Sample solubility Solubility Testing (Water, Ethanol, Chloroform) sample->solubility melting_point Melting Point Determination (Capillary Method) sample->melting_point ftir FTIR Spectroscopy solubility->ftir Insoluble in H₂O Soluble in Chloroform data_comparison Compare Data with Literature Values melting_point->data_comparison MP ≈ 86-88°C ftir->data_comparison O-H, C-H, C-O stretches nmr NMR Spectroscopy (¹H and ¹³C) nmr->data_comparison Characteristic shifts gcms GC-MS Analysis gcms->data_comparison Retention time & fragmentation purity Assess Purity (Sharp MP, No Impurity Peaks) data_comparison->purity conclusion Confirm Identity as Myricyl Alcohol purity->conclusion

References

1-Triacontanol in Plant Waxes: A Technical Guide to Natural Sources, Analysis, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA), a long-chain primary fatty alcohol (C30H62O), is a naturally occurring plant growth regulator found within the epicuticular waxes of numerous plant species. Its ability to enhance plant growth, improve yield, and increase stress tolerance has garnered significant interest in agricultural and biotechnological research. This technical guide provides an in-depth overview of the natural plant-based sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its proposed signaling pathway in plants.

Natural Sources of this compound in Plant Waxes

This compound is a common constituent of the protective waxy layer on the surface of plant leaves, stems, and fruits. While present in a wide variety of plants, certain species are known to contain significantly higher concentrations. The primary commercial and research sources of natural this compound are derived from the waxes of specific plants.

Key Plant Sources
  • Alfalfa (Medicago sativa) : Historically, alfalfa was one of the first plants from which this compound's growth-promoting effects were observed and from which the compound was isolated.[1]

  • Sugarcane (Saccharum officinarum) : The wax from sugarcane processing is a rich source of policosanols, with this compound being a significant component.[2]

  • Rice Bran (Oryza sativa) : The wax extracted from rice bran, a byproduct of rice milling, contains a notable amount of this compound.[3][4]

  • Wheat (Triticum aestivum) : The leaf wax of wheat contains this compound, typically comprising 3-4% of the total wax.[5]

  • Moso Bamboo (Phyllostachys pubescens) : The shoot skin of Moso bamboo has been identified as a source of this compound.[6]

Beyond these primary sources, this compound is also found in the waxes of many other plants, including various grasses, legumes, and horticultural crops. Beeswax is another significant natural, non-plant source of this compound.[7][8]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in plant waxes can vary considerably depending on the plant species, age, growing conditions, and the extraction method employed. The following table summarizes quantitative data from various studies, standardized to common units for comparative purposes.

Plant SourcePlant PartThis compound ConcentrationReference(s)
Sugarcane (Saccharum officinarum) Filter Cake Wax Extract1,410 - 8,910 mg/kg (0.14 - 0.89%)[7]
Wax100,000 - 150,000 mg/kg (10 - 15%)[2]
Rice Bran (Oryza sativa) Crude Wax Extract133,000 mg/kg (13.3% purity)[2]
Hydrolyzed Wax429,500 mg/kg (42.95%)[9]
Concentrated Wax741,800 mg/kg (74.18%)[3][9]
Moso Bamboo (Phyllostachys pubescens) Fresh Shoot Skin13.3 mg/kg (ppm)[6]
Boiled Shoot Skin41.7 mg/kg (ppm)[6]
Composted Shoot Skin (2 weeks)71.3 mg/kg (ppm)[6]
Wheat (Triticum aestivum) Leaf Wax30,000 - 40,000 mg/kg (3 - 4%)[5]

Experimental Protocols

Accurate determination of this compound content requires robust extraction and analytical methodologies. The following sections detail common protocols cited in the literature.

Extraction of Plant Waxes

The initial step involves the extraction of crude wax from the plant material. The choice of method depends on whether only the surface (epicuticular) wax or the total wax content is of interest.

This method provides an exhaustive extraction of lipids from the plant matrix.

  • Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) thimble.

  • Solvent : n-Hexane is commonly used for its selectivity towards nonpolar lipids.

  • Procedure :

    • Dry the plant material (e.g., leaves, stems) at a low temperature (40-60°C) to a constant weight and grind it into a fine powder.

    • Accurately weigh a known amount of the powdered plant material and place it in a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the waxes.

    • After extraction, cool the apparatus and collect the solvent containing the dissolved wax.

    • Remove the solvent using a rotary evaporator to obtain the crude wax extract.

This rapid method is suitable for the selective extraction of surface waxes.

  • Apparatus : Beakers, forceps.

  • Solvent : Chloroform or n-hexane.

  • Procedure :

    • Select fresh, intact plant parts (e.g., leaves).

    • Briefly immerse the plant material in the solvent (e.g., for 30-60 seconds) with gentle agitation.

    • Remove the plant material from the solvent.

    • The solvent now contains the dissolved epicuticular waxes.

    • Filter the solution to remove any particulate matter.

    • Evaporate the solvent to obtain the epicuticular wax extract.

Saponification for the Liberation of this compound

This compound often exists as esters within the plant wax. Saponification is a hydrolysis step to cleave these esters and liberate the free alcohol.

  • Reagents : Ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 6% KOH in ethanol).

  • Procedure :

    • Dissolve a known amount of the crude wax extract in a suitable solvent (e.g., benzene (B151609) or toluene).

    • Add the ethanolic KOH solution to the wax solution.

    • Reflux the mixture for 1-4 hours with constant stirring. This will hydrolyze the esters into their corresponding fatty acid salts (soaps) and free alcohols.

    • After cooling, add water to the reaction mixture to dissolve the soaps.

    • Extract the non-saponifiable fraction (containing this compound and other long-chain alcohols) with a nonpolar solvent like n-hexane or diethyl ether using a separatory funnel.

    • Wash the organic layer several times with water to remove any remaining soap and alkali.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the non-saponifiable fraction enriched with this compound.

Quantification of this compound

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of this compound, a derivatization step is typically required.

  • Derivatization (Silylation) :

    • The hydroxyl group of this compound is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

    • Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and TMCS.

    • The reaction is typically carried out by heating the dried extract with the silylating agent at 60-70°C for 30-60 minutes.

  • GC-MS Parameters (Example) :

    • Column : A nonpolar capillary column, such as a DB-5ms or HP-5ms.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : A temperature gradient is used to separate the components, for example, an initial temperature of 150°C, ramped to 320°C at a rate of 10-15°C/min, and held at the final temperature for 10-20 minutes.

    • Injector Temperature : 280-300°C.

    • MS Detector : Operated in electron ionization (EI) mode, with a scan range of m/z 50-600.

  • Quantification : Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from derivatized this compound standards of known concentrations. An internal standard (e.g., a long-chain alkane) can be used to improve accuracy.

HPLC-ELSD offers an alternative method for quantifying this compound without the need for derivatization.

  • HPLC Parameters (Example) :

    • Column : A C18 reversed-phase column.

    • Mobile Phase : A gradient of solvents, for example, a mixture of isopropanol (B130326) and water, or a ternary system of acetonitrile, methanol, and isopropanol.

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, e.g., 30-40°C.

  • ELSD Parameters :

    • Nebulizer Temperature : Adjusted based on the mobile phase composition, e.g., 30-50°C.

    • Evaporator Temperature : Set to ensure complete evaporation of the mobile phase, e.g., 50-70°C.

    • Gas Flow Rate (Nitrogen) : Optimized for sensitivity.

  • Quantification : Similar to GC-MS, quantification is based on a calibration curve constructed from the peak areas of this compound standards.

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Wax Extraction cluster_saponification Saponification cluster_analysis Quantification plant_material Dried & Ground Plant Material soxhlet Soxhlet Extraction (n-Hexane) plant_material->soxhlet crude_wax Crude Wax Extract soxhlet->crude_wax saponification Saponification (Ethanolic KOH) crude_wax->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction non_saponifiable Non-saponifiable Fraction extraction->non_saponifiable gc_ms GC-MS Analysis (after Silylation) non_saponifiable->gc_ms hplc_elsd HPLC-ELSD Analysis non_saponifiable->hplc_elsd data Quantitative Data gc_ms->data hplc_elsd->data

Caption: A generalized workflow for the extraction and quantification of this compound from plant waxes.

Proposed Signaling Pathway of this compound

The precise molecular mechanism of this compound action is still an active area of research. However, a proposed signaling cascade involves the generation of a second messenger, L(+)-adenosine.

Triacontanol_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Physiological Responses TRIA This compound (TRIA) GPCR Putative G-Protein Coupled Receptor (GPCR) TRIA->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein adenosine_synthesis Stimulation of Adenosine Synthesis/Release G_protein->adenosine_synthesis L_adenosine L(+)-Adenosine (Second Messenger) adenosine_synthesis->L_adenosine Ca_influx Increased Intracellular Ca2+ Concentration L_adenosine->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin gene_expression Altered Gene Expression (e.g., photosynthesis-related genes) Calmodulin->gene_expression enzyme_activity Increased Enzyme Activity (e.g., ATPases, RuBisCO) Calmodulin->enzyme_activity growth Enhanced Plant Growth, Yield, and Stress Tolerance gene_expression->growth enzyme_activity->growth

Caption: A proposed signaling pathway for this compound in plants, highlighting the role of L(+)-adenosine.

Conclusion

This compound remains a compound of significant interest due to its potent plant growth-regulating properties. This guide has provided a comprehensive overview of its natural sources in plant waxes, detailed experimental protocols for its extraction and quantification, and a summary of its proposed mode of action. The continued elucidation of its signaling pathway will undoubtedly open new avenues for its application in agriculture and biotechnology. For researchers and professionals in drug development, the exploration of natural sources and the refinement of extraction and analytical techniques are crucial for harnessing the full potential of this remarkable bioactive molecule.

References

Mechanism of Action of 1-Triacontanol as a Plant Growth Promoter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract 1-Triacontanol (TRIA), a naturally occurring 30-carbon primary alcohol found in plant epicuticular waxes, is a potent plant growth regulator that enhances crop performance at remarkably low concentrations.[1][2][3] Its application, particularly in Asian agriculture, has been shown to improve growth, yield, and stress resilience across a wide variety of crops.[1][2] The mechanism of action, while not entirely elucidated, is understood to be rapid and multifaceted, initiated by the elicitation of a secondary messenger, 9-β-L(+)-adenosine.[4][5][6] This event triggers a cascade of physiological, biochemical, and molecular responses, including the enhancement of photosynthesis, modulation of key enzyme activities, improved nutrient and water uptake, and significant alterations in gene expression.[4][7][8] This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways involved.

Core Mechanism of Action: The Second Messenger Hypothesis

The plant response to TRIA is exceptionally rapid, with measurable increases in dry weight and metabolic changes occurring within minutes of application.[3][9] This speed makes de novo synthesis of signaling molecules unlikely and points toward the involvement of a pre-existing secondary messenger system.[2][8]

Research has identified this putative second messenger as 9-β-L(+)-adenosine , a molecule designated TRIM (TRiacontanol-Induced Messenger).[4][5][6] Foliar application of nanomolar concentrations of TRIA can elicit the appearance of L(+)-adenosine in the roots within one minute.[2][9][10] This L(+) enantiomer, previously not reported as naturally occurring, constitutes about 1% of the total adenosine (B11128) pool in untreated rice seedlings.[5][6] It is hypothesized that TRIA does not trigger the synthesis of L(+)-adenosine but rather causes its release from an inactive, possibly racemic, mixture with D(-)-adenosine, potentially at the tonoplast.[2][4] This second messenger, TRIM, is water-soluble and moves rapidly throughout the plant, initiating the downstream growth-promoting effects attributed to TRIA.[9]

TRIA_Signaling_Pathway cluster_0 Initial Stimulus & Transduction cluster_1 Downstream Cellular Responses TRIA This compound (TRIA) (Exogenous Application) Membrane Plant Cell Membrane (Receptor/Site of Action - Unidentified) TRIA->Membrane TRIM Elicitation of TRIM (9-β-L(+)-adenosine) Membrane->TRIM < 1 min Photosynthesis Enhanced Photosynthesis TRIM->Photosynthesis EnzymeActivity Modulated Enzyme Activity TRIM->EnzymeActivity GeneExpression Altered Gene Expression TRIM->GeneExpression Metabolism Metabolic Shifts TRIM->Metabolism

Caption: Proposed signaling cascade for this compound action. (Max Width: 760px)

Key Physiological and Biochemical Effects

The activation of the TRIM signaling pathway leads to a broad spectrum of beneficial changes in plant physiology and biochemistry.

2.1. Enhancement of Photosynthesis TRIA is a potent enhancer of photosynthesis.[1][11][12] It significantly increases the net photosynthetic rate, often very quickly after application.[13] This is achieved through several mechanisms:

  • Increased Pigment Content: TRIA treatment boosts the levels of chlorophyll (B73375) and carotenoids.[4][14][15]

  • Enhanced Enzyme Activity: It increases the activity and expression of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme for carbon fixation.[4][16]

  • Improved Gas Exchange: TRIA can increase stomatal conductance, facilitating greater CO₂ uptake.[4][11]

  • Chloroplast Development: Some studies report that TRIA may improve the size and number of chloroplasts.[4][14]

2.2. Modulation of Enzyme Activities TRIA influences a wide range of enzymes critical for plant metabolism and defense.[2][17] At low concentrations, it has been shown to increase the activity of polyphenol oxidase, starch phosphorylase,[17][18] carbonic anhydrase (CA), and nitrate (B79036) reductase (NR).[4][7] Under stress conditions, TRIA can also enhance the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POX), and ascorbate (B8700270) peroxidase (APX), helping to mitigate cellular damage.[16][19]

2.3. Effects on Growth and Metabolism Application of TRIA promotes significant growth responses, including increased cell division, leading to enhanced root and shoot development.[1][20] This results in measurable increases in plant height, leaf area, and overall fresh and dry biomass.[14][21] Concurrently, TRIA stimulates the accumulation of key metabolites, increasing the levels of free amino acids, reducing sugars, and soluble proteins within minutes of treatment.[2][8][17]

Table 1: Summary of Quantitative Effects of this compound on Plant Growth
ParameterPlant SpeciesTRIA ConcentrationObserved EffectReference
Flower Bud Number Bougainvillea glabra0.5 mg/L55% increase compared to control[22]
Bract Weight Bougainvillea glabra2.5 mg/L1.5-fold increase[23]
Shoot Length Bougainvillea glabra2.5 mg/L44% higher growth rate than control[22]
Dry Weight Zea mays (Maize)Not Specified8% increase within 1 minute[5]
Growth (Fresh Wt.) Nicotiana tabacum (cell culture)10⁻⁸ M~100% increase over control after 21 days[20]
Yield Tea0.5 ppm~20% increase[18]

Molecular Mechanisms: Regulation of Gene Expression

At the molecular level, TRIA acts as a significant regulator of gene expression. Studies using techniques like suppression subtractive hybridization (SSH) in rice have revealed a clear pattern of transcriptional changes following TRIA treatment.[13][24]

The primary molecular effect is the up-regulation of photosynthesis-associated genes .[7][24] This includes genes encoding for components of both photosystems and the carbon fixation cycle, such as the small subunit of RuBisCO (rbcS).[4][13] Conversely, TRIA has been shown to down-regulate stress-related genes , including those responsive to abscisic acid (ABA) and wounding.[7][13][24] This suggests that TRIA promotes a shift in cellular resources towards growth and away from defense under normal conditions.

In response to abiotic stress like drought, TRIA can up-regulate the expression of specific aquaporin genes (PIP1,1, PIP1,2, PIP2,4, and PIP2,5), which likely contributes to improved water status and tolerance in the plant.[14]

TRIA_Gene_Regulation cluster_genes Target Gene Expression TRIA This compound TRIM L(+)-adenosine (TRIM) TRIA->TRIM Cascade Signal Transduction Cascade TRIM->Cascade TF Activation/Repression of Transcription Factors Cascade->TF Photo_Genes Photosynthesis Genes (e.g., rbcS) TF->Photo_Genes Up-regulation Stress_Genes Stress-Response Genes (e.g., ABA-induced) TF->Stress_Genes Down-regulation AQP_Genes Aquaporin Genes (e.g., PIPs) TF->AQP_Genes Up-regulation (under drought)

Caption: Influence of this compound on gene expression pathways. (Max Width: 760px)

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to study the effects of this compound.

4.1. Protocol for Foliar Application of TRIA

  • Objective: To assess the effect of foliar-applied TRIA on plant growth and physiology.

  • Materials:

    • This compound (analytical grade).

    • Surfactant/emulsifier (e.g., Polysorbate 20/Tween 20 or tallow (B1178427) alkyl sulfate).[5][25]

    • Solvent (e.g., chloroform, hot ethanol, or acetone (B3395972) for stock solution).[26]

    • Test plants (e.g., 15-day-old rice seedlings).[24]

    • Fine-mist sprayer.

    • Deionized water.

  • Methodology:

    • Stock Solution Preparation: Dissolve a precise weight of TRIA in a minimal amount of a suitable solvent (e.g., 1 mg in 1 mL chloroform). This stock must be prepared carefully due to TRIA's low solubility in water.

    • Working Solution Preparation: Create a colloidal dispersion by adding the stock solution dropwise to vigorously stirring deionized water containing a surfactant (e.g., 0.1% Tween 20) to reach the desired final concentration (e.g., 10 µg/L or 1 µM).[4][24] The control solution should contain the same concentration of solvent and surfactant.

    • Application: Spray the working solution onto the plant foliage until runoff, ensuring complete coverage. Apply to a replicate group of plants. Spray the control group with the control solution.

    • Data Collection: At specified time points (e.g., 10 minutes for metabolic changes, 24-72 hours for growth changes), harvest plants.[9]

    • Analysis: Measure parameters such as plant height, leaf area, fresh weight, and dry weight. Conduct biochemical assays for chlorophyll content, protein levels, or specific enzyme activities.

4.2. Protocol for Gene Expression Analysis via SSH (Workflow)

  • Objective: To identify genes that are differentially expressed in response to TRIA treatment.

  • Experimental Workflow:

SSH_Workflow Start Plant Treatment (TRIA vs. Control) Harvest Harvest Tissue (e.g., after 1-4 hours) Start->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract mRNA_Isolate mRNA Isolation RNA_Extract->mRNA_Isolate cDNA_Synth cDNA Synthesis mRNA_Isolate->cDNA_Synth SSH Suppression Subtractive Hybridization (SSH) cDNA_Synth->SSH Forward & Reverse Subtractions Sub_Libs Create Subtracted cDNA Libraries SSH->Sub_Libs Screen Differential Screening Sub_Libs->Screen Identify Isolate & Sequence Candidate Clones Screen->Identify Validate Validation (Northern Blot / qRT-PCR) Identify->Validate

Caption: Workflow for identifying TRIA-regulated genes using SSH. (Max Width: 760px)

Summary and Future Directions

This compound is a powerful plant biostimulant that operates through a sophisticated and rapid signaling mechanism. Its primary action involves the elicitation of the second messenger 9-β-L(+)-adenosine (TRIM), which orchestrates a plant-wide response favoring growth and photosynthesis while suppressing certain stress-related pathways.[4][13] This leads to tangible improvements in biomass, yield, and overall plant vigor.[2][8]

While the downstream effects are well-documented, the initial steps in the mechanism remain an area for active research. Key questions to be addressed include:

  • The identification and characterization of the specific plant cell receptor or membrane site where TRIA initiates its action.

  • A deeper elucidation of the signal transduction cascade that links TRIM to the observed changes in gene expression and enzyme activity.

  • Further investigation into the interplay between TRIA and other phytohormone signaling pathways.[7]

Answering these questions will not only complete our understanding of this potent growth regulator but will also enable more precise and effective applications in agriculture to enhance crop productivity and sustainability.

References

1-Triacontanol: A Technical Guide to its Role in Modulating Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has demonstrated significant potential as a plant biostimulant, influencing a wide array of physiological processes, including the biosynthesis of secondary metabolites. These metabolites are of profound interest to the pharmaceutical, nutraceutical, and agricultural industries due to their diverse bioactive properties. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates the production of key secondary metabolite classes, including alkaloids, terpenes, and phenolic compounds. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they play a crucial role in mediating interactions with the environment, providing defense against herbivores, pathogens, and abiotic stressors. The pharmacological and biological activities of these compounds have made them invaluable as drugs, flavorings, fragrances, and industrial materials.

This compound (CH₃(CH₂)₂₈CH₂OH) is a saturated 30-carbon primary alcohol found in the epicuticular waxes of various plants.[1] Its application at low concentrations has been shown to elicit a broad spectrum of physiological responses, including enhanced photosynthesis, increased biomass, and improved nutrient uptake.[2] Of particular interest to the scientific and industrial communities is its ability to significantly augment the production of valuable secondary metabolites.[3] This guide elucidates the current understanding of this compound's mode of action in this context.

Signaling Pathways

The L(+)-Adenosine Second Messenger Pathway

The primary signaling cascade initiated by this compound is believed to involve the rapid generation of a second messenger, L(+)-adenosine.[4] This signaling molecule then triggers a series of downstream events that ultimately lead to altered gene expression and metabolic shifts favoring the production of secondary metabolites. The proposed pathway is as follows:

  • Perception: this compound, applied exogenously, is perceived by the plant cell. The precise receptor is yet to be fully identified.

  • Second Messenger Generation: This perception leads to the rapid synthesis or release of L(+)-adenosine within the cell.[2]

  • Signal Transduction: L(+)-adenosine is thought to influence intracellular calcium levels and activate calmodulin, a key signaling protein.[5]

  • Transcriptional Regulation: The activated signaling cascade leads to the modulation of transcription factors that regulate the expression of genes involved in various metabolic pathways, including those for secondary metabolite biosynthesis.[4]

TRIA_Signaling_Pathway TRIA This compound (TRIA) Receptor Putative Receptor TRIA->Receptor Perception Adenosine L(+)-Adenosine (Second Messenger) Receptor->Adenosine Elicitation CaM Calmodulin (CaM) Adenosine->CaM Activation TFs Transcription Factors CaM->TFs Regulation Genes Secondary Metabolite Biosynthesis Genes TFs->Genes Upregulation Metabolites Increased Secondary Metabolites Genes->Metabolites

Proposed signaling pathway of this compound.
Crosstalk with the Jasmonic Acid (JA) Pathway

Jasmonic acid (JA) is a key phytohormone involved in plant defense responses, often leading to the production of defensive secondary metabolites. Research suggests that this compound can negatively modulate the JA signaling pathway. This interaction is significant as it indicates that TRIA's effects are not simply additive but involve complex regulatory crosstalk. One hypothesis is that TRIA may partially reverse JA-induced effects, potentially by down-regulating the production of proteinase inhibitors, thereby reallocating resources towards the synthesis of other classes of secondary metabolites.

TRIA_JA_Crosstalk cluster_ja Jasmonic Acid Pathway JA Jasmonic Acid (JA) JAZ JAZ Repressors JA->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression JA_Genes JA-Responsive Genes (e.g., Proteinase Inhibitors) MYC2->JA_Genes Activation TRIA This compound TRIA->JAZ Potential Stabilization (Negative Modulation)

Crosstalk between this compound and jasmonic acid pathways.

Quantitative Data on Secondary Metabolite Production

The application of this compound has been shown to significantly increase the yield of various secondary metabolites. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on Alkaloid Production in Catharanthus roseus

TreatmentVinblastine (B1199706) Yield Increase (%)Vincristine (B1662923) Yield Increase (%)Reference
10⁻⁶ M TRIA+71.6%+73.1%[6]

Table 2: Effect of this compound on Terpenoid Production in Artemisia annua

TreatmentArtemisinin Content Increase (%)Artemisinin Yield Increase (%)Reference
1.5 mg/L TRIA + 75 mg/L GA₃28.4%61.0%[4]

Table 3: Effect of this compound on Phenolic Compound Production in Dracocephalum forrestii

TreatmentTotal Phenolic Acid Content IncreaseReference
10 µM TRIA~2-fold increase[7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound's effect on secondary metabolite production.

Preparation of this compound Stock and Working Solutions

TRIA_Prep_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Ethanol (B145695) (with gentle warming) Weigh->Dissolve Add_Surfactant Add Surfactant (e.g., Tween-20) Dissolve->Add_Surfactant Dilute Dilute to Final Volume with Distilled Water Add_Surfactant->Dilute Stock Stock Solution Dilute->Stock Dilute_Working Dilute Stock to Desired Working Concentration Stock->Dilute_Working Working Working Solution Dilute_Working->Working End End Working->End

Workflow for this compound solution preparation.

Materials:

  • This compound powder (high purity)

  • 95% Ethanol

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Hot plate

Procedure for 1000 ppm Stock Solution:

  • Weigh 100 mg of this compound powder.

  • In a beaker, dissolve the powder in 10 mL of 95% ethanol. Gentle warming (to ~40-50°C) and stirring may be required to facilitate dissolution.

  • Add 0.5 mL of Tween-20 to the ethanol solution and mix thoroughly.

  • Transfer the solution to a 100 mL volumetric flask.

  • Bring the volume to 100 mL with distilled water and mix well.

  • Store the stock solution in a labeled, airtight container, protected from light.

Procedure for Working Solutions:

  • Calculate the required volume of the stock solution to achieve the desired final concentration in your working solution.

  • Add the calculated volume of the stock solution to a volumetric flask.

  • Bring to the final volume with distilled water and mix thoroughly before application.

Quantification of Alkaloids (Vinblastine and Vincristine) in Catharanthus roseus by HPLC

Materials:

Procedure:

  • Extraction:

    • Grind the lyophilized plant material to a fine powder.

    • Extract a known weight of the powder with methanol.

    • Filter the extract and concentrate it under reduced pressure.

    • Acidify the residue with a weak acid and partition with chloroform to remove non-alkaloidal compounds.

    • Basify the aqueous layer with ammonia to pH ~8.5 and extract the alkaloids with chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate to dryness.

    • Reconstitute the residue in a known volume of methanol for HPLC analysis.[8]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v), adjusted to pH 3.5.[8]

    • Flow Rate: 1.2 mL/min.[8]

    • Detection: UV at 254 nm.[8]

    • Injection Volume: 20 µL.

    • Quantification: Prepare a standard curve using known concentrations of vinblastine and vincristine standards. Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.

Analysis of Terpenes by GC-MS

Materials:

  • Dried plant material

  • Ethyl acetate (B1210297) (GC grade)

  • Internal standard (e.g., n-tridecane)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract a known weight of the powder with ethyl acetate containing a known concentration of the internal standard.

    • Sonicate the mixture for approximately 15 minutes.

    • Centrifuge to pellet the plant debris.

    • Transfer the supernatant to a GC vial for analysis.

  • GC-MS Analysis:

    • Column: DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the terpenes (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

    • Identification and Quantification: Identify terpenes by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST). Quantify using the internal standard method.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

Materials:

  • Plant extract

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (e.g., 20% w/v)

  • Gallic acid (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction:

    • Pipette a small volume (e.g., 100 µL) of the plant extract into a test tube.

    • Add a larger volume of distilled water (e.g., 3.1 mL).

    • Add Folin-Ciocalteu reagent (e.g., 200 µL) and mix well.

    • After a short incubation (e.g., 5 minutes), add a sodium carbonate solution (e.g., 600 µL) to raise the pH.

    • Incubate the mixture in the dark for a set period (e.g., 2 hours) to allow for color development.[9]

  • Measurement:

    • Measure the absorbance of the solution at approximately 765 nm using a spectrophotometer.[9]

  • Quantification:

    • Prepare a standard curve using known concentrations of gallic acid.

    • Express the total phenolic content of the extracts as gallic acid equivalents (GAE) per unit of sample weight or volume.

Conclusion

This compound presents a promising avenue for enhancing the production of valuable secondary metabolites in a variety of plant species. Its mode of action, centered around the L(+)-adenosine signaling pathway, and its intricate crosstalk with other phytohormonal pathways, such as that of jasmonic acid, highlight the complexity of its regulatory role. The quantitative data clearly demonstrates its efficacy in increasing the yields of alkaloids, terpenes, and phenolic compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the potential of this compound in the fields of plant science, natural product chemistry, and drug development. Further research into the specific molecular targets of this compound and the downstream transcriptional changes it induces will undoubtedly unveil new opportunities for its application.

References

An In-depth Technical Guide on the Hormonal Effects of 1-Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Triacontanol (TRIA), a saturated 30-carbon primary fatty alcohol, is a potent plant growth regulator (PGR) naturally found in the epicuticular waxes of various plants.[1][2] While not a hormone itself, TRIA exerts significant influence over plant physiological and biochemical processes by modulating the signaling pathways and levels of key endogenous phytohormones.[3][4] This document provides a comprehensive technical overview of the hormonal effects of this compound, detailing its mechanism of action, its interaction with major plant hormones, and its downstream effects on gene expression and stress response. It summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and provides visual diagrams of its signaling pathways and experimental workflows.

Core Mechanism of Action: The Role of a Second Messenger

The primary mechanism through which this compound elicits its effects is believed to be mediated by a second messenger. Research indicates that foliar application of TRIA rapidly stimulates the formation of 9-β-L(+)-adenosine in the roots of seedlings, often within one minute.[5][6] This compound is considered the putative second messenger for TRIA's action.[2][6] It is hypothesized that TRIA may interact with cell membranes, triggering a signal that leads to the synthesis or release of L(+)-adenosine, which then initiates a cascade of downstream physiological responses.[6][7]

TRIA_Second_Messenger_Pathway TRIA This compound (Exogenous Application) Membrane Plasma Membrane Interaction TRIA->Membrane Binds to receptor? Adenosine (B11128) ↑ L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicits release (within minutes) Downstream Downstream Hormonal & Genetic Responses Adenosine->Downstream

Figure 1: Proposed second messenger signaling pathway for this compound.

Interaction with Major Phytohormones

This compound's growth-promoting effects are largely attributed to its ability to modulate the balance of endogenous plant hormones, exhibiting both synergistic and antagonistic interactions.[2][8]

Abscisic Acid (ABA)

TRIA generally exhibits an antagonistic relationship with ABA, a hormone primarily associated with stress responses and growth inhibition.

  • Gene Expression: Studies in rice have shown that TRIA application leads to the down-regulation of genes encoding ABA- and stress-related proteins.[9][10]

  • Stomatal Regulation: Under drought stress, ABA triggers stomatal closure to conserve water. TRIA has been shown to reverse this effect, increasing stomatal conductance and promoting larger stomata, thereby countering the inhibitory effects of ABA.[11][12][13]

  • Hormone Levels: While some studies report that TRIA decreases ABA levels, others have found that TRIA treatment can increase ABA content in shoots and roots under drought stress, suggesting a complex regulatory role in improving water status through osmotic adjustment and aquaporin gene regulation.[2][14] This seeming contradiction may indicate that TRIA's effect on ABA is context-dependent, helping to mitigate stress-induced damage while overriding ABA's growth-inhibiting signals at the stomatal level.

Gibberellins (B7789140) (GA)

TRIA demonstrates a strong synergistic interaction with gibberellins, which are known to promote cell elongation and division.

  • Enhanced Growth: Combined application of TRIA and Gibberellic Acid (GA₃) has a significant synergistic effect on growth parameters such as shoot and root length and overall biomass.[15][16] This potentiation of the GA effect is a key aspect of TRIA's growth-promoting activity.[8][17]

  • Hormone Activity: In Artemisia annua, TRIA application was found to increase endogenous GA activity.[2]

Auxins (IAA) and Cytokinins (CK)

TRIA positively influences hormones that regulate cell division, elongation, and differentiation.

  • Auxins: TRIA helps regulate auxin levels, which can lead to increased cell elongation and division, resulting in larger and stronger plants.[4] However, in some contexts, TRIA can decrease the influence of auxins, which at low concentrations can inhibit stem growth in favor of root development.[8]

  • Cytokinins: TRIA is reported to stimulate the production of cytokinins, which are crucial for controlling cell division and growth.[4] The induction of 9-β-L(+) adenosine is particularly noteworthy, as this molecule has a structure similar to that of cytokinin.[9]

Quantitative Data on Hormonal and Physiological Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound application on plant growth and physiology.

ParameterPlant SpeciesTRIA TreatmentResultCitation
Growth Parameters
Shoot LengthCoriandrum sativum10⁻⁶ M TRIA + 10⁻⁶ M GA₃+37.9% vs. control[15]
Root LengthCoriandrum sativum10⁻⁶ M TRIA + 10⁻⁶ M GA₃+34.8% vs. control[15]
Dry WeightCoriandrum sativum10⁻⁶ M TRIA + 10⁻⁶ M GA₃+33.3% vs. control[15]
Leaf Fresh WeightLactuca sativa (Lettuce)10⁻⁷ M (foliar spray)+13-20% vs. control[18]
Root Fresh WeightLactuca sativa (Lettuce)10⁻⁷ M (foliar spray)+13-24% vs. control[18]
Photosynthesis
Chlorophyll ContentOryza sativa (Rice)Not specified+15-20% vs. control[7]
Photosynthetic RateOryza sativa (Rice)Not specified+25% vs. control[7]
Total ChlorophyllCoriandrum sativum10⁻⁶ M TRIA + 10⁻⁶ M GA₃+49% vs. control[15]
Hormone & Enzyme Activity
Abscisic Acid (ABA)Oryza sativa (Rice)Seed priming (35 ppm)Significant increase in shoots and roots under drought[14]
Nitrate Reductase (NR)Lablab purpureus1 µM (3 sprays)+27.6% vs. control[2]
RuBisCO LevelOryza sativa (Rice)Not specified+30% vs. control[6]

Downstream Effects on Gene Expression

TRIA significantly alters the plant transcriptome, generally up-regulating growth-related genes and down-regulating stress-response genes.

  • Photosynthesis-Related Genes: A substantial majority of genes up-regulated by TRIA are related to photosynthesis.[9][19] This includes multiple isoforms of the rbcS gene, which encodes the small subunit of RuBisCO. The expression of these genes can be induced within one hour of TRIA treatment.[19]

  • Stress-Related Genes: Genes that are down-regulated by TRIA include those associated with ABA signaling, stress responses, and wounding.[9][10] For example, the transcript for the ABA-induced protein OsAr1 and the wounding-inducible protein WIP1 were shown to be down-regulated in rice.[9]

  • Aquaporin Genes: To improve water status under drought, TRIA has been shown to up-regulate the expression of plasma membrane intrinsic protein (PIP) genes, such as PIP1,1, PIP1,2, PIP2,4, and PIP2,5, which are crucial for water transport across membranes.[14]

TRIA_Gene_Expression cluster_up Up-regulated Genes cluster_down Down-regulated Genes cluster_effects Physiological Outcomes TRIA This compound Treatment rbcS rbcS (RuBisCO small subunit) TRIA->rbcS up-regulates Photosynthesis_Genes Other Photosynthesis- Associated Genes TRIA->Photosynthesis_Genes up-regulates PIP_Genes Aquaporin Genes (PIPs) TRIA->PIP_Genes up-regulates ABA_Stress_Genes ABA & Stress-Related Genes (e.g., OsAr1) TRIA->ABA_Stress_Genes down-regulates Wounding_Genes Wounding-Related Genes (e.g., WIP1) TRIA->Wounding_Genes down-regulates Photosynthesis ↑ Photosynthesis & Growth rbcS->Photosynthesis Photosynthesis_Genes->Photosynthesis Stress_Tolerance ↓ Stress Response Inhibition ↑ Water Status PIP_Genes->Stress_Tolerance ABA_Stress_Genes->Stress_Tolerance Wounding_Genes->Stress_Tolerance

Figure 2: Logical diagram of this compound's effect on gene expression.

Experimental Protocols

Precise and reproducible methodologies are critical for studying the effects of this compound.

Preparation of this compound Stock and Working Solutions

Due to its hydrophobic nature, TRIA requires a specific protocol for solubilization.

  • Materials: this compound powder (>90% purity), Ethanol (B145695) (95%), Polysorbate surfactant (Tween-20 or Tween-80), distilled water, analytical balance, magnetic stirrer, volumetric flasks.[18]

  • Protocol for 1000 mg/L Stock Solution:

    • Weigh 1000 mg of TRIA powder.

    • Dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring for 15-20 minutes may be required for complete dissolution.

    • Add 5 mL of Tween-20 to the ethanol solution and mix thoroughly. This acts as a surfactant to maintain solubility in the final aqueous solution.

    • Transfer the mixture to a 1000 mL volumetric flask.

    • Bring the solution to the final volume with distilled water while mixing continuously.

    • Store the stock solution in a dark, sealed container at room temperature.[18]

  • Working Solution Preparation: Dilute the stock solution with distilled water to achieve the desired final concentration for experiments (e.g., 0.05 mg/L to 20 mg/L, depending on the crop).[18]

Experimental Workflow for Gene Expression Analysis (Suppression Subtractive Hybridization - SSH)

This workflow outlines the key steps used to identify TRIA-regulated genes.[10][19]

Experimental_Workflow cluster_plant Plant Preparation cluster_treatment Treatment cluster_molecular Molecular Biology Cultivation 1. Rice Seedling Cultivation (e.g., 15 days old) Control 2a. Control Group (Spray with surfactant solution) Cultivation->Control TRIA_Treat 2b. Test Group (Foliar spray with TRIA solution) Cultivation->TRIA_Treat Harvest 3. Harvest Leaf Tissue (e.g., after 24 hours) Control->Harvest TRIA_Treat->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction mRNA_Purification 5. mRNA Purification RNA_Extraction->mRNA_Purification cDNA_Synthesis 6. cDNA Synthesis mRNA_Purification->cDNA_Synthesis SSH 7. Suppression Subtractive Hybridization (SSH) cDNA_Synthesis->SSH Library_Screening 8. Differential Screening of cDNA Library SSH->Library_Screening Confirmation 9. Confirmation by Northern Blot Library_Screening->Confirmation

Figure 3: Experimental workflow for identifying TRIA-regulated genes via SSH.

Conclusion

This compound is a powerful plant biostimulant that operates by initiating a rapid signaling cascade, likely through the second messenger L(+)-adenosine. Its primary hormonal effects are characterized by a synergistic relationship with growth-promoting hormones like gibberellins and an antagonistic relationship with the stress hormone abscisic acid. This modulation of the hormonal balance, coupled with direct effects on the transcriptome, leads to the up-regulation of photosynthesis and growth-related pathways and the suppression of certain stress responses. For researchers, understanding these complex interactions is key to harnessing TRIA's potential for enhancing crop productivity and resilience. Further investigation into its membrane-level interactions and the precise mechanisms of L(+)-adenosine action will continue to illuminate its role as a master regulator of plant physiology.

References

1-Triacontanol: A Technical Guide to its Impact on Plant Cell Division and Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is a potent, naturally occurring plant growth regulator found in epicuticular waxes.[1][2] Its application, even at nanomolar concentrations, has been demonstrated to significantly enhance plant growth, development, and yield across a wide variety of crops.[1][3][4] This technical guide provides an in-depth examination of the mechanisms through which this compound influences the fundamental cellular processes of division and elongation. It synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for its application and analysis, and visualizes the key signaling pathways and workflows. The primary mode of action involves the rapid elicitation of a secondary messenger, L(+)-adenosine, which triggers a cascade of physiological and genetic responses, including altered hormone levels, increased photosynthetic efficiency, and upregulation of growth-related genes.[4][5][6] This document serves as a comprehensive resource for professionals seeking to understand and leverage the growth-promoting properties of this compound.

Mechanism of Action: From Signal Perception to Physiological Response

This compound operates as a biostimulant, enhancing the physiological efficiency of plant cells.[1] When applied exogenously via foliar spray, soil drench, or seed soaking, TRIA is absorbed by the plant's stems and leaves, initiating a rapid signaling cascade.[7][8]

The L(+)-adenosine Signaling Pathway

A key discovery in understanding TRIA's mode of action was the identification of L(+)-adenosine as a putative second messenger.[4][6] Application of TRIA to plant shoots leads to the appearance of L(+)-adenosine in the roots within one minute, indicating a rapid, systemic signaling response.[4][9] This response is too fast for de novo synthesis, suggesting TRIA triggers the release or conversion of a pre-existing pool of L(+)-adenosine.[1][4] This messenger then initiates downstream effects, including the modulation of gene expression and enzymatic activity.

Triacontanol_Signaling_Pathway cluster_0 Initiation cluster_1 Signal Transduction cluster_2 Cellular & Genetic Responses cluster_3 Physiological Outcomes TRIA This compound Application (Foliar/Root) Membrane Interaction with Cell Membrane TRIA->Membrane Messenger Elicitation of Second Messenger L(+)-adenosine Membrane->Messenger Cascade Downstream Signal Transduction Cascade Messenger->Cascade Gene_Exp Altered Gene Expression (e.g., rbcS, aquaporins) Cascade->Gene_Exp Hormone Hormonal Regulation (Auxins, Cytokinins) Cascade->Hormone Enzyme Increased Enzyme Activity (e.g., RuBisCO, NR) Cascade->Enzyme Photosynthesis Enhanced Photosynthesis Gene_Exp->Photosynthesis Division Increased Cell Division Hormone->Division Elongation Increased Cell Elongation Hormone->Elongation Enzyme->Photosynthesis Growth Overall Plant Growth & Yield Increase Photosynthesis->Growth Division->Growth Elongation->Growth

Caption: Proposed signaling pathway for this compound in plants.
Genetic and Hormonal Regulation

Studies on rice (Oryza sativa L.) have shown that TRIA upregulates genes associated with photosynthesis, such as the small subunit of RuBisCO (rbcS), while down-regulating stress-related genes.[2][10] This shift in gene expression contributes to increased photosynthetic rates and overall biomass.[2][6] Furthermore, TRIA is known to influence the levels of key plant hormones. It stimulates the production of cytokinins, which are crucial for promoting cell division, and helps regulate auxin levels, which are central to cell elongation.[11]

Impact on Plant Cell Division

This compound directly promotes the rate of cell division, leading to the development of larger root and shoot systems.[3][12] This effect is observed in both whole plants and in vitro cell cultures, where TRIA increases the total cell number.[3] The mechanism is strongly linked to its influence on cytokinins, which are primary regulators of the cell cycle.[11] By promoting cytokinin activity, TRIA likely facilitates the G2/M transition, leading to a higher rate of mitosis. While direct evidence is still emerging, it is hypothesized that this signaling cascade ultimately influences the activity of core cell cycle machinery, such as cyclin-dependent kinases (CDKs).[13][14]

Cell_Division_Pathway TRIA This compound Cytokinin Stimulates Cytokinin Production/Activity TRIA->Cytokinin CDK Regulates Cyclin-Dependent Kinases (CDKs) (Hypothesized) Cytokinin->CDK G2M Promotes G2/M Phase Transition CDK->G2M Mitosis Increased Rate of Mitosis G2M->Mitosis CellNumber Increased Cell Number & Meristem Size Mitosis->CellNumber

Caption: Logical relationship of this compound's effect on cell division.

Impact on Plant Cell Elongation

Cell elongation is the process by which cells increase in size, contributing significantly to organ growth. Research indicates that TRIA promotes cell elongation, leading to increased plant height and root length.[15][16] This is largely attributed to its regulatory effect on auxins, the primary hormones controlling cell expansion.[11] Auxins trigger processes that lead to cell wall loosening, allowing the cell to expand under turgor pressure. Key enzymes in this process are expansins and xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs), which modify the cell wall's structural integrity.[17][18] It is hypothesized that the TRIA-induced hormonal changes lead to the upregulation of genes encoding these cell wall-modifying proteins, thus facilitating greater cell elongation.

Cell_Elongation_Pathway TRIA This compound Auxin Regulates Auxin Levels/Signaling TRIA->Auxin Genes Upregulates Expansin & XTH Gene Expression (Hypothesized) Auxin->Genes Enzymes Increased Activity of Cell Wall Loosening Enzymes Genes->Enzymes Wall Increased Cell Wall Extensibility Enzymes->Wall Elongation Enhanced Cell Elongation & Plant Height Wall->Elongation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_growth Incubation cluster_analysis Data Collection & Analysis A1 Plant Material Preparation (e.g., Seed Germination, Seedling Selection) A2 Acclimatization to Controlled Environment A1->A2 A3 Randomized Group Assignment A2->A3 B1 Treatment Group: TRIA Application (Foliar, Drench, etc.) A3->B1 B2 Control Group: Vehicle Application (e.g., water + surfactant) A3->B2 C1 Growth Period under Controlled Conditions (Light, Temp, Humidity) B1->C1 B2->C1 D1 Macroscopic Measurements (Height, Leaf Area, Biomass) C1->D1 D2 Microscopic Analysis (Root/Epidermal Cells) C1->D2 D5 Statistical Analysis (e.g., t-test, ANOVA) D1->D5 D3 Cell Length Measurement (Image Analysis Software) D2->D3 D4 Cell Division Quantification (Kinematic Analysis / Cell Cycle Markers) D2->D4 D3->D5 D4->D5

References

molecular structure and chemical properties of 1-Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol is a naturally occurring saturated long-chain fatty alcohol with significant biological activity, most notably as a potent plant growth regulator.[1][2] This technical guide provides an in-depth overview of its molecular structure, chemical properties, and mechanism of action. Detailed experimental protocols for its analysis and synthesis are provided, along with a summary of its key quantitative data. Furthermore, this document elucidates the known signaling pathways influenced by this compound, offering a valuable resource for researchers in agriculture, biochemistry, and drug development.

Molecular Structure and Identification

This compound, also known as melissyl alcohol or myricyl alcohol, is a primary fatty alcohol with a 30-carbon chain.[1] Its linear structure is fundamental to its physical and chemical properties and its biological activity.

Chemical Structure:

CH₃(CH₂)₂₈CH₂OH

Key Identifiers:

IdentifierValue
IUPAC Name Triacontan-1-ol
CAS Number 593-50-0
Molecular Formula C₃₀H₆₂O
Molecular Weight 438.81 g/mol [1][3]
Synonyms Melissyl alcohol, Myricyl alcohol, n-Triacontanol

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[4] Its long aliphatic chain renders it insoluble in water but soluble in various organic solvents.[4]

PropertyValueSource
Melting Point 87 °C (189 °F; 360 K)[1]
Boiling Point 443.3 ± 8.0 °C at 760 mmHg
Density 0.777 g/mL at 95 °C[1]
Solubility Insoluble in water. Soluble in chloroform, dichloromethane, and hot benzene. Sparingly soluble in cold ethanol (B145695).[]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 90 MHz): The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl protons, a broad singlet for the hydroxyl proton, a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group, and a large singlet for the repeating methylene units of the long alkyl chain. Key shifts (ppm): ~0.88 (t, 3H, CH₃), ~1.25 (s, 56H, -(CH₂)₂₈-), ~3.64 (t, 2H, -CH₂OH), ~1.57 (m, 2H, -CH₂CH₂OH).[3]

  • ¹³C NMR (CDCl₃, 50.18 MHz): The carbon spectrum shows distinct signals for the terminal methyl carbon, the carbon bearing the hydroxyl group, and the numerous methylene carbons in the chain. Key shifts (ppm): ~14.1 (CH₃), ~22.7, ~25.8, ~29.4, ~29.7, ~31.9, ~32.9 (-(CH₂)₂₈-), ~63.1 (-CH₂OH).[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂). For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to its trimethylsilyl (B98337) (TMS) ether is common to increase volatility and improve fragmentation analysis.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for a long-chain alcohol.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • C-H stretch: Sharp peaks around 2850-2960 cm⁻¹

  • C-O stretch: A peak in the range of 1050-1150 cm⁻¹

Chemical Properties and Synthesis

This compound is stable under normal conditions. The primary alcohol group allows for typical alcohol reactions such as esterification.

Chemical Synthesis

Several synthetic routes to this compound have been developed. A common method involves the reduction of triacontanoic acid or its esters.

Example Synthesis Protocol: Reduction of Methyl Triacontanoate []

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Ester: Dissolve methyl triacontanoate in anhydrous THF and add it dropwise to the LAH suspension at 0 °C with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane (B92381).

Biological Activity and Signaling Pathways

This compound is a potent plant growth regulator that influences a wide range of physiological processes, leading to enhanced growth, yield, and stress tolerance.[1][2][8]

Mechanism of Action

The precise mechanism of action of this compound is still under investigation, but it is known to rapidly elicit physiological responses. It is proposed to act as a signaling molecule that triggers a cascade of downstream events.[9]

Signaling Pathway

This compound application leads to the rapid increase of a second messenger, identified as 9-β-L(+)-adenosine.[8][10] This secondary messenger is believed to initiate a signaling cascade that results in the upregulation of genes associated with photosynthesis and the downregulation of stress-related genes.[2][4]

Triacontanol_Signaling_Pathway TRIA This compound (TRIA) Membrane Plasma Membrane TRIA->Membrane interacts with Adenosine 9-β-L(+)-adenosine (Second Messenger) Membrane->Adenosine triggers release of Signal_Cascade Signal Transduction Cascade Adenosine->Signal_Cascade activates Gene_Expression Regulation of Gene Expression Signal_Cascade->Gene_Expression leads to Photosynthesis_Genes Upregulation of Photosynthesis Genes (e.g., rbcS, RuBisCO) Gene_Expression->Photosynthesis_Genes Stress_Genes Downregulation of Stress-Related Genes Gene_Expression->Stress_Genes Physiological_Response Enhanced Photosynthesis, Increased Growth, Stress Tolerance Photosynthesis_Genes->Physiological_Response Stress_Genes->Physiological_Response

Proposed signaling pathway of this compound in plants.

Experimental Protocols

Quantification of this compound in Plant Tissue by GC-MS

This protocol is adapted for the analysis of this compound in plant matrices.[11]

  • Extraction:

    • Homogenize a known weight of fresh or freeze-dried plant material.

    • Perform a saponification step with ethanolic NaOH to release esterified this compound.

    • Acidify the mixture and perform a liquid-liquid extraction with an organic solvent like hexane or chloroform.

    • Wash the organic phase with water to remove impurities.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Temperature Program: An appropriate temperature gradient is crucial for separating long-chain alcohols. A typical program might start at a lower temperature and ramp up to around 300°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of the TMS-derivatized this compound.

  • Quantification:

    • Prepare a calibration curve using standards of TMS-derivatized this compound.

    • An internal standard (e.g., 1-octacosanol) should be added at the beginning of the extraction process to correct for losses during sample preparation.

Workflow for GC-MS quantification of this compound.

Conclusion

This compound is a fascinating long-chain fatty alcohol with significant potential in agriculture and potentially other fields. Its well-defined molecular structure and chemical properties, coupled with its profound biological effects, make it a subject of ongoing research. This technical guide serves as a comprehensive resource for professionals seeking to understand and work with this molecule, providing a solid foundation of its chemistry, analysis, and biological mode of action. Further research into its signaling pathways will undoubtedly unveil more of its intricate roles in plant biology and may open up new avenues for its application.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Triacontanol from Beeswax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol, a long-chain saturated fatty alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of plants and in beeswax.[1][2][3] It is known to elicit a range of physiological responses in plants, including increased photosynthesis, nutrient uptake, and ultimately, enhanced crop yield and quality.[1][4] Beyond its agricultural applications, this compound and related policosanols are of increasing interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including cholesterol-lowering effects.[5][6] Beeswax, a readily available natural resource, serves as a rich source for the extraction of this compound.[6][7]

This document provides detailed application notes and protocols for various methods of extracting this compound from beeswax, catering to both laboratory and potentially scalable industrial applications. The methodologies covered include classical saponification and solvent extraction, modern microwave-assisted extraction, and green supercritical fluid extraction.

Quantitative Data Summary

The concentration of this compound in beeswax can vary depending on the geographical origin of the bees. The efficiency of extraction and the purity of the final product are highly dependent on the chosen methodology.

ParameterClassical SaponificationMicrowave-Assisted ExtractionSupercritical Fluid Extraction (Lipase-Catalyzed Methanolysis)Reference
This compound Content in Beeswax 9.61% (Australian)27.6% (Chinese Hai-nan)21.4% (Kenyan)[4][8]
Yield of this compound Not explicitly stated50-60%Not explicitly stated[1][2][9]
Purity of this compound High purity achievable with multiple recrystallizations85-95%37.2% of the alcohol fraction[1][2][7][9][10]
Key Reagents Beeswax, Benzene (B151609), Ethanol (B145695), NaOH, Isoamyl alcoholBeeswax, Methanol (B129727), KF/γ-Al2O3 solid strong alkali, Ethyl acetateBeeswax, Supercritical CO2, Immobilized lipase (B570770), Heptane[1][2][7][9][10]
Extraction Time Several hours10-30 minutesNot explicitly stated[1][2][9][10][11]

Experimental Protocols

Method 1: Classical Saponification and Solvent Extraction

This traditional method involves the hydrolysis of esters in beeswax to liberate this compound, followed by its separation from other components.

Materials:

  • Industrial beeswax

  • Benzene

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (NaOH)

  • Isoamyl alcohol

  • Distilled water

  • Four-necked flask with reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Vacuum filtration apparatus

Protocol:

1. Saponification of Beeswax: a. Place 150 g of industrial beeswax in a four-necked flask and add 300 ml of benzene. b. Heat the mixture to approximately 75°C with stirring to dissolve the beeswax. c. After 1 hour, increase the temperature to 95°C. d. Prepare a solution of 8.5 g of NaOH dissolved in 100 ml of 95°C ethanol. e. Add the NaOH solution dropwise to the beeswax solution over a period of about 1 hour while stirring continuously. f. Continue stirring and reflux the mixture for an additional hour. The reaction mixture will turn brownish-red.[10] g. After saponification is complete, immediately pour the hot reaction mixture into 500 ml of hot water (90°C) and stir thoroughly. h. Transfer the mixture to a separatory funnel and allow it to stand for 15 minutes to separate into two layers. The upper benzene layer contains the unsaponifiable matter (including this compound), and the lower aqueous layer contains sodium salts of fatty acids.[10] i. Separate the layers and extract the aqueous phase a second time with 200 ml of benzene. j. Combine the benzene extracts and wash them three times with 30% ethanol. k. Distill the combined benzene phase to remove the solvent and obtain the unsaponifiable matter.[10]

2. Removal of Hydrocarbons: a. To 40 g of the obtained unsaponifiable matter, add 200 ml of isoamyl alcohol in a four-necked flask. b. Heat the mixture to boiling for 30 minutes, then cool it to 15°C. c. After 6 hours, a waxy cake of hydrocarbons will form on the surface.[10] d. Carefully separate the lower viscous liquid. Add another 20 ml of isoamyl alcohol to this liquid, boil for 10 minutes, and cool again to precipitate more hydrocarbons. e. To the remaining viscous liquid, add 300 ml of ethanol and stir well. Let it stand for 30 minutes. f. Perform vacuum filtration to collect the precipitate. Wash the filter cake three or more times with 300 ml of distilled water until the pH is neutral (around 7). g. Dry the filter cake to obtain crude this compound.[10]

3. Refinement of this compound: a. Dissolve the crude this compound in a mixture of 200 ml of benzene and 200 ml of ethanol by heating to 85°C. b. Cool the solution to below 10°C to induce recrystallization. c. Repeat the recrystallization process four times to obtain a high-purity this compound product.[10] d. Dry the final product at 50°C for 24 hours.[10]

Method 2: Microwave-Assisted Extraction with Solid Superalkali Catalysis

This modern approach utilizes microwave energy to significantly reduce reaction times and employs a solid catalyst for a more environmentally friendly process.[1][2][9]

Materials:

  • Natural beeswax

  • Methanol

  • KF/γ-Al2O3 solid strong alkali catalyst

  • Ethyl acetate

  • Quartz round-bottom flask (for lab scale) or microwave reactor (for larger scale)

  • Microwave synthesis reactor

  • Filtration apparatus

  • Rotary evaporator

Protocol:

1. Catalyst Preparation (if not commercially available): a. Mix KF (26% by mass) and γ-Al2O3 (74% by mass) and grind them uniformly. b. Add a small amount of distilled water to form a paste. c. Calcine the paste in a muffle furnace at 600°C for 5 hours. d. After cooling, grind the solid into a fine powder.[1]

2. Microwave-Assisted Transesterification: a. Lab Scale (gram-level): i. In a 100 ml quartz round-bottom flask, combine 0.5 g of beeswax, 25 ml of methanol (solid-to-liquid ratio of 1:50), and 0.15 g of the KF/γ-Al2O3 catalyst (30% of beeswax mass).[1][9] ii. Heat the mixture under reflux for 10 minutes using a microwave reactor with a power of 200-300W.[1][9] b. Pilot Scale (kilogram-level): i. In a 30-liter microwave reactor, combine 0.25 kg of beeswax, 12.5 liters of methanol, and 0.075 kg of the catalyst.[1][9] ii. Heat the mixture under reflux for 30 minutes using a microwave power of 6-9 kW.[1][9]

3. Isolation and Purification: a. After the reaction, filter the mixture to recover the solid catalyst.[1][9] b. Use a rotary evaporator to remove the methanol from the filtrate, yielding a mixture of this compound and methyl oleate.[1][9] c. Purify the this compound by recrystallization from ethyl acetate. The expected yield is 50-60% with a purity of 85-95% as determined by gas chromatography.[1][2][9]

Method 3: Supercritical Fluid Extraction with Lipase-Catalyzed Methanolysis

This green chemistry approach uses supercritical carbon dioxide as a solvent and an enzyme catalyst, minimizing the use of organic solvents.

Materials:

  • Beeswax

  • Immobilized lipase from Candida antarctica

  • Supercritical CO2

  • Methanol

  • Heptane

  • Supercritical fluid extractor

Protocol:

1. Lipase-Catalyzed Methanolysis in Supercritical CO2: a. Load the beeswax and immobilized lipase into the extraction vessel of the supercritical fluid extractor. b. Introduce methanol into the system. c. Pressurize and heat the system with carbon dioxide to supercritical conditions (e.g., 35 MPa and 373 K, though optimal conditions may vary).[7] d. The supercritical CO2 containing methanol will flow through the beeswax and lipase bed, facilitating the transesterification of the wax esters. This reaction converts the esters into fatty acid methyl esters and long-chain alcohols, including this compound.[7]

2. Separation and Purification: a. The effluent from the extractor, containing the fatty acid methyl esters and alcohols, is collected. b. The alcohols are then isolated from the fatty acid methyl esters by precipitation from heptane.[7] c. The resulting alcohol fraction will be a mixture of policosanols, with this compound being a major component (approximately 37.2% of the alcohol fraction in one study).[7]

Visualizations

Classical_Saponification_Workflow Beeswax Beeswax in Benzene Saponification Saponification (NaOH, Ethanol, 95°C) Beeswax->Saponification Extraction Liquid-Liquid Extraction (Water) Saponification->Extraction Unsaponifiables Unsaponifiable Matter (in Benzene) Extraction->Unsaponifiables Hydrocarbon_Removal Hydrocarbon Removal (Isoamyl Alcohol, Ethanol) Unsaponifiables->Hydrocarbon_Removal Crude_Triacontanol Crude this compound Hydrocarbon_Removal->Crude_Triacontanol Recrystallization Recrystallization (Benzene, Ethanol) Crude_Triacontanol->Recrystallization Pure_Triacontanol Pure this compound Recrystallization->Pure_Triacontanol

Caption: Workflow for Classical Saponification and Solvent Extraction of this compound.

Microwave_Extraction_Workflow Beeswax Beeswax, Methanol, KF/γ-Al2O3 Catalyst Microwave_Reaction Microwave-Assisted Transesterification (200-300W or 6-9kW) Beeswax->Microwave_Reaction Filtration Filtration Microwave_Reaction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Recrystallization Recrystallization (Ethyl Acetate) Evaporation->Recrystallization Pure_Triacontanol Pure this compound (85-95% Purity) Recrystallization->Pure_Triacontanol

Caption: Workflow for Microwave-Assisted Extraction of this compound.

SFE_Workflow Beeswax Beeswax & Immobilized Lipase SFE Supercritical Fluid Extraction (CO2, Methanol) Beeswax->SFE Methanolysis Lipase-Catalyzed Methanolysis SFE->Methanolysis Separation Precipitation from Heptane Methanolysis->Separation Policosanol_Fraction Policosanol Fraction (contains this compound) Separation->Policosanol_Fraction

Caption: Workflow for Supercritical Fluid Extraction of Policosanols including this compound.

References

Laboratory Synthesis of 1-Triacontanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol, a saturated 30-carbon primary alcohol, is a naturally occurring plant growth regulator found in various plant cuticular waxes and beeswax.[1] It has garnered significant interest for its ability to enhance crop yields by stimulating physiological processes such as photosynthesis and protein biosynthesis.[1] This document provides detailed laboratory protocols for the chemical synthesis of this compound, catering to the needs of researchers and professionals in drug development and agricultural science. Two primary synthetic routes are presented: the reduction of triacontanoic acid and a multi-step synthesis employing a Wittig reaction. These protocols are designed to be clear, concise, and reproducible.

Introduction

This compound (C₃₀H₆₂O), also known as melissyl alcohol, is a long-chain fatty alcohol with established efficacy as a plant growth stimulant.[1] Its mechanism of action involves the enhancement of cell division, enzymatic activity in roots, and overall metabolic efficiency, leading to larger roots and shoots.[1] The demand for pure this compound for research and commercial applications necessitates reliable and efficient laboratory synthesis methods. This document outlines two effective synthetic pathways, providing detailed experimental procedures, data presentation in tabular format, and visual representations of the workflows and reaction schemes.

Synthetic Routes Overview

Two principal methods for the laboratory synthesis of this compound are detailed below. Each method offers distinct advantages and involves different intermediate steps.

  • Synthesis via Reduction of Triacontanoic Acid: This method involves the synthesis of the C30 carboxylic acid, triacontanoic acid, followed by its reduction to the corresponding alcohol. One approach to triacontanoic acid involves a thiophene-based route.[1][2]

  • Synthesis via Wittig Reaction: This route builds the 30-carbon chain through a carbon-carbon double bond formation using a Wittig reagent, followed by hydrogenation to the saturated alcohol.[1]

Protocol 1: Synthesis of this compound via Reduction of Triacontanoic Acid

This protocol is divided into two main stages: the synthesis of triacontanoic acid and its subsequent reduction to this compound.

Stage 1: Synthesis of Triacontanoic Acid via Thiophene (B33073) Intermediate

This method utilizes succinic anhydride (B1165640) and docosanoic acid to build the carbon chain on a thiophene scaffold, which is subsequently removed.[1][2]

Experimental Protocol:

  • Acylation of Thiophene: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place thiophene, succinic anhydride, and a suitable solvent (e.g., nitrobenzene).

  • Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise while stirring and maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the acylated thiophene intermediate.

  • Second Acylation: Repeat the acylation procedure using docosanoyl chloride (prepared from docosanoic acid and a chlorinating agent like thionyl chloride) to introduce the C22 chain to the other side of the thiophene ring.

  • Desulfurization: The resulting 2,5-diacylthiophene is then subjected to desulfurization using Raney Nickel in a suitable solvent like ethanol.[1][2] The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield crude triacontanoic acid.

  • Purification: The crude triacontanoic acid is purified by recrystallization from a suitable solvent such as methyl ethyl ketone.[3]

Stage 2: Reduction of Triacontanoic Acid to this compound

The purified triacontanoic acid is reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LAH).[1][2]

Experimental Protocol:

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Acid: Dissolve the purified triacontanoic acid in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.

  • Extraction and Drying: Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Evaporate the solvent under reduced pressure to yield crude this compound. Purify the product by recrystallization from a suitable solvent (e.g., ethanol-acetone mixture or hot benzene).[4]

Quantitative Data Summary (Protocol 1)

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Synthesis of Triacontanoic Acid Thiophene, Succinic Anhydride, Docosanoyl ChlorideAlCl₃, Raney Ni, H₂Nitrobenzene, Ethanol0-60 (Acylation), 150-200 (Desulfurization)4-8 (Acylation), 12-24 (Desulfurization)60-70>95 (after recrystallization)
Reduction to this compound Triacontanoic AcidLiAlH₄THF0 to Reflux4-1285-95>98 (after recrystallization)

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol involves the preparation of an aldehyde and a phosphonium (B103445) salt, followed by a Wittig reaction to form an alkene, which is then hydrogenated.[1]

Stage 1: Preparation of Reactants
Stage 2: Wittig Reaction and Hydrogenation
  • Ylide Formation: In a dry flask under an inert atmosphere, treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide.

  • Wittig Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of octadecanal in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether). Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to obtain the crude alkene product (a mixture of Z and E isomers of triacont-12-en-1-ol).

  • Hydrogenation: Dissolve the crude alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and hydrogenate it in the presence of a catalyst (e.g., Palladium on carbon, PtO₂) under a hydrogen atmosphere.[1]

  • Purification: After the hydrogenation is complete, filter off the catalyst and evaporate the solvent. Purify the resulting this compound by recrystallization.

Quantitative Data Summary (Protocol 2)

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Oxidation of 1-Octadecanol 1-OctadecanolPCC or Phase Transfer CatalystDCM or BiphasicRoom Temperature2-480-90
Phosphonium Salt Formation 1-Bromo-12-hydroxydodecane, PPh₃-Acetonitrile or TolueneReflux12-24>90
Wittig Reaction Octadecanal, Phosphonium Saltn-BuLi or NaHTHF or DMSO-78 to Room Temperature4-1270-85
Hydrogenation Triacont-12-en-1-olPd/C, H₂Ethanol or Ethyl AcetateRoom Temperature6-18>95

Purification and Characterization

The final product, this compound, is a white, waxy solid. The primary method for purification is recrystallization.

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol-acetone mixtures, hot benzene, or ethyl acetate.[4]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization:

The purity and identity of the synthesized this compound can be confirmed by:

  • Melting Point: The reported melting point of this compound is 87 °C.[1]

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the long alkyl chain and the hydroxyl group.

    • ¹³C NMR: To confirm the number of unique carbon atoms.

    • FTIR: To identify the characteristic O-H and C-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight (438.81 g/mol ).[1]

Visualizations

Synthesis_Pathway_1 cluster_0 Synthesis of Triacontanoic Acid cluster_1 Reduction Thiophene Thiophene AcylatedThiophene 2-Acylthiophene Thiophene->AcylatedThiophene 1. AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcylatedThiophene DocosanoylChloride Docosanoyl Chloride DiacylThiophene 2,5-Diacylthiophene AcylatedThiophene->DiacylThiophene 2. Docosanoyl Chloride, AlCl₃ TriacontanoicAcid Triacontanoic Acid DiacylThiophene->TriacontanoicAcid Raney Ni, H₂ Triacontanol This compound TriacontanoicAcid->Triacontanol LiAlH₄, THF

Caption: Synthesis of this compound via Reduction of Triacontanoic Acid.

Synthesis_Pathway_2 cluster_0 Reactant Preparation cluster_1 Wittig Reaction and Hydrogenation Octadecanol 1-Octadecanol Octadecanal Octadecanal Octadecanol->Octadecanal Oxidation (PCC) Alkene Triacont-12-en-1-ol Octadecanal->Alkene Dodecanediol 1,12-Dodecanediol Bromoalcohol 1-Bromo-12-hydroxydodecane Dodecanediol->Bromoalcohol Bromination PhosphoniumSalt Phosphonium Salt Bromoalcohol->PhosphoniumSalt PPh₃ Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base (e.g., n-BuLi) Ylide->Alkene Wittig Reaction Triacontanol This compound Alkene->Triacontanol H₂, Pd/C

Caption: Synthesis of this compound via Wittig Reaction.

Experimental_Workflow Start Start: Crude Product Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying under Vacuum Washing->Drying End Pure this compound Drying->End

Caption: General Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for 1-Triacontanol in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and effective application of 1-Triacontanol (TRIA) for plant growth regulation. The following sections detail the physiological and biochemical effects of TRIA, present quantitative data on its impact on various plant species, and offer detailed protocols for its experimental use.

Introduction to this compound

This compound is a naturally occurring saturated 30-carbon primary alcohol found in the epicuticular waxes of plants and in beeswax.[1][2] It is a potent plant growth regulator that has been shown to enhance the growth, yield, and quality of a wide range of agricultural and horticultural crops.[1][3][4] TRIA is considered non-toxic to humans and animals, making it a subject of interest for sustainable agriculture.[5][6][7] Its mechanism of action involves the modulation of various physiological and biochemical processes, leading to improved plant performance, especially under stressful conditions.[3]

Mechanism of Action

While the complete mechanism of this compound's action is still under investigation, research indicates that it functions by influencing key metabolic pathways.[5][8] A primary mode of action is believed to be the elicitation of a secondary messenger, L(+)-adenosine, which in turn triggers a cascade of downstream responses.[3][7][9][10]

Key physiological and biochemical effects of this compound include:

  • Enhanced Photosynthesis: TRIA treatment has been shown to increase chlorophyll (B73375) content and the net photosynthetic rate, leading to greater carbon assimilation.[11][12][13] It can also upregulate the expression of genes involved in photosynthesis, such as those encoding for the small subunit of RuBisCO (rbcS).[3]

  • Improved Nutrient and Water Uptake: It enhances the permeability of cell membranes, which can facilitate the uptake of water and mineral nutrients from the soil.[12]

  • Increased Enzymatic Activity: TRIA can increase the activity of various enzymes, including polyphenol oxidase and nitrate (B79036) reductase, which are involved in plant growth and development.[2][8]

  • Stimulation of Protein Synthesis: It has been observed to promote the synthesis of proteins, which is essential for cell growth and division.[1][6]

  • Stress Mitigation: this compound can help plants tolerate abiotic stresses such as drought, salinity, and extreme temperatures by modulating stress-related gene expression and enhancing antioxidant defense systems.[3]

Signaling Pathway of this compound

TRIA_Signaling_Pathway TRIA This compound (Exogenous Application) Membrane Plasma Membrane TRIA->Membrane Perception (Receptor Unidentified) Adenosine L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicitation Gene_Expression Modulation of Gene Expression (e.g., rbcS) Adenosine->Gene_Expression Enzyme_Activity Increased Enzyme Activity (e.g., Nitrate Reductase) Adenosine->Enzyme_Activity Photosynthesis Enhanced Photosynthesis Gene_Expression->Photosynthesis Nutrient_Uptake Improved Nutrient & Water Uptake Enzyme_Activity->Nutrient_Uptake Growth_Yield Increased Growth, Yield & Stress Tolerance Photosynthesis->Growth_Yield Nutrient_Uptake->Growth_Yield

A simplified diagram of the proposed signaling pathway for this compound in plants.

Quantitative Data on Plant Response

The application of this compound has demonstrated significant positive effects on a variety of crops. The following tables summarize the quantitative outcomes from various studies.

Table 1: Effects of this compound on Crop Yield
CropApplication MethodConcentrationReported Yield Increase
Rice (Oryza sativa)Foliar Spray0.33 ml/L (95% TRIA)51.26% (grain yield)[14]
Rice (Oryza sativa)Seed Soaking1 mg/L5-10%[4]
Wheat (Triticum aestivum)Seed Soaking0.2-0.5 mg/L4.3-7.1%[15]
Tomato (Solanum lycopersicum)Foliar Spray10⁻⁶ M57.6% (fruit yield per plant)[3]
Tomato (Solanum lycopersicum)Foliar Spray0.5 mg/kg8.3%[4]
Cucumber (Cucumis sativus)Foliar Spray0.8 mg/LImproved fruit number and weight under stress[16]
Soybean (Glycine max)Seed Soaking1 mg/kg5-10%[4]
Corn (Zea mays)Foliar Spray0.1 mg/LIncreased ear length, number, and weight[17]
Cotton (Gossypium hirsutum)Foliar Spray0.1 mg/LSignificant yield increase[18]
Peanut (Arachis hypogaea)Foliar Spray0.1% microemulsionIncreased fruit rate and weight[17]
Strawberry (Fragaria × ananassa)Foliar Spray0.1 mg/LIncreased yield[18]
Tea (Camellia sinensis)Foliar Spray0.5 ppm~20%[2]
Table 2: Effects of this compound on Plant Growth Parameters
CropApplication MethodConcentrationObserved Effect
Rice (Oryza sativa)Seed Soaking1 mg/L~2% increase in germination rate, ~8% increase in germination potential[18]
Lettuce (Lactuca sativa)Foliar Spray0.043 mg/L13-20% increase in leaf fresh weight, 12-37% increase in leaf area
RhododendronFoliar Spray0.1 mg/L2.75 times greater total weight, double the number of blossom buds[19]
Cabbage (Brassica oleracea)Seed Soaking0.05 mg/LSignificantly improved seed germination rate
Sugarcane (Saccharum officinarum)Stem Soaking0.5-2 mg/LPromoted germination[15]
Konjac (Amorphophallus konjac)Foliar Spray2.5 mg/L28.3% increase in photosynthesis intensity[15]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of this compound in a research setting. Due to its low solubility in water, proper formulation is critical for its effective application.

Preparation of this compound Stock Solution (1000 ppm)

This protocol describes the preparation of a concentrated stock solution that can be diluted to desired working concentrations.

Materials:

  • This compound powder (analytical grade, >90% purity)

  • Ethanol (95%) or Chloroform

  • Tween-20 (polysorbate 20) or another suitable surfactant

  • Distilled or deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask (1000 mL)

  • Amber glass bottle for storage

Procedure:

  • Weigh 1000 mg of this compound powder.

  • In a glass beaker, dissolve the this compound powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring may be required to ensure complete dissolution.[16]

  • Add 5 mL of Tween-20 to the solution and mix thoroughly. This surfactant aids in creating a stable emulsion when diluted with water.

  • Transfer the solution to a 1000 mL volumetric flask.

  • Slowly add distilled water to the flask while continuously stirring to bring the final volume to 1000 mL.

  • Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light.

Experimental Application Methods

The choice of application method depends on the research objectives and the plant species being studied.

Foliar application is a common and effective method for delivering this compound directly to the plant's leaves.

Materials:

  • This compound stock solution (1000 ppm)

  • Distilled water

  • Spray bottle

  • Control solution (water with the same concentration of surfactant used in the TRIA solution)

Procedure:

  • Calculate the volume of the 1000 ppm stock solution needed to achieve the desired final concentration in the spray solution. For example, to make 1 L of a 1 ppm solution, add 1 mL of the stock solution to 999 mL of distilled water.

  • Prepare the working solution by diluting the stock solution with distilled water.

  • Prepare a control solution containing the same concentration of surfactant as the treatment solution.

  • Apply the solutions as a fine mist to the foliage of the plants until runoff. Ensure even coverage of both the adaxial and abaxial leaf surfaces.

  • Conduct applications at a consistent time of day, preferably in the early morning or late evening to maximize absorption and minimize evaporation.

  • Repeat applications as required by the experimental design.

Treating seeds with this compound can promote germination and early seedling growth.

Materials:

  • This compound stock solution (1000 ppm)

  • Distilled water

  • Beakers or petri dishes

  • Seeds of the target plant species

Procedure:

  • Prepare the desired concentration of this compound solution by diluting the stock solution with distilled water. Concentrations typically range from 0.05 to 1 mg/L.[4][15]

  • Place the seeds in the this compound solution and allow them to soak for a specified duration (e.g., 4-24 hours, depending on the seed type).[15][18]

  • As a control, soak a separate batch of seeds in a solution containing only water and the surfactant.

  • After soaking, remove the seeds from the solution and allow them to air dry before planting.

  • Sow the treated and control seeds under identical conditions.

Applying this compound to the soil allows for uptake by the roots.

Materials:

  • This compound stock solution (1000 ppm)

  • Distilled water

  • Graduated cylinders or beakers

Procedure:

  • Prepare the desired concentration of this compound solution.

  • Apply a specific volume of the solution to the soil around the base of each plant. The volume will depend on the pot size and soil type.

  • Apply an equal volume of the control solution (water and surfactant) to the control plants.

  • Ensure that the application is consistent for all plants in the treatment group.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Stock_Prep Prepare this compound Stock Solution (1000 ppm) Working_Sol Prepare Working & Control Solutions (Dilution) Stock_Prep->Working_Sol Foliar Foliar Spray Working_Sol->Foliar Seed Seed Treatment Working_Sol->Seed Soil Soil Drench Working_Sol->Soil Data_Collection Data Collection (e.g., Growth, Yield, Physiological Parameters) Foliar->Data_Collection Seed->Data_Collection Soil->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion Draw Conclusions

A diagram illustrating the general workflow for a this compound plant application experiment.

Important Considerations

  • Concentration is Key: The effects of this compound are highly dependent on concentration, with optimal levels varying between plant species. High concentrations can have inhibitory effects.[1][17]

  • Purity of Compound: The use of high-purity this compound is recommended, as impurities can affect the experimental outcome.[17]

  • Surfactant Use: Due to its poor water solubility, a surfactant is necessary to create a stable emulsion for application.

  • Controls: Always include a control group treated with a solution containing the surfactant but without this compound to account for any effects of the solvent and surfactant.

  • Environmental Conditions: The response of plants to this compound can be influenced by environmental factors such as temperature, light, and nutrient availability.[20]

By following these guidelines and protocols, researchers can effectively formulate and apply this compound to investigate its potential as a plant growth regulator in various plant species and experimental systems.

References

Application Notes and Protocols: 1-Triacontanol Foliar Spray Versus Soil Drench Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Triacontanol (TRIA), a naturally occurring saturated long-chain fatty alcohol found in plant epicuticular waxes, is a potent plant growth regulator that enhances crop growth and yield at very low concentrations.[1][2][3] It is utilized in agriculture to improve a range of physiological processes, including photosynthesis, nutrient uptake, protein biosynthesis, and stress resistance.[1][2][4] The efficacy of TRIA is highly dependent on the method of application. These notes provide a detailed comparison of the two primary application methods—foliar spray and soil drench—offering protocols and data for researchers, scientists, and drug development professionals to design and execute robust experiments.

Mechanism of Action

The growth-promoting effects of this compound are believed to be mediated by a second messenger system.[5][6] Upon application, TRIA is thought to elicit the rapid formation of 9-β-L(+)-adenosine.[5][7] This second messenger triggers a cascade of downstream events, including a rapid influx of ions like Ca²⁺ and K⁺, which can activate calmodulin and other signaling proteins.[7] This signaling cascade ultimately modulates gene expression related to photosynthesis (e.g., RuBisCO), hormone balance, and stress responses, leading to observable enhancements in plant growth and development.[5][8]

TRIA_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell TRIA This compound (Exogenous Application) Messenger Elicits Second Messenger 9-β-L(+)-adenosine TRIA->Messenger Membrane Plasma Membrane Ion Rapid Ion Influx (Ca²⁺, K⁺, Mg²⁺) Messenger->Ion Calmodulin Calmodulin Activation Ion->Calmodulin Gene Modulation of Gene Expression (e.g., rbcS genes) Calmodulin->Gene Response Physiological & Biochemical Responses Gene->Response

Caption: Proposed signaling pathway of this compound in plants.

Comparative Efficacy: Foliar Spray vs. Soil Drench

Research indicates that the method of application is a critical factor in the efficacy of this compound. While both foliar sprays and soil drenches can increase plant growth in controlled greenhouse settings, field studies have shown foliar applications to be significantly more effective for increasing marketable crop yield.[9] In multiple field experiments, soil and seed treatments with TRIA failed to produce the significant yield increases observed with foliar sprays.[9] Foliar application is often more effective due to the direct and rapid absorption through the leaves.[4]

Quantitative Data Summary

The following tables summarize quantitative results from studies comparing application methods and detailing the effects of foliar sprays.

Table 1: Effect of Application Method on Plant Dry Weight (Greenhouse Study) Data adapted from a study on various crop species grown in a greenhouse.[9]

CropApplication MethodTRIA Concentration (mg/L)Mean Dry Weight (mg/plant)% Increase Over Control
Tomato Foliar Spray0.118124%
Soil Drench0.11588%
Cucumber Foliar Spray1.044519%
Soil Drench1.03986%
Corn Foliar Spray0.0137018%
Soil Drench0.013254%

Table 2: Efficacy of this compound Foliar Spray on Various Crops (Soilless/Hydroponic Studies) Data compiled from multiple peer-reviewed sources.[7]

CropTRIA ConcentrationApplication FrequencyKey Findings
Lettuce ~0.043 mg/L (10⁻⁷ M)Two applications (4 and 8 days after seeding)Leaf fresh weight increased by 13-20%.[7] Root fresh weight increased by 13-24%.[7]
Tomato ~21 mg/L (70 µM)WeeklyTotal fruit number increased by 22-57%.[7] Total yield increased by 28%.[7]
Cucumber 0.8 mg/LNot specifiedImproved photosynthesis, stomatal conductance, and water use efficiency under salt stress.[7]

Experimental Protocols

Consistent and reproducible protocols are essential for studying the effects of this compound.

Protocol 1: Preparation of Stock and Working Solutions

Due to its extremely low solubility in water, TRIA must first be dissolved in an organic solvent and formulated with a surfactant to create a stable stock solution.[7][10]

Solution_Prep_Workflow Start Start: Prepare Stock Solution Weigh 1. Weigh 1000 mg This compound Powder Start->Weigh Dissolve 2. Dissolve in 100 mL 95% Ethanol (B145695) (Warm gently to 35-40°C) Weigh->Dissolve Surfactant 3. Add 5 mL Surfactant (e.g., Tween-20) and Mix Dissolve->Surfactant Transfer 4. Transfer to 1000 mL Volumetric Flask Surfactant->Transfer Dilute 5. Bring to Final Volume with Distilled Water Transfer->Dilute Store 6. Store 1000 ppm Stock in Amber Glass Bottle Dilute->Store Prepare Prepare Working Solution Store->Prepare Dilute_Work 7. Dilute Stock Solution to Target Concentration (e.g., 0.1 - 10 mg/L) Prepare->Dilute_Work End Ready for Application Dilute_Work->End

Caption: Workflow for preparing this compound stock and working solutions.

Materials:

  • This compound powder (analytical grade, ≥90% purity)[7]

  • 95% Ethanol

  • Surfactant (e.g., Tween-20)

  • Distilled or deionized water

  • Analytical balance, magnetic stirrer, volumetric flasks, amber glass bottle

Procedure for 1000 ppm Stock Solution:

  • Accurately weigh 1000 mg of this compound powder.[7]

  • In a glass beaker, dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) on a stirrer hotplate can facilitate dissolution.[7][11]

  • Add 5 mL of Tween-20 to the solution and mix thoroughly. The surfactant ensures emulsification and improves leaf surface wetting.[7]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Bring the solution to the final 1000 mL volume with distilled water while mixing continuously.[7]

  • Store the resulting 1000 mg/L (ppm) stock solution in a labeled amber glass bottle at room temperature to protect it from light.[7]

Working Solution Preparation:

  • Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment (e.g., 0.05 mg/L to 20 mg/L).[7]

  • Example: To make 1 liter of a 1 mg/L working solution, add 1 mL of the 1000 ppm stock solution to 999 mL of distilled water.

Protocol 2: Foliar Spray Application

Materials:

  • Prepared TRIA working solution

  • Control solution (containing the same concentration of ethanol and Tween-20 as the working solution)

  • Atomizer or spray bottle capable of producing a fine mist

  • Experimental plants

Procedure:

  • Apply treatments during periods of high humidity and low transpiration, such as early morning or late afternoon, to maximize absorption.[12]

  • Spray the foliage of the treatment group plants with the TRIA working solution until the liquid begins to drip from the leaves, ensuring even coverage of both adaxial and abaxial leaf surfaces.[9]

  • Spray the control group plants with the control solution in the same manner.

  • Keep plants under standard growth conditions. Repeat applications at specified intervals if required by the experimental design.[12]

Protocol 3: Soil Drench Application

Materials:

  • Prepared TRIA working solution

  • Control solution

  • Graduated cylinders or beakers for volume measurement

  • Experimental plants in pots with drainage

Procedure:

  • Ensure the soil or growth medium is not completely dry before application.

  • Apply a precise, predetermined volume of the TRIA working solution directly to the soil around the base of each plant in the treatment group. The volume should be sufficient to moisten the root zone without causing excessive runoff (e.g., 100 mL for a 10 cm pot).[9]

  • Apply an equal volume of the control solution to each plant in the control group.

  • Maintain standard watering and fertilization schedules for all plants, taking care not to overwater immediately after the drench application.

Experimental Design and Data Collection

A robust experimental design is crucial for valid comparisons. A randomized complete block design with multiple replications is recommended to account for variability in the growth environment.[9][10]

Experimental_Workflow cluster_treatments Start Plant Acclimatization Groups Randomize into Treatment Groups Start->Groups Control Control Group (Solvent + Surfactant) Foliar Foliar Spray Group (TRIA) Drench Soil Drench Group (TRIA) Apply Apply Treatments (per protocol) Control->Apply Foliar->Apply Drench->Apply Grow Maintain under Controlled Growth Conditions Apply->Grow Collect Data Collection & Analysis Grow->Collect Biomass Biomass (Fresh & Dry Weight) Collect->Biomass Photo Physiology (Chlorophyll, Photosynthesis Rate) Collect->Photo Yield Yield Metrics (Fruit/Seed Number & Weight) Collect->Yield Stats Statistical Analysis (e.g., ANOVA, LSD) Collect->Stats

Caption: General workflow for a comparative this compound experiment.
Key Data Collection Protocols:

  • Chlorophyll (B73375) Content: Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer and calculate the concentration using Arnon's equations.[13]

  • Yield Assessment: For fruiting or grain crops, quantify yield by measuring parameters such as the number of fruits/seeds per plant, the total weight of the harvest, and individual fruit/seed weight.[6]

  • Advanced Analysis (Quantification of TRIA): For studies on uptake, transport, or metabolism, the concentration of TRIA in plant tissues can be determined. This typically requires solvent extraction from homogenized plant material followed by analysis using methods such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography (GC) after derivatization.[14][15]

Conclusion

The available evidence strongly suggests that foliar spray is the more effective method for applying this compound to increase crop yield in field settings .[9] While soil drench applications can elicit a growth response, particularly in greenhouse pot studies, the effect is often less pronounced than that of foliar application.[9] For research purposes, it is recommended to include both application methods alongside a proper control to fully characterize the plant's response. The concentration of TRIA must be carefully optimized, as high concentrations can have an inhibitory effect on plant growth.[1][16] Researchers should follow meticulous preparation and application protocols to ensure the validity and reproducibility of their findings.

References

Application Notes and Protocols for 1-Triacontanol Treatment in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA) is a naturally occurring 30-carbon saturated primary alcohol found in the epicuticular waxes of various plants.[1] It functions as a potent plant growth regulator that can significantly enhance biomass accumulation, nutrient uptake, and stress resilience in a variety of plant species.[2][3] Unlike classical phytohormones, TRIA is considered a biostimulant that improves the physiological efficiency of plant cells, thereby allowing plants to better express their genetic potential.[4] Its application in hydroponic systems is of particular interest due to the precise control over nutrient delivery and environmental conditions, which allows for the optimization of its growth-promoting effects.

The primary mechanism of action involves the rapid elicitation of a secondary messenger, 9-β-L(+)-adenosine, which in turn triggers a cascade of physiological responses.[5][6][7] These responses include enhanced photosynthesis, protein synthesis, enzyme activity, and the uptake of water and nutrients.[2][7] This document provides detailed protocols for the application of this compound in research-scale hydroponic systems, a summary of expected quantitative outcomes, and diagrams illustrating the experimental workflow and underlying signaling pathway.

Quantitative Data Summary

The application of this compound has been shown to produce significant quantitative improvements in various growth parameters. The table below summarizes key findings from studies on different plant species grown in hydroponic or soilless culture.

Plant SpeciesTreatment Concentration & MethodParameterObserved Effect (% Increase)Reference
Lettuce (Lactuca sativa)10⁻⁷ M (~0.044 mg/L), Foliar SprayLeaf Fresh Weight13 - 20%[8][9]
10⁻⁷ M (~0.044 mg/L), Foliar SprayLeaf Dry Weight13 - 20%[8]
10⁻⁷ M (~0.044 mg/L), Foliar SprayRoot Fresh Weight13 - 24%[8][9]
10⁻⁷ M (~0.044 mg/L), Foliar SprayRoot Dry Weight13 - 24%[8]
10⁻⁷ M (~0.044 mg/L), Foliar SprayLeaf Area & Relative Growth Rate12 - 37%[8][9]
Tomato (Solanum lycopersicum)70 µM (~30.7 mg/L), Weekly Foliar SprayFlower Number37 - 50%[9]
70 µM (~30.7 mg/L), Weekly Foliar SprayTotal Fruit Number22 - 57%[9]
70 µM (~30.7 mg/L), Weekly Foliar SprayTotal Yield28%[9]
Cucumber (Cucumis sativus)0.8 mg/L, Foliar Spray (under salt stress)Photosynthesis & Stomatal ConductanceImproved[9]
0.8 mg/L, Foliar Spray (under salt stress)Fruit Number & Average Fruit WeightImproved[9]

Experimental Protocols

Due to its hydrophobic nature, this compound requires careful preparation to ensure its bioavailability to the plants.[2] The following protocols detail the preparation of stock and working solutions and their application in hydroponic systems.

Preparation of this compound Stock Solution (1000 ppm)

Materials:

  • This compound powder (analytical grade)

  • 95% Ethanol (B145695)

  • Tween 20 (Polysorbate 20) or other suitable surfactant

  • Magnetic stirrer and stir bar

  • Warming plate

  • 1000 mL volumetric flask

  • Distilled or deionized water

  • Amber glass storage bottle

Procedure:

  • Accurately weigh 1000 mg of this compound powder.

  • In a glass beaker, dissolve the powder in 100 mL of 95% ethanol.

  • Gently warm the solution to 35-40°C while stirring continuously with a magnetic stirrer for 15-20 minutes, or until the powder is fully dissolved.[9]

  • Add 5 mL of Tween 20 to the solution and continue to mix thoroughly for an additional 5 minutes. This acts as a surfactant to create a stable emulsion.[9]

  • Transfer the resulting mixture to a 1000 mL volumetric flask.

  • Slowly add distilled water to the flask while mixing, bringing the final volume to 1000 mL.

  • Transfer the final 1000 ppm stock solution to an amber glass bottle and store at room temperature.[9]

Application Protocol 1: Foliar Spray

Foliar application is a common and effective method for delivering this compound.[2]

Procedure:

  • Prepare the Working Solution: Dilute the 1000 ppm stock solution with distilled water to achieve the desired final concentration. For experimental purposes, a common starting concentration is 0.5 ppm.[2] To prepare 1 L of 0.5 ppm solution, add 0.5 mL of the 1000 ppm stock solution to 999.5 mL of distilled water.

  • Application: Transfer the working solution to a fine-mist spray bottle. Apply the solution to the plant foliage until runoff is observed, ensuring thorough coverage of both the adaxial and abaxial leaf surfaces.

  • Timing: Apply the foliar spray during the plant's vegetative stage. For many species, a single application or two applications spaced a few days apart is sufficient.[8][9] For longer-cycle crops, weekly applications may be beneficial.[9] It is best to spray during periods of low light intensity, such as early morning or late afternoon, to maximize absorption.[7]

  • Control Group: As a control, spray a separate group of plants with a solution containing the same concentration of ethanol and Tween 20 as the working solution, but without this compound.

Application Protocol 2: Addition to Hydroponic Nutrient Solution

Introducing this compound directly into the nutrient reservoir is another viable application method.[5]

Procedure:

  • Determine Dosage: The optimal concentration in the nutrient solution can vary. A common starting point is between 1-2 mL of a pre-formulated solution per 100 liters of nutrient solution.[3] When using a self-prepared 1000 ppm stock, a final concentration in the low ppm or sub-ppm range should be targeted. For example, to achieve a final concentration of 0.01 ppm in a 100 L reservoir, add 1 mL of the 1000 ppm stock solution.

  • Application: Add the calculated amount of this compound stock solution to the hydroponic reservoir. Ensure the system's pump is running to circulate and evenly distribute the solution. It is recommended to add the solution to the return tank or a high-flow area to facilitate mixing.[10][11]

  • Frequency: The solution can be applied weekly during the vegetative and early flowering stages.[3][12]

  • Monitoring: Regularly monitor the pH and electrical conductivity (EC) of the nutrient solution, as the addition of any supplement can potentially alter these parameters.

  • Control Group: Maintain a separate hydroponic system with an identical nutrient solution that does not receive the this compound treatment.

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for a hydroponic experiment investigating the effects of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis P1 Prepare Hydroponic System (Nutrient Solution, pH/EC Calibration) P2 Prepare this compound Stock Solution (1000 ppm) P1->P2 P3 Prepare Working Solutions (e.g., Foliar Spray, Nutrient Additive) P2->P3 E3 Apply this compound (Foliar or Nutrient Solution) P3->E3 Application E1 Plant Acclimatization in Hydroponic System E2 Divide Plants into Control & Treatment Groups E1->E2 E2->E3 E4 Monitor Plant Growth & System Parameters E3->E4 A1 Harvest Plants at Pre-determined Timepoints E4->A1 Conclusion of Experiment A2 Measure Growth Parameters (Biomass, Height, Leaf Area) A1->A2 A3 Statistical Analysis of Results A2->A3 G cluster_cell Plant Cell cluster_response Downstream Physiological Responses TRIA This compound (TRIA) (Applied to leaf or root) Receptor Putative Receptor (Membrane-bound) TRIA->Receptor Binds/Interacts Adenosine Elicitation of Secondary Messenger: 9-β-L(+)-adenosine Receptor->Adenosine Signal Transduction Photo Increased Photosynthesis (& RuBisCO activity) Adenosine->Photo Nutrient Enhanced Nutrient & Water Uptake Adenosine->Nutrient Enzyme Modulation of Enzyme Activities Adenosine->Enzyme Gene Regulation of Gene Expression Adenosine->Gene

References

Dose-Response Analysis of 1-Triacontanol in Arabidopsis thaliana: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants.[1] It has been demonstrated to elicit significant physiological responses at remarkably low concentrations, promoting growth, improving yield, and enhancing stress tolerance in a wide array of plant species.[2][3][4] For researchers utilizing Arabidopsis thaliana as a model organism, understanding the dose-dependent effects of TRIA is crucial for elucidating its mechanism of action and exploring its potential applications in agriculture and drug development. These notes provide a comprehensive guide to performing a dose-response analysis of this compound in Arabidopsis thaliana, complete with detailed protocols and data presentation formats.

Mechanism of Action

This compound is believed to exert its effects by rapidly stimulating the production of a secondary messenger, L(+)-adenosine.[2][4][5] This signaling molecule, in turn, modulates a cascade of downstream physiological and biochemical processes. The proposed signaling pathway involves the perception of TRIA at the cell surface, leading to the synthesis or release of L(+)-adenosine, which then triggers various cellular responses.

Key Physiological & Biochemical Effects

Application of this compound has been shown to influence a variety of plant processes:

  • Enhanced Photosynthesis: TRIA treatment can lead to increased chlorophyll (B73375) content and photosynthetic rate.[6][7]

  • Improved Growth and Biomass: It promotes cell division and elongation, resulting in increased root and shoot biomass.[1][2]

  • Increased Nutrient and Water Uptake: TRIA can enhance the uptake of essential minerals and water from the soil.[5][7]

  • Stimulation of Enzyme Activity: It has been shown to increase the activity of key enzymes involved in nitrogen metabolism and photosynthesis.[2]

  • Stress Tolerance: Exogenous application of TRIA can help mitigate the adverse effects of abiotic stresses such as drought and salinity.[8]

Data Presentation

A systematic dose-response analysis is critical to determine the optimal concentration of this compound for desired effects and to identify potential inhibitory concentrations. The following tables provide a structured format for recording and comparing quantitative data from such experiments.

Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth (14 days post-treatment)

This compound ConcentrationPrimary Root Length (cm)Number of Lateral RootsFresh Weight (mg)Dry Weight (mg)
0 µM (Control)
0.01 µM
0.1 µM
1.0 µM
10 µM
100 µM

Table 2: Effect of this compound on Photosynthetic Pigments in Arabidopsis thaliana Rosette Leaves

This compound ConcentrationChlorophyll a (µg/g FW)Chlorophyll b (µg/g FW)Total Chlorophyll (µg/g FW)Carotenoids (µg/g FW)
0 µM (Control)
0.01 µM
0.1 µM
1.0 µM
10 µM
100 µM

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following protocols are adapted from established methods for plant growth regulator studies and can be specifically applied to Arabidopsis thaliana.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (high purity, >90%)

  • Ethanol (B145695) (95%)

  • Tween-20 or Triton X-100 (surfactant)

  • Sterile deionized water

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Sterile containers for storage

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Accurately weigh 43.88 mg of this compound.

    • Dissolve the powder in 10 mL of 95% ethanol in a glass beaker. Gentle warming (35-40°C) on a magnetic stirrer may be required for complete dissolution.[9]

    • Add 50 µL of Tween-20 (0.05% v/v) to the solution and mix thoroughly.

    • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with sterile deionized water.

    • Store the stock solution in a dark, cool place.

  • Prepare Working Solutions:

    • Perform serial dilutions of the 1 mM stock solution with sterile deionized water containing 0.01% Tween-20 to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, and 100 µM).

    • Prepare a control solution containing the same concentration of ethanol and Tween-20 as the highest concentration working solution.

Protocol 2: Arabidopsis thaliana Seedling Treatment and Growth Analysis

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324)

  • Petri plates (90 mm)

  • Sterile forceps

  • Growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle, 22°C)

  • This compound working solutions and control solution

  • Ruler and scanner for root analysis

  • Analytical balance

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar.

    • Pipette the seeds onto the surface of MS agar plates.

    • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Treatment Application (Two primary methods):

    • Media Supplementation: Prepare MS agar medium supplemented with the different concentrations of this compound and the control solution before pouring the plates. Sow the sterilized seeds directly onto these plates.

    • Foliar Spray: Germinate and grow seedlings on standard MS plates for 5-7 days. Then, apply the different concentrations of this compound and the control solution as a fine mist using a sprayer.[6] Ensure even coverage.

  • Growth and Data Collection:

    • Place the plates vertically in a growth chamber to allow for root growth along the agar surface.

    • After a defined period (e.g., 14 days), carefully remove the seedlings.

    • Measure the primary root length and count the number of lateral roots for each seedling.

    • Determine the fresh weight of a pool of seedlings from each treatment.

    • Dry the seedlings in an oven at 60°C for 48 hours and measure the dry weight.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for a dose-response analysis.

TRIA_Signaling_Pathway cluster_cell Plant Cell TRIA This compound (Exogenous Application) Receptor Putative Receptor TRIA->Receptor Membrane Cell Membrane Adenosine_Synth Adenosine Synthesis/Release Receptor->Adenosine_Synth Activation L_Adenosine L(+)-Adenosine (Second Messenger) Adenosine_Synth->L_Adenosine Downstream Downstream Cellular Responses L_Adenosine->Downstream Modulation Growth - Enhanced Growth - Increased Photosynthesis - Stress Tolerance Downstream->Growth

Caption: Proposed signaling pathway of this compound in plant cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare TRIA Stock Solution Working Prepare Working Solutions (Different Concentrations) Stock->Working Treatment Apply TRIA Treatments (Media or Foliar Spray) Working->Treatment Seeds Sterilize & Plate Arabidopsis Seeds Seeds->Treatment Growth Incubate in Growth Chamber Treatment->Growth Measure Measure Growth Parameters (Root length, Biomass) Growth->Measure Biochem Perform Biochemical Assays (e.g., Chlorophyll Content) Growth->Biochem Data Tabulate and Analyze Data Measure->Data Biochem->Data

Caption: General workflow for a dose-response analysis of this compound.

References

Application Notes and Protocols for the Quantification of 1-Triacontanol in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Triacontanol (TRIA) is a saturated 30-carbon primary fatty alcohol found in the epicuticular waxes of many plants.[1][2] It is a potent plant growth regulator known to enhance crop yield, growth, photosynthesis, and nutrient uptake.[2][3] Accurate quantification of this compound in plant tissues is crucial for quality control of plant-based products, agricultural research, and the development of novel biostimulants. This document provides detailed application notes and protocols for the analysis of this compound in plant matrices using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The two primary methods for the quantification of this compound in plant tissues are HPLC-ELSD and GC-MS.

  • HPLC-ELSD: This method offers the significant advantage of not requiring a chemical derivatization step, simplifying sample preparation and avoiding potential side reactions.[1][4][5] It is a robust technique suitable for various sample matrices, including dried plant material, plant extracts, and aqueous formulations.[1][4]

  • GC-MS: A highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6] Due to the low volatility of this compound, a derivatization step, typically silylation, is mandatory to increase its volatility and thermal stability for gas chromatographic analysis.[6]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes quantitative data of this compound found in various plant tissues from cited literature.

Plant MaterialAnalytical MethodConcentration of this compoundReference
Fresh Moso Bamboo (Phyllostachys pubescens) Shoot SkinGC-MS13.3 µg/g dry weight[7]
Boiled Moso Bamboo (Phyllostachys pubescens) Shoot SkinGC-MS41.7 µg/g dry weight[7]
Boiled Moso Bamboo (Phyllostachys pubescens) Shoot Skin (after 2 weeks of composting)GC-MS71.3 µg/g dry weight[7]
Medicago sativa leaves (dried)HPLC-ELSDComparable to GC-MS results[1]
Medicago sativa leaves and stems (dried)HPLC-ELSDComparable to GC-MS results[1]
Supercritical CO₂ extracts of Medicago sativaHPLC-ELSD5000 and 28,000 mg/kg[1]
Enzymatic extracts of Medicago sativaHPLC-ELSD10 mg/kg[1]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-ELSD (Without Derivatization)

This protocol is adapted from a validated method for the analysis of this compound in solid and liquid samples.[1]

1. Sample Preparation and Extraction

  • For Dried or Fresh Plant Material (TRIA < 0.1%):

    • Weigh 1000 mg of the homogenized plant material.

    • Add a known amount of internal standard (IS) solution (e.g., 1000 µL of a 500 µg/mL solution of 5-α-cholestane).

    • Add 50 mL of dichloromethane (B109758).

    • Perform extraction in an ultrasonic bath for 15 minutes.[1]

    • Filter the extract.

    • Evaporate the solvent under vacuum and re-dissolve the residue in a known volume of dichloromethane for HPLC analysis.

  • For Aqueous Liquid Samples (TRIA < 0.1%):

    • Take 50 mL of the liquid sample in a separation funnel.

    • Add the internal standard solution (e.g., 100 µL of a 500 µg/mL solution).

    • Extract three times with 20 mL of dichloromethane.[1]

    • Collect the organic layers, dry with anhydrous sodium sulfate, and evaporate under vacuum to a final volume of 2 mL.[1]

2. HPLC-ELSD Conditions

  • HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[1][8]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • ELSD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's instructions.

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.[1]

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[1] A quadratic fit may be necessary.[1]

  • Quantify the amount of this compound in the samples by using the calibration curve.

Protocol 2: Quantification of this compound using GC-MS (With Silylation)

This protocol is based on general procedures for the analysis of long-chain fatty alcohols in plant extracts.[6]

1. Sample Preparation and Extraction

  • Dry the plant material at 40-60°C or by freeze-drying and grind it into a fine powder.[6]

  • Accurately weigh 2-5 g of the dried powder.

  • Extract the lipids using a suitable organic solvent such as hexane (B92381) or a chloroform (B151607):methanol mixture (2:1, v/v) via Soxhlet extraction or shaking for 24 hours.[6][9]

  • Filter the extract and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[6]

  • Re-dissolve the dried extract in a known volume of chloroform or hexane.[6]

2. Derivatization (Silylation)

  • Transfer a precise aliquot (e.g., 100 µL) of the plant extract into a clean, dry autosampler vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.[6]

  • Add a known amount of internal standard.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.[7]

  • Cool the vial to room temperature before GC-MS injection.[6]

3. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 320°C.

    • Hold: 15 minutes at 320°C.[6]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Analysis Mode: Full scan to identify characteristic ions of the TMS-derivatized this compound, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.[7]

4. Calibration and Quantification

  • Prepare calibration standards of this compound, add the internal standard, and derivatize them using the same procedure as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Methods cluster_hplc HPLC-ELSD cluster_gcms GC-MS cluster_data Data Analysis plant_material Plant Tissue Collection drying Drying / Freeze-drying plant_material->drying grinding Grinding to Fine Powder drying->grinding solvent_extraction Solvent Extraction (e.g., Dichloromethane, Hexane) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation Solvent Evaporation filtration->evaporation hplc_injection Direct Injection evaporation->hplc_injection derivatization Derivatization (Silylation) evaporation->derivatization hplc_analysis HPLC Separation hplc_injection->hplc_analysis elsd_detection ELSD Detection hplc_analysis->elsd_detection quantification Quantification using Calibration Curve elsd_detection->quantification gcms_injection GC Injection derivatization->gcms_injection gc_separation GC Separation gcms_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection ms_detection->quantification

Caption: General experimental workflow for the quantification of this compound in plant tissues.

Simplified Signaling Pathway of this compound

G cluster_cellular_response Cellular Response cluster_physiological_effects Physiological Effects cluster_plant_growth Overall Plant Growth TRIA This compound (TRIA) second_messenger Second Messenger (e.g., L(+)-adenosine) TRIA->second_messenger gene_expression Regulation of Gene Expression second_messenger->gene_expression enzyme_activity Increased Enzyme Activity (e.g., Nitrate Reductase) gene_expression->enzyme_activity nutrient_uptake Improved Nutrient Uptake gene_expression->nutrient_uptake cell_division Increased Cell Division gene_expression->cell_division photosynthesis Enhanced Photosynthesis enzyme_activity->photosynthesis protein_synthesis Increased Protein Synthesis enzyme_activity->protein_synthesis growth_yield Increased Growth & Yield photosynthesis->growth_yield protein_synthesis->growth_yield nutrient_uptake->growth_yield cell_division->growth_yield

Caption: Simplified signaling cascade initiated by this compound leading to enhanced plant growth.

References

Application Notes and Protocols: Using 1-Triacontanol to Enhance Crop Resistance to Abiotic Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Triacontanol (TRIA), a saturated 30-carbon primary alcohol, is an endogenous plant growth regulator naturally found in the epicuticular waxes of various plants.[1][2][3] Recognized for its potent growth-promoting effects at very low concentrations, TRIA has been widely utilized in agriculture to improve crop growth, yield, and quality.[2][4] Beyond its role in normal plant development, recent research has highlighted TRIA's significant function as a signaling molecule that enhances plant tolerance to a wide range of abiotic stresses, including drought, salinity, heavy metals, and extreme temperatures.[1][5][6]

Exogenous application of TRIA has been shown to mitigate stress-induced damage by modulating a complex network of physiological and biochemical processes.[1] These include improving photosynthetic efficiency, enhancing the antioxidant defense system, regulating osmotic balance, and altering the expression of stress-responsive genes.[6][7] This document provides detailed application notes on the mechanism of TRIA, a summary of its effects on various abiotic stresses, and standardized protocols for its experimental use.

Mechanism of Action

The growth-promoting and stress-mitigating effects of this compound are initiated through a complex signaling cascade. While the precise receptor for TRIA has not been fully elucidated, its application rapidly triggers the formation of a second messenger, 9-β-L(+)-adenosine, which in turn initiates downstream physiological and molecular responses.[1][2][3]

Key mechanistic actions of TRIA in enhancing abiotic stress resistance include:

  • Enhancement of Photosynthesis: TRIA application increases chlorophyll (B73375) content and the efficiency of gas exchange parameters such as net photosynthetic rate (PN), stomatal conductance (gs), and internal CO2 concentration (Ci).[1][8] It has been shown to upregulate genes associated with photosynthesis, such as those encoding for the RuBisCO enzyme, thereby maintaining photosynthetic activity even under stress conditions.[1][6]

  • Activation of Antioxidant Defense System: Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. TRIA application enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD).[1][9][10] This bolstered defense system scavenges excess ROS, reducing lipid peroxidation and maintaining membrane integrity.[1][6]

  • Regulation of Osmolytes and Phytohormones: TRIA promotes the accumulation of compatible solutes like proline and glycinebetaine, which aid in osmotic adjustment and protect cellular structures under water-deficit conditions.[6][9] Furthermore, TRIA interacts with phytohormonal signaling pathways, particularly those involving abscisic acid (ABA), to regulate stomatal function and improve water use efficiency.[5][11]

  • Gene Expression Regulation: TRIA acts as a signaling molecule that can suppress or enhance the expression of various stress-responsive genes.[1] This includes the upregulation of genes involved in antioxidant defense, osmotic adjustment, and water transport (e.g., aquaporins), contributing to a more robust stress tolerance phenotype.[6][10]

TRIA_Signaling_Pathway cluster_tria TRIA Intervention cluster_response Cellular & Physiological Responses cluster_outcome Whole Plant Outcome Stress Stress Signal ROS ↓ Reactive Oxygen Species (ROS) ↓ Oxidative Damage Stress->ROS induces TRIA This compound (TRIA) Application Adenosine ↑ L(+)-adenosine (Second Messenger) TRIA->Adenosine Gene Regulation of Stress-Responsive Genes Adenosine->Gene Antioxidants ↑ Antioxidant Enzymes (SOD, CAT, POD) Adenosine->Antioxidants Photosynthesis ↑ Photosynthetic Efficiency (Chlorophyll, RuBisCO) Adenosine->Photosynthesis Osmolytes ↑ Osmolyte Accumulation (Proline) Adenosine->Osmolytes Tolerance Enhanced Abiotic Stress Tolerance Gene->Tolerance Antioxidants->ROS scavenges Photosynthesis->Tolerance Osmolytes->Tolerance

Caption: Proposed signaling pathway of this compound in mitigating abiotic stress.

Data Presentation: Quantitative Effects of TRIA on Crop Abiotic Stress Resistance

The following tables summarize the quantitative outcomes of exogenous TRIA application on various crops under different abiotic stress conditions, as reported in scientific literature.

Table 1: Summary of this compound Effects on Drought Stress Tolerance

Crop Species TRIA Concentration Application Method Key Quantitative Results Reference
Strawberry (Fragaria × ananassa) 1 ppm Foliar Spray Increased total yield per plant by 12.7% compared to control under drought. Significantly increased SOD, POX, and CAT activity. [10]
Rice (Oryza sativa) 35 ppm Seed Priming Enhanced fresh and dry weights of shoots and roots compared to stressed controls. Increased chlorophyll a, chlorophyll b, and osmolyte (proline, soluble sugars) content. [6]
Sunflower (Helianthus annuus) 25 µM Foliar Spray Counteracted drought-induced photosynthetic decline. Stimulated ascorbate (B8700270) peroxidase (APX) activity by 229% compared to stressed controls. [12]

| Tomato (Solanum lycopersicum) | Not specified | Foliar Spray | Reversed negative effects of drought on stomatal conductance and increased photosynthetic efficiency (ϕPSII) by up to 12.32% compared to stressed controls. |[11] |

Table 2: Summary of this compound Effects on Salinity Stress Tolerance

Crop Species TRIA Concentration Application Method Key Quantitative Results Reference
Sunflower (Helianthus annuus) 50 & 100 µM Foliar Spray Ameliorated salt-induced adverse effects on shoot and root dry weights. Upregulated activities of POD and SOD enzymes. [9]
Mentha piperita 1 µM Foliar Spray Nullified salt-induced damages by improving growth, gas exchange parameters, chlorophyll content, and antioxidant enzyme activities. [1]
Zea mays 2 & 5 µM Not specified Enhanced growth, proline content, and shoot potassium content. Decreased relative membrane permeability, H2O2, MDA, and shoot sodium ion content. [1]
Coriandrum sativum 10-6 M Foliar Spray Alleviated oxidative damage by modulating the activity of antioxidant enzymes. [1]

| Date Palm (in vitro) | 10 µg/L | Culture Medium | Increased callus fresh weight to 215 mg and shoot number to 10.3 under combined drought and salt stress. Reduced MDA and H2O2 content. |[13] |

Table 3: Summary of this compound Effects on Heavy Metal Stress Tolerance

Crop Species TRIA Concentration Application Method Key Quantitative Results Reference
Brassica rapa 20 ppm Seed Priming + Foliar Spray Under Cadmium (Cd) stress, increased root and leaf fresh weight by 80% and 54%, respectively. Enhanced Chlorophyll a by 59% and Mg content by 60%. [14]
Mentha arvensis 1 µM Not specified Enhanced tolerance to Nickel (Ni) stress by modulating plant biomass, photosynthetic pigments, and activities of antioxidant enzymes. [1]
Erythrina variegata 1 mg/kg Spray Treatment Minimized Cadmium (Cd) induced damages by improving fresh mass, dry mass, chlorophyll content, and CO2 fixation. [1]

| Wheat (Triticum aestivum) | 1 µM | Foliar Spray | Under Arsenic (As) stress, significantly increased growth attributes, chlorophyll b, internal CO2 concentration, and stomatal conductance. |[8] |

Experimental Protocols

The following protocols provide standardized methodologies for preparing and applying this compound and assessing its effects on crop abiotic stress tolerance.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_stress_exp Phase 3: Experimentation cluster_analysis Phase 4: Analysis A1 Protocol 4.1: Prepare TRIA Stock Solution (e.g., 1000 mg/L) A2 Prepare TRIA Working Solutions (Dilute stock to desired µM or ppm) A1->A2 B1 Protocol 4.2: Select Application Method B2 Foliar Spray B1->B2 B3 Seed Priming B1->B3 B4 Soil Drench / Hydroponics B1->B4 C1 Apply TRIA to Treatment Group B2->C1 B3->C1 B4->C1 C2 Induce Abiotic Stress (Drought, Salinity, etc.) C1->C2 D1 Protocol 4.3: Collect Samples at Time Points C2->D1 C3 Maintain Control Groups (No TRIA, No Stress, Stress only) C3->D1 D2 Measure Physiological Parameters (Growth, Photosynthesis, Water Status) D1->D2 D3 Perform Biochemical Assays (Antioxidants, Osmolytes, MDA) D1->D3 D4 Analyze Data & Compare Groups D2->D4 D3->D4

Caption: General experimental workflow for evaluating TRIA's effect on stress tolerance.
Protocol: Preparation of this compound Stock and Working Solutions

Due to its hydrophobic nature, TRIA is insoluble in water. A stock solution must be prepared using an organic solvent and a surfactant.

Materials:

  • This compound powder (analytical grade, ≥90% purity)

  • Ethanol (95%) or another suitable solvent (e.g., Chloroform, DMSO)

  • Tween-20 (or other non-ionic surfactant)

  • Distilled or deionized water

  • Magnetic stirrer and heat plate

  • Volumetric flasks and beakers

  • Amber glass bottle for storage

Procedure for 1000 mg/L (ppm) Stock Solution:

  • Accurately weigh 100 mg of this compound powder.

  • In a glass beaker, dissolve the powder in 10 mL of 95% ethanol. Warm the solution gently (to ~40°C) and stir for 15-20 minutes to ensure complete dissolution.[15]

  • Add 0.5 mL of Tween-20 to the ethanol-TRIA mixture and continue stirring for 5 minutes. The surfactant helps to create a stable emulsion when diluted with water.[15]

  • Transfer the mixture to a 100 mL volumetric flask.

  • Slowly add distilled water to bring the final volume to 100 mL while mixing continuously. The solution should appear as a stable, milky-white emulsion.[15]

  • Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light.[15]

Preparation of Working Solutions:

  • Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment (e.g., 1 µM, 10 µM, 1 ppm).

  • Conversion Note: The molecular weight of TRIA is 438.82 g/mol .

    • 1 ppm = 1 mg/L

    • 1 µM = 0.4388 mg/L (or ppm)

  • Example Dilution for 10 µM (4.39 mg/L) solution: Add 439 µL of the 1000 mg/L stock solution to a 100 mL volumetric flask and fill to the mark with distilled water. Always prepare fresh working solutions before application.

Protocol: Application of this compound to Plants

Choose the application method best suited for the plant species and experimental design.

A. Foliar Spray:

  • Prepare the desired concentration of TRIA working solution, ensuring it includes a surfactant (if not carried over from the stock) to ensure adherence to the leaf surface.

  • Apply the solution using a fine-mist sprayer, ensuring uniform coverage of both the adaxial and abaxial leaf surfaces until runoff.

  • Spray plants during the early morning or late afternoon to maximize absorption and minimize evaporation.

  • The control group should be sprayed with a solution containing the same concentration of solvent and surfactant but without TRIA.

  • Application frequency can vary from a single treatment to multiple applications at set intervals (e.g., weekly), depending on the experimental goals.[15]

B. Seed Priming:

  • Prepare the TRIA working solution at the desired concentration.

  • Surface-sterilize seeds according to standard procedures for the specific crop.

  • Immerse the seeds in the TRIA solution for a predetermined period (e.g., 2-8 hours). The optimal duration should be determined empirically.

  • The control group seeds should be soaked in the solvent/surfactant solution without TRIA.

  • After soaking, remove the seeds, briefly rinse with distilled water, and air-dry them on filter paper in the dark before sowing.[14]

C. Soil Drench / Hydroponic Application:

  • Add the TRIA working solution directly to the soil around the plant's root zone or to the hydroponic nutrient solution to achieve the final target concentration.[16]

  • Ensure even distribution of the solution.

  • The control group should receive an equal volume of the blank solvent/surfactant solution.

Protocol: Key Assays for Assessing Abiotic Stress Tolerance

After TRIA application and stress induction, evaluate plant performance using the following key metrics.

A. Photosynthetic Pigment Analysis (Chlorophyll & Carotenoids):

  • Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 5 mL of 80% (v/v) acetone.[3]

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

  • Calculate the concentration of Chlorophyll a, Chlorophyll b, and total carotenoids using established equations (e.g., Arnon's or Lichtenthaler's equations). A significant increase in pigment content in TRIA-treated plants under stress indicates a protective effect.[3]

B. Lipid Peroxidation (MDA Assay):

  • Measure malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.

  • Homogenize leaf tissue in trichloroacetic acid (TCA).

  • Centrifuge and mix the supernatant with thiobarbituric acid (TBA).

  • Incubate the mixture in a hot water bath (e.g., 95°C), then cool rapidly.

  • Measure absorbance at 532 nm and correct for non-specific absorbance at 600 nm.

  • A lower MDA content in TRIA-treated plants compared to the stressed control indicates reduced oxidative damage.[13]

C. Antioxidant Enzyme Activity (SOD, CAT, POD):

  • Extract total protein from fresh leaf tissue using an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer).

  • Centrifuge at high speed at 4°C to obtain the crude enzyme extract (supernatant).

  • Determine protein concentration using the Bradford assay.

  • SOD Activity: Measure the inhibition of the photochemical reduction of nitro-blue tetrazolium (NBT).

  • CAT Activity: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.

  • POD Activity: Measure the oxidation of a substrate like guaiacol (B22219) by monitoring the increase in absorbance at 470 nm.

  • Higher enzyme activities in TRIA-treated plants suggest an enhanced capacity to scavenge ROS.[10]

D. Proline Content:

  • Homogenize fresh leaf tissue in aqueous sulfosalicylic acid.

  • Centrifuge and react the supernatant with acid-ninhydrin and glacial acetic acid at 100°C.

  • Terminate the reaction in an ice bath and extract the chromophore with toluene (B28343).

  • Measure the absorbance of the toluene layer at 520 nm.

  • Higher proline accumulation in TRIA-treated plants under stress indicates better osmotic adjustment.[10]

References

Application Notes: 1-Triacontanol in Plant Tissue Culture Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Triacontanol (TRIA) is a long-chain primary alcohol (C30H62O), naturally found in plant epicuticular waxes and beeswax.[1] It is a potent, non-toxic, and natural plant growth regulator that elicits significant physiological and biochemical responses in plants at very low concentrations.[2][3] In plant tissue culture, this compound is utilized as a biostimulant to supplement basal media, promoting cell division, enhancing callus induction, stimulating shoot proliferation, improving somatic embryogenesis, and facilitating rooting.[4][5] Its application is particularly beneficial for improving the micropropagation efficiency of various plant species, including medicinal, horticultural, and woody plants.[6][7]

Mechanism of Action

The primary mode of action for this compound involves its role in signal transduction. Upon application, TRIA rapidly elicits a secondary messenger, L(+)-adenosine.[6][8] This signaling molecule initiates a cascade of downstream physiological events, including the modulation of ion uptake, regulation of gene expression related to photosynthesis (e.g., RuBisCO), and interaction with the signaling pathways of other key plant hormones like auxins and cytokinins.[6][9] This cascade ultimately leads to enhanced metabolic activity, improved growth, and increased resilience to stress.[10][11]

TRIA_Signaling_Pathway cluster_cell Plant Cell cluster_downstream Downstream Effects cluster_response Physiological Response TRIA This compound (Exogenous Application) Membrane Plasma Membrane Adenosine ↑ L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicits IonUptake Modulation of Ion Uptake (Ca²⁺, K⁺) Adenosine->IonUptake Triggers GeneExp Altered Gene Expression (e.g., rbcS for RuBisCO) Adenosine->GeneExp Triggers EnzymeAct ↑ Enzyme Activity (e.g., Antioxidant Enzymes) Adenosine->EnzymeAct Triggers Photosynthesis ↑ Photosynthesis Adenosine->Photosynthesis Triggers Growth Enhanced Growth (Cell Division, Elongation) Development Improved Development (Shoot/Root Formation) Stress ↑ Stress Tolerance

Caption: Simplified signaling pathway of this compound in plant cells.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the observed effects of this compound on various growth parameters in different plant species under in vitro conditions.

Table 1: Effect on Callus Growth and Shoot Regeneration in Date Palm (Phoenix dactylifera L.) [4][10]

This compound Concentration (µg/L) Callus Fresh Weight (mg/jar) Bud Production (%) Number of Shoots per Jar
0 (Control) 150 55.5 6.2
10 294 88.9 13.5

| 20 | 215 | 72.2 | 10.3 |

Table 2: Effect on Shoot Multiplication and Rooting in Capsicum frutescens and Decalepis hamiltonii [7]

Plant Species Parameter Optimal this compound Conc. Observation
Capsicum frutescens Axillary Shoot Proliferation 2 µg/L Highest promotion of shoots
Rooting 5 µg/L Maximum rooting response
Decalepis hamiltonii Axillary Shoot Proliferation 20 µg/L Highest promotion of shoots

| | Rooting | 10 µg/L | Maximum rooting response |

Table 3: Effect on Shoot Multiplication in Arachis hypogaea L. (Peanut) Cultivars [12]

Cultivar Basal Medium Additive This compound Concentration Average Number of Shoots per Explant
M-13 BA (3 mg/L) 2.0 mL/L 31.11

| PBS24030 | BA (3 mg/L) | 1.0 mL/L | 30.77 |

Table 4: Effect on Shoot Proliferation and Biomass in Dracocephalum forrestii [9][13]

This compound Conc. (µg/L) Additives Shoot Proliferation Ratio (New Shoots/Explant) Dry Weight ( g/tube )
0 (Control) None ~2 0.019
0 (Control) 0.5 mg/L BAP + 0.2 mg/L IAA ~6.7 0.045
2.5 0.5 mg/L BAP + 0.2 mg/L IAA ~10 0.063
5.0 None ~2 0.065

| 10.0 | None | ~2 | 0.078 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/L)

This compound has very low solubility in water, requiring the use of an organic solvent and a surfactant to create a stable stock solution.

Materials:

  • This compound powder (e.g., PhytoTech Labs T818)[14]

  • Chloroform (B151607) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 20 (or other suitable surfactant)

  • Sterile distilled water

  • Sterile glass container

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder in a sterile environment (laminar flow hood).

  • Dissolving:

    • Method A (Chloroform): Dissolve the 1 mg of this compound in 0.75 mL of chloroform in a sterile glass container. Add one drop of Tween 20 and mix thoroughly.[7]

    • Method B (DMSO): Dissolve the 1 mg of this compound in 1 mL of DMSO. Gentle warming may be necessary. Add one drop of Tween 20 and mix.[4]

  • Emulsification: To the dissolved solution, add sterile distilled water dropwise while continuously vortexing to create a stable emulsion. Bring the final volume to 100 mL. This results in a 10 mg/L (10 ppm) stock solution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage vessel.

  • Storage: Store the stock solution at 4°C in the dark.

Protocol 2: Incorporation of this compound into Tissue Culture Medium

Procedure:

  • Basal Medium Preparation: Prepare the desired plant tissue culture basal medium (e.g., Murashige and Skoog) with all required components (macronutrients, micronutrients, vitamins, sucrose, and gelling agent). Adjust the pH as required.

  • Autoclaving: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[4]

  • Cooling: Allow the autoclaved medium to cool to approximately 45-50°C in a laminar flow hood. This temperature is crucial to prevent degradation of heat-labile substances and to keep the gelling agent from solidifying.

  • Addition of this compound: Add the required volume of the filter-sterilized this compound stock solution (from Protocol 1) to the cooled medium to achieve the desired final concentration (refer to Tables 1-4 for guidance).[4]

  • Dispensing: Gently swirl the medium to ensure uniform distribution of the this compound and dispense it into sterile culture vessels if not done prior to autoclaving.

  • Solidification: Allow the medium to solidify completely in the laminar flow hood before inoculating with explants.

Protocol 3: General Experimental Workflow for Evaluating this compound

This workflow provides a systematic approach for evaluating the impact of this compound on a specific plant species in tissue culture.

TRIA_Workflow start Start explant_prep 1. Explant Preparation (Select & Sterilize healthy tissue) start->explant_prep culture_init 2. Culture Initiation (Place explants on basal medium) explant_prep->culture_init tria_prep 3. TRIA Medium Preparation (Prepare media with varying TRIA conc.) culture_init->tria_prep subculture 4. Subculture & Treatment (Transfer explants to TRIA-containing media) tria_prep->subculture incubation 5. Incubation (Controlled light, temp., humidity) subculture->incubation data_collection 6. Data Collection (Measure growth parameters periodically) incubation->data_collection analysis 7. Data Analysis (Statistical analysis of results) data_collection->analysis end End analysis->end

References

Application Notes and Protocols for Seed Treatment with 1-Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Triacontanol (TRIA) is a naturally occurring, long-chain saturated primary alcohol found in the epicuticular waxes of plants.[1][2][3] It functions as a potent plant growth regulator that can significantly enhance various metabolic and physiological processes.[4][5] When applied exogenously at low concentrations, this compound has been shown to improve seed germination, promote seedling vigor, enhance photosynthesis, and increase overall crop yields, particularly under stressful environmental conditions.[3][4][6] These application notes provide researchers and scientists with a summary of its effects, relevant quantitative data, and detailed protocols for its use as a seed treatment.

Mechanism of Action

This compound influences a wide array of physiological processes that collectively contribute to improved plant growth and development.[7] Upon absorption by the plant, it can enhance the activity of key enzymes such as polyphenol oxidase and Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][8] This enzymatic stimulation, coupled with an increase in chlorophyll (B73375) content, leads to higher rates of photosynthesis and carbon dioxide fixation.[3][4][5]

Furthermore, this compound improves cell membrane permeability, which facilitates the uptake and transport of water and essential minerals.[2][6] The compound is also involved in modulating plant hormonal signaling and stress responses, potentially through a second messenger identified as 9-β-l (+)-adenosine.[4] This regulation helps plants mitigate the adverse effects of abiotic stresses like drought and salinity.[3][4]

Triacontanol_Signaling_Pathway TRIA This compound (Exogenous Application) Membrane Cell Membrane TRIA->Membrane Absorbed by plant cells Messenger Second Messenger (e.g., 9-β-l (+)-adenosine) Membrane->Messenger Triggers Metabolism Improved Nutrient & Water Uptake Membrane->Metabolism Increases permeability Enzymes Enzyme Activation (RuBisCO, Polyphenol Oxidase, etc.) Messenger->Enzymes Gene Gene Expression Modulation Messenger->Gene Photosynthesis Enhanced Photosynthesis (& Chlorophyll Content) Enzymes->Photosynthesis Germination Improved Germination & Seedling Vigor Photosynthesis->Germination Metabolism->Germination Stress Stress Tolerance (Drought, Salinity) Gene->Stress Stress->Germination Seed_Treatment_Workflow cluster_prep Preparation cluster_treat Treatment cluster_eval Evaluation Seed_Select 1. Seed Selection (High Quality) Sterilize 2. Surface Sterilization (e.g., 5% NaOCl) Seed_Select->Sterilize Prep_Sol 3. Prepare TRIA Working Solution Sterilize->Prep_Sol Soak 4. Seed Soaking (Immerse in TRIA Solution) Prep_Sol->Soak Rinse_Dry 5. Rinse & Air-Dry (To Original Weight) Soak->Rinse_Dry Sow 6. Sowing (Petri Dish / Soil) Rinse_Dry->Sow Measure 7. Data Collection (Germination %, Vigor Index) Sow->Measure Logical_Relationships cluster_inputs Input Parameters cluster_outputs Outcome Metrics Concentration TRIA Concentration (e.g., 0.05 - 10 mg/L) Optimal Optimal Germination & Vigor Concentration->Optimal Influences Duration Soaking Duration (e.g., 4 - 48 hours) Duration->Optimal Influences Crop Crop Species Crop->Optimal Determines Optimal Range Germ_Rate Germination Rate & Percentage Seedling_Growth Seedling Growth (Length, Biomass) Stress_Tol Stress Tolerance Optimal->Germ_Rate Maximizes Optimal->Seedling_Growth Enhances Optimal->Stress_Tol Improves

References

Troubleshooting & Optimization

1-Triacontanol stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Triacontanol Aqueous Solutions

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a long-chain fatty alcohol with very low water solubility.[][2][3] It is practically insoluble in water at room temperature.[4][5] To prepare an aqueous solution, it must first be dissolved in a suitable organic solvent.

Q2: What are the recommended solvents for dissolving this compound?

A2: Polar organic solvents are recommended to create a stock solution that can then be diluted in water.[6][7] Common choices include:

Gentle warming and stirring can aid dissolution.[9][12]

Q3: My solution becomes cloudy or precipitates after dilution with water. What should I do?

A3: This is a common issue due to the low water solubility of this compound. To prevent precipitation, the use of a surfactant is crucial. Surfactants like Tween-20 or Tween-80 help to create a stable emulsion or colloidal suspension in water.[9][12] It is also important to add the organic stock solution to the water with vigorous stirring.[7][11]

Q4: How should I store my this compound aqueous solutions?

A4: Stock solutions prepared in organic solvents should be stored at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, and protected from light.[8] Aqueous working solutions are less stable and should ideally be prepared fresh before each experiment. If storage is necessary, keep them in a cool, dark place.[3][9] Amber glass bottles are recommended for storing stock solutions to protect them from light.[9]

Q5: What factors can cause the degradation of this compound in my aqueous solution?

A5: While this compound is relatively stable to light, heat, and alkali, its stability in aqueous formulations can be affected by several factors.[3][13]

  • pH: Extreme pH values may affect the stability of the formulation. An alkaline pH of no less than 8 has been suggested to be beneficial for its activity in plants.[4]

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.[14]

  • Microbial contamination: Aqueous solutions can be susceptible to microbial growth, which may degrade the compound. Using sterile water and proper handling techniques is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the aqueous solution. 1. Inadequate amount of surfactant. 2. Poor mixing during dilution. 3. Concentration of this compound is too high for the aqueous phase.1. Increase the concentration of the surfactant (e.g., Tween-20).[9] 2. Add the organic stock solution to the water slowly while vigorously stirring or sonicating.[7][11] 3. Prepare a more dilute final working solution.
Inconsistent experimental results. 1. Degradation of the stock or working solution. 2. Inaccurate concentration of the prepared solution. 3. Non-homogenous solution (presence of micelles or fine precipitate).1. Prepare fresh working solutions for each experiment. Store stock solutions properly (at -20°C or -80°C, protected from light).[8] 2. Verify the concentration of your stock solution using an analytical method like HPLC-ELSD or GC-MS.[15][16] 3. Ensure the solution is well-mixed before each use. Sonication can help to create a more uniform dispersion.
Loss of biological activity. 1. Degradation of this compound. 2. Interaction with other components in the experimental medium. 3. Improper storage conditions.1. Check for signs of degradation (e.g., color change, precipitation). Prepare a fresh solution. 2. Investigate potential interactions with salts or other compounds in your media. The presence of metal ions with a valence of +2 or more has been shown to increase its growth-stimulating effect.[6] 3. Review and adhere to recommended storage conditions (cool, dark, and for stock solutions, frozen).[8][9]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (B145695) (95%)[9]

  • Tween-20 (or a similar surfactant)[9]

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Volumetric flask

  • Amber glass bottle for storage[9]

Procedure:

  • Weigh out the desired amount of this compound powder.

  • In a glass beaker, dissolve the this compound powder in 95% ethanol at a concentration of 1 mg/mL. Gentle warming (35-40°C) and stirring may be required to facilitate dissolution.[9][12]

  • Once fully dissolved, add a surfactant such as Tween-20. A common ratio is 5 mL of Tween-20 for every 100 mL of ethanol solution.[9]

  • Mix thoroughly until the solution is clear.

  • Transfer the solution to a volumetric flask and bring it to the final volume with 95% ethanol.

  • Store this stock solution in a labeled amber glass bottle at -20°C or -80°C.[8]

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • This compound stock solution (from Protocol 1)

  • Distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the final concentration and volume of the aqueous working solution needed.

  • Calculate the required volume of the stock solution.

  • In a volumetric flask, add the required volume of distilled or deionized water.

  • While vigorously stirring the water, slowly add the calculated volume of the this compound stock solution.[7]

  • Continue stirring for at least 15-20 minutes to ensure a homogenous dispersion. The solution may appear slightly cloudy, which is normal for a colloidal suspension.[9]

  • Use the freshly prepared aqueous working solution for your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterInsoluble/Slightly soluble (< 0.1 mg/mL)[][2][8]
EthanolSoluble (especially when heated)[8][17]
ChloroformSoluble (approx. 1 mg/mL)[][10]
DMSOInsoluble or slightly soluble[8][18]
BenzeneSlightly soluble (hot)[]
EtherSoluble[3]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeTemperatureDurationLight ProtectionReference(s)
Organic Stock-80°C6 monthsYes[8]
Organic Stock-20°C1 monthYes[8]
Aqueous Working2-8°CPrepare freshYes[][9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve add_surfactant Add Surfactant dissolve->add_surfactant dilute Dilute with Water (Vigorous Stirring) add_surfactant->dilute precipitate Precipitate Forms? dilute->precipitate adjust Adjust Surfactant/Concentration precipitate->adjust Yes proceed Proceed to Experiment precipitate->proceed No

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

degradation_factors cluster_factors Influencing Factors center_node This compound Stability in Aqueous Solution pH pH center_node->pH light Light Exposure center_node->light temp Temperature center_node->temp oxidants Oxidizing Agents center_node->oxidants microbes Microbial Contamination center_node->microbes

Caption: Key factors influencing the stability and degradation of this compound.

References

factors affecting the efficacy of 1-Triacontanol treatments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1-Triacontanol (TRIA).

Troubleshooting Guide

Users may encounter several issues during the application of this compound. This guide provides solutions to common problems.

ProblemPossible Cause(s)Solution(s) & Recommendation(s)
No observable effect on plant growth. Improper solution preparation: this compound has very low solubility in water and may have precipitated out of the solution.[1][2]- Ensure complete dissolution by first dissolving this compound in an organic solvent (e.g., ethanol (B145695), chloroform, DMSO) before emulsifying in water.[2][3] - Use a surfactant like Tween 20 to create a stable emulsion.[2][3] - Gentle heating can aid dissolution in the organic solvent.[3][4]
Incorrect concentration: The concentration used may be too low for the specific plant species or too high, causing an inhibitory effect.[5][6]- Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific plant species and experimental conditions.[1] - Start with concentrations reported in the literature for similar species.[7][8]
Suboptimal application method: The method of application (e.g., foliar spray, soil drench) may not be ideal for the plant or growth stage.[1][9]- Experiment with different application methods. Foliar sprays are common for quick absorption, while soil treatments can provide a more sustained release.[9]
Environmental factors: Light, temperature, and humidity can influence the plant's response to this compound.[1][10]- Maintain consistent and optimal environmental conditions for your experiments.[1] - Some studies suggest that applying this compound in the late afternoon or morning may be more effective.[8][10]
Plant variability: The age, health, and species of the plant can affect its response.[1][11]- Use healthy, uniform plants of a similar age for your experiments to ensure consistent results.[1]
Phytotoxicity symptoms (e.g., leaf burn, stunted growth). High concentration of this compound: Excessive concentrations can be detrimental to plant health.[5][6]- Immediately reduce the concentration of this compound in your working solution.[1] - Refer to the recommended concentration ranges in the quantitative data tables below.
High concentration of solvent: The organic solvent used to dissolve this compound may be at a phytotoxic level in the final working solution.[1]- Ensure the final concentration of the organic solvent in the working solution is minimal and non-toxic to the plants.[1]
Inconsistent results between experiments. Inconsistent solution preparation: Variations in the preparation of the this compound solution can lead to different effective concentrations.- Standardize your solution preparation protocol.[1] Prepare a stable stock solution that can be diluted for subsequent experiments.[3]
Variable environmental conditions: Fluctuations in light, temperature, or humidity between experiments can alter plant responses.[1][10]- Maintain consistent environmental conditions across all experiments.[1]
Contamination: Phthalate esters, common in lab environments, can interfere with the activity of this compound.[12]- Use high-purity water and clean glassware to minimize contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (TRIA) is a long-chain fatty alcohol that acts as a natural plant growth regulator.[11] It is found in plant cuticle waxes and beeswax.[11] TRIA enhances plant growth by influencing various physiological and biochemical processes, including photosynthesis, protein synthesis, and nutrient transport.[11][13] It is believed to act through a second messenger, L(+)-adenosine, which triggers a cascade of downstream effects.[14][15]

Q2: What are the primary benefits of using this compound?

A2: The primary benefits of this compound application include:

  • Enhanced Photosynthesis: It can increase chlorophyll (B73375) content and the efficiency of photosynthesis.[6][9]

  • Improved Growth and Biomass: It often leads to an increase in plant height, fresh and dry weight, and leaf area.[14][16]

  • Increased Yield and Quality: It can improve crop yield, fruit set, and the quality of agricultural products.[6][17]

  • Stress Tolerance: It can help plants mitigate the effects of abiotic stresses such as salinity, drought, and heavy metal toxicity.[14][17]

  • Enhanced Nutrient Uptake: It can promote the absorption of minerals from the soil.[9][13]

Q3: How should I prepare a this compound solution?

A3: Due to its poor solubility in water, this compound must first be dissolved in an organic solvent like ethanol, chloroform, or DMSO.[2][4] A surfactant such as Tween 20 is then typically added to create a stable emulsion when diluted with water.[2][3] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What is the optimal concentration of this compound to use?

A4: The optimal concentration of this compound is highly dependent on the plant species, growth stage, and application method.[5][14] Generally, concentrations for foliar application range from 0.05 to 20 mg/L.[3] It is crucial to conduct a dose-response experiment to determine the most effective concentration for your specific experimental setup, as high concentrations can have an inhibitory effect.[5][6]

Q5: Can this compound be mixed with other substances like fertilizers or pesticides?

A5: Yes, this compound can often be mixed with fertilizers and pesticides.[5][6] However, it should not be mixed with alkaline substances.[5] It is always recommended to perform a small-scale compatibility test before large-scale application.

Q6: When is the best time to apply this compound?

A6: The optimal application time can vary, but some studies suggest that applying this compound in the morning or late afternoon is preferable to avoid direct sunlight and high temperatures, which can affect absorption.[8][10] The timing with respect to the plant's growth stage is also critical, with applications often recommended before or during periods of rapid growth, such as before flowering or fruiting.[9]

Quantitative Data Summary

The following tables summarize recommended concentrations and application timings for this compound from various studies.

Table 1: Recommended this compound Concentrations for Foliar Application

Plant SpeciesRecommended Concentration (mg/L)Observed Effects
Tomato0.1 - 1.0Increased fresh and dry weight, increased vitamin content.[5]
Cucumber0.8Improved photosynthesis and yield under salt stress.[3]
Lettuce0.043 - 0.1Increased leaf and root fresh weight.[3]
Strawberry1.0 (as 1 ppm)Improved growth, yield, and nutrient content under drought stress.[18]
Rice1.0 - 2.0Promoted growth and development, increased yield.[7]
Wheat0.2 - 0.5 (for seed soaking)Improved germination and early seedling growth.[7]
Soybean0.5Increased yield when applied at initial flowering and early pod setting.[7]
Bougainvillea0.5 - 1.0Advanced flowering and increased flower bud number.[1]

Table 2: General Application Guidelines

Application MethodConcentration RangeTiming & Frequency
Foliar Spray0.1 - 10 mg/L (ppm)[19]Apply during early morning or late afternoon.[8] Repeat every 2-3 weeks depending on the crop.[8]
Seed Soaking0.1 - 1.0 mg/L (ppm)[4]Soak seeds for 12-24 hours before planting.[4]
Soil DrenchVaries depending on soil type and crop.Provides a more sustained release of the compound.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1000 mg/L)

Materials:

  • This compound powder (analytical grade, >90% purity)[3]

  • Ethanol (95%)[3]

  • Tween 20 (Polysorbate 20)[3]

  • Distilled water

  • Analytical balance

  • Glass beaker

  • Magnetic stirrer and stir bar

  • 1000 mL volumetric flask

  • Amber glass bottle for storage[3]

Procedure:

  • Accurately weigh 1000 mg of this compound powder.[3]

  • In a glass beaker, dissolve the this compound powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring with a magnetic stirrer for 15-20 minutes will aid dissolution. Do not exceed 50°C.[3]

  • Add 5 mL of Tween 20 to the ethanol-triacontanol solution and mix thoroughly for 5 minutes.[3]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Bring the final volume to 1000 mL with distilled water while mixing continuously. The solution may appear slightly cloudy, which is normal.[3]

  • Store the stock solution in an amber glass bottle at room temperature. The stock solution is stable for 3-4 months when protected from light and heat.[3]

Protocol 2: Dose-Response Experiment for Optimal Concentration

Objective: To determine the optimal concentration of this compound for a specific plant species.

Methodology:

  • Plant Material and Growth Conditions: Grow a sufficient number of healthy, uniform seedlings of the target plant species under controlled environmental conditions (e.g., consistent temperature, light intensity, and photoperiod).[20]

  • Treatment Preparation: Prepare a series of this compound working solutions with varying concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L) by diluting the 1000 mg/L stock solution. The '0' concentration (control) should contain the same amount of ethanol and Tween 20 as the highest concentration treatment to account for any effects of the solvent and surfactant.[20]

  • Treatment Application: Randomly assign plants to different treatment groups. Apply the prepared solutions as a foliar spray or soil drench at a specific growth stage. Ensure thorough coverage for foliar applications.[20]

  • Data Collection: After a predetermined period (e.g., 7-14 days), harvest the plants and measure key growth parameters such as:

    • Plant height

    • Fresh weight

    • Dry weight (after drying at 70°C until a constant weight is achieved)

    • Leaf area

    • Number of leaves, branches, flowers, or fruits[20]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to identify statistically significant differences between the treatment groups and determine the optimal concentration.[20]

Visualizations

G cluster_0 This compound Signaling Pathway TRIA This compound adenosine L(+)-adenosine (Second Messenger) TRIA->adenosine Elicits ion_channels Ion Channels adenosine->ion_channels Activates hormone_signaling Hormone Signaling (Auxin, Cytokinin) adenosine->hormone_signaling Modulates ca_influx Ca2+ Influx ion_channels->ca_influx calmodulin Calmodulin ca_influx->calmodulin Activates gene_expression Gene Expression (Photosynthesis, Stress Response) calmodulin->gene_expression Regulates phys_responses Physiological Responses (Growth, Yield, Stress Tolerance) gene_expression->phys_responses hormone_signaling->phys_responses

Caption: Proposed signaling pathway of this compound in plants.

G cluster_1 Experimental Workflow for this compound Efficacy Testing prep Explant Preparation & Sterilization medium Culture Medium Preparation (with varying TRIA concentrations) prep->medium inoculation Inoculation of Explants medium->inoculation incubation Incubation (Controlled Environment) inoculation->incubation data Data Collection & Analysis (Growth Parameters) incubation->data subculture Subculturing for Multiplication/Rooting data->subculture acclimatization Acclimatization of Plantlets subculture->acclimatization transfer Transfer to Greenhouse/Field acclimatization->transfer

Caption: A general experimental workflow for in vitro testing of this compound.

G cluster_2 Troubleshooting Logic for this compound Experiments start Experiment Start observe Observe Plant Response start->observe expected Response as Expected? observe->expected success Continue Experiment expected->success Yes no_response No or Poor Response expected->no_response No check_solution Check Solution Prep & Concentration no_response->check_solution check_env Check Environmental Conditions check_solution->check_env check_plant Check Plant Health & Uniformity check_env->check_plant adjust Adjust Protocol & Re-run check_plant->adjust adjust->start

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Understanding the Inconsistent Effects of 1-Triacontanol on Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the variable effects of 1-Triacontanol (TRIA) on crop yield. By addressing common issues encountered during experimentation, this guide aims to help users optimize their protocols and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it proposed to work?

A1: this compound (TRIA) is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of plants.[1] It acts as a potent plant growth regulator that can enhance crop yield and quality.[2] The proposed mechanism of action involves TRIA eliciting a rapid response that leads to the formation of a second messenger, L(+)-adenosine.[3][4] This secondary messenger is believed to trigger a signaling cascade that ultimately modulates various physiological and biochemical processes, including photosynthesis, nutrient uptake, and enzyme activity, leading to enhanced plant growth and development.[1][5][6]

Q2: Why am I seeing inconsistent or no effects of this compound in my experiments?

A2: The inconsistent efficacy of TRIA is a well-documented issue and can be attributed to several factors:

  • Improper Formulation: TRIA has extremely low water solubility, making proper formulation critical for its biological activity.[7] If not dissolved and stabilized correctly, it may precipitate out of solution, leading to a lack of response.[3]

  • Incorrect Concentration: TRIA exhibits a hormetic dose-response curve, meaning it is stimulatory at very low concentrations but can be ineffective or even inhibitory at higher concentrations.[7][8] The optimal concentration is highly species-dependent.[9]

  • Presence of Contaminants: The presence of other long-chain compounds, such as 1-octacosanol, can inhibit the growth-promoting effects of TRIA, even at trace levels.[10] The purity of the TRIA source is therefore crucial.

  • Application Method and Timing: The method of application (e.g., foliar spray, soil drench, seed treatment) and the timing relative to the plant's growth stage can significantly influence the outcome.[9][11] Foliar applications are often most effective.[11]

  • Plant Species and Genotype: Different plant species and even different genotypes within a species can respond differently to TRIA treatment.[5][7]

  • Environmental Conditions: Factors such as temperature, light intensity, and soil conditions can alter a plant's response to TRIA.[9][12]

Q3: What is the optimal concentration range for this compound?

A3: The optimal concentration of TRIA is crop-specific but generally falls within the nanomolar to micromolar range for physiological effects. For practical application as a foliar spray, concentrations typically range from 0.05 to 20 mg/L.[7] It is highly recommended to conduct a dose-response experiment to determine the ideal concentration for your specific plant species and experimental setup.[3]

Q4: Can this compound be mixed with other agrochemicals?

A4: Yes, TRIA can be combined with fertilizers or biostimulants, which may improve its efficiency.[9] Some studies have also explored its use in conjunction with other plant growth regulators like auxins and gibberellins.[13] However, it is essential to test for compatibility on a small scale first to avoid any antagonistic interactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on plant growth. 1. Improper solution preparation: TRIA may not be fully dissolved or has precipitated.[3]2. Incorrect concentration: The concentration used may be too low or too high.[7]3. Suboptimal application: The method or timing of application may not be effective.[9]4. Contaminated TRIA source: Presence of inhibitory compounds like 1-octacosanol.[10]1. Review and standardize the solution preparation protocol, ensuring the use of a suitable solvent and surfactant.[3][7]2. Conduct a dose-response experiment with a wide range of concentrations.[3]3. Experiment with different application methods (e.g., foliar spray during active growth).[9]4. Use high-purity (≥99%) TRIA and ensure application equipment is thoroughly cleaned.[1][10]
Phytotoxicity symptoms (e.g., leaf burn, stunted growth). 1. Excessively high concentration of TRIA. [8]2. High concentration of organic solvent: The solvent used for the stock solution may be at a phytotoxic level in the final working solution.[3]1. Significantly reduce the concentration of TRIA in your working solution.[3]2. Ensure the final concentration of the organic solvent in the applied solution is minimal and non-toxic to the plants.
Inconsistent results between experiments. 1. Variability in solution preparation: Inconsistent methods can lead to different effective concentrations.2. Inconsistent environmental conditions: Fluctuations in light, temperature, or humidity.3. Variable plant material: Differences in plant age or health at the time of application.1. Standardize the protocol for preparing TRIA solutions.[3]2. Maintain consistent and controlled environmental conditions for all experiments.3. Use uniform and healthy plant material at a consistent developmental stage.

Data Presentation

Table 1: Summary of Effective this compound Concentrations and Yield Increases in Various Crops

CropApplication MethodEffective ConcentrationReported Yield Increase
RiceSeed Soaking0.5 - 1.0 mg/kg5% - 10%[14]
RiceFoliar Spray0.33 ml/L (95% TRIA)51.26% (grain), 47.13% (straw)[15]
WheatSeed Soaking1.0 mg/kg5% - 10%[14]
SoybeanSeed Soaking1.0 mg/kg5% - 10%[14]
CornSeed Soaking1.0 mg/kg5% - 10%[14]
Tomato (Hydroponic)Foliar Spray70 µM (~21 mg/L)28% (total yield)[7]
Lettuce (Hydroponic)Foliar Spray10⁻⁷ M (~0.043 mg/L)13% - 20% (leaf fresh weight)[7]
Cucumber (Soilless)Foliar Spray0.8 mg/LImproved fruit number and weight[7]
AppleFoliar Spray0.1% solution diluted 2000-5000x20% increase in fruit retention[16]
PeanutFoliar Spray0.5 mg/L10% increase in filled pod rate[16]
PepperFoliar Spray0.5 mg/kg20.55% increase in yield[14]
KohlrabiFoliar Spray1.0 - 2.0 mL/L6.75% - 40.4%[17]

Experimental Protocols

Protocol 1: Preparation of a 1000 mg/L (1000 ppm) this compound Stock Solution

This protocol is critical for ensuring TRIA is properly solubilized for experimental use.

Materials:

  • 1000 mg this compound powder (high purity)

  • 100 mL 95% Ethanol (or another suitable polar organic solvent like acetone (B3395972) or isopropanol)[13]

  • 5 mL Tween-20 (or a similar surfactant)

  • 1000 mL volumetric flask

  • Distilled water

  • Magnetic stirrer and stir bar

  • Hot plate (with gentle warming capabilities, not exceeding 40°C)

  • Amber glass bottle for storage

Procedure:

  • Weigh 1000 mg of this compound powder using an analytical balance.

  • In a glass beaker, add the TRIA powder to 100 mL of 95% ethanol.

  • Gently warm the solution to approximately 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved.[3]

  • Add 5 mL of Tween-20 to the ethanol-TRIA solution and mix thoroughly for at least 5 minutes.[3]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Slowly add distilled water to the flask while stirring continuously to bring the final volume to 1000 mL. The solution may appear slightly cloudy.[3]

  • Transfer the stock solution to an amber glass bottle and store it at room temperature, protected from light. The stock solution is generally stable for several months.[3]

Protocol 2: Preparation and Application of Working Solutions

Procedure:

  • Dilution: Prepare the desired working solution by diluting the 1000 mg/L stock solution with distilled water. For example, to make a 1 mg/L working solution, add 1 mL of the stock solution to 999 mL of distilled water and mix thoroughly.

  • Application (Foliar Spray):

    • Apply the working solution as a fine mist to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces.

    • Application is often most effective during the early morning or late afternoon to maximize absorption.[9]

    • Include a control group that is sprayed with a solution containing the same concentration of solvent and surfactant but without TRIA.

    • The frequency of application will depend on the crop and experimental design, but repeat applications may be necessary.[9]

Visualizations

TRIA_Signaling_Pathway cluster_cell Plant Cell TRIA This compound (TRIA) (Applied to shoot/root) Elicitation Elicits Second Messenger TRIA->Elicitation Membrane Plasma Membrane TRIM TRIM (L(+)-adenosine) Elicitation->TRIM Transport Rapid Systemic Transport TRIM->Transport CellularResponse Cellular Responses Transport->CellularResponse PhysiologicalEffects Physiological & Biochemical Effects CellularResponse->PhysiologicalEffects Growth Increased Photosynthesis Enhanced Nutrient Uptake Altered Enzyme Activity PhysiologicalEffects->Growth Yield Improved Growth & Crop Yield PhysiologicalEffects->Yield

Caption: Proposed signaling pathway of this compound in plants.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation A Weigh this compound B Dissolve in Ethanol + Gentle Warming A->B C Add Surfactant (e.g., Tween-20) B->C D Dilute with Water to Create 1000 ppm Stock C->D E Prepare Working Solutions from Stock via Dilution D->E F Plant Treatment (Foliar Spray / Soil Drench) E->F G Incubate under Controlled Conditions F->G H Data Collection (Growth, Yield, etc.) G->H I Data Analysis H->I

Caption: General experimental workflow for using this compound.

References

troubleshooting insolubility issues with 1-Triacontanol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with 1-Triacontanol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a naturally occurring long-chain fatty alcohol (C30H62O) that functions as a plant growth regulator.[1][2] Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and, consequently, practically insoluble in water.[1][3][] It presents as a white, waxy solid at room temperature.[3]

Q2: What are the common solvents for this compound?

A2: this compound is soluble in various organic solvents, particularly when heated. Common choices include chloroform, ethanol (B145695), acetone (B3395972), methanol, isopropanol, dimethyl sulfoxide (B87167) (DMSO), and dioxane.[3][5][6] It is also soluble in ethyl ether, methylene (B1212753) chloride, and hot benzene.[][7] However, it has low solubility in cold ethanol and benzene.[]

Q3: My this compound powder is not dissolving even in organic solvents. What could be the issue?

A3: Several factors could be at play:

  • Temperature: this compound's solubility significantly increases with temperature. Its melting point is approximately 87°C.[1] Gently warming the solvent while stirring can greatly improve dissolution.[7][8]

  • Purity: If you are using a natural extract of this compound, it may contain waxes and other impurities that can hinder dissolution.[7][9]

  • Concentration: You might be attempting to create a solution that is too concentrated for the chosen solvent.

Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?

A4: This is a common issue due to the insolubility of this compound in water. To create a stable aqueous formulation, a two-step process is generally required:

  • Create a concentrate: First, dissolve the this compound in a small amount of a water-miscible polar organic solvent like ethanol or acetone to create a concentrated stock solution.[5][10]

  • Dilute with vigor: Add the concentrate to the aqueous phase with vigorous stirring or sonication.[5] The rapid dispersion helps to form a fine colloidal suspension or emulsion. Adding a surfactant to the formulation can further enhance stability.

Q5: What is the role of surfactants in this compound formulations?

A5: Surfactants, such as Tween 20 (polysorbate 20), act as emulsifying agents.[][5] They help to stabilize the fine particles of this compound in water, preventing them from aggregating and precipitating.[11] This results in a more stable and uniformly dispersed formulation.

Q6: Are there any advanced formulation strategies to improve this compound's water dispersibility?

A6: Yes, nanotechnology offers promising solutions. Formulating this compound as nanoparticles or encapsulating it in nano-carriers like niosomes can significantly improve its dispersion and bioavailability in aqueous systems.[12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
White flakes or waxy residue remain after attempting to dissolve in an organic solvent. - Incomplete dissolution due to low temperature.- Presence of insoluble waxes in the raw material.[7]- Gently heat the solvent while stirring.[7]- If using a natural extract, the waxy residue may not be this compound and can potentially be removed by filtration after the active ingredient has dissolved.[7]
The solution is clear when hot but becomes cloudy or forms a precipitate upon cooling. - Supersaturation of the solution at a lower temperature.- Reheat the solution before use.- Prepare a more dilute solution.- Consider using a solvent mixture that offers better solubility at room temperature.
This compound crashes out of solution when the organic concentrate is added to water. - Insufficient mixing energy.- Absence of a stabilizing agent.- Add the concentrate to the water with vigorous and continuous stirring or sonication.[5]- Incorporate a surfactant like Tween 20 into the formulation.[5][8]
Inconsistent results in biological assays. - Non-homogenous formulation.- Degradation of the compound.- Ensure the final formulation is a uniform suspension or emulsion before each use by shaking or vortexing.- Prepare fresh solutions for each experiment, as the stability of diluted aqueous formulations can be limited.[13]
Phytotoxicity observed in plant-based experiments. - High concentration of the organic solvent in the final working solution.- Excessively high concentration of this compound.- Minimize the volume of the organic solvent concentrate used for dilution.- Perform a dose-response study to determine the optimal, non-toxic concentration of this compound.[14]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationConditionsReference(s)
Chloroform~1 mg/mLInert gas purge recommended[6]
Ethanol2 mg/mLRequires ultrasonic and warming to 60°C[15]
Polar Organic Solvents (general)1 part by weight this compound to ~1,000 parts by volume of solvent-[10]
Acetone1 mg in 20 mLHeated to 50°C[5][16]
Methanol / Ethanol10 mg in 100 mL / 50 mLAt boiling point[5]
Isopropanol1 mg in 25 mLHot[5]
Dimethyl sulfoxide (DMSO)1 mg in 20 mLHot, then cooled[5]
Dioxane0.5 mg in 20 mLHeated to 60°C[16]
Propylene Glycol0.5 mg in 25 mLHeated to 90°C[16]
n-Butanol1 mg in 10 mLHot[5][10]
WaterInsoluble / < 0.1 mg/mL-[1][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1000 ppm) with Surfactant

This protocol is adapted for preparing a stable, concentrated stock solution for subsequent dilution in aqueous media for agricultural or biological research.

Materials:

  • This compound powder (≥90% purity)

  • Ethanol (95%)

  • Tween 20 (Polysorbate 20)

  • Distilled or deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • 1000 mL volumetric flask

  • Amber glass storage bottle

Procedure:

  • Weigh 1000 mg of this compound powder.

  • In a glass beaker, add the powder to 100 mL of 95% ethanol.

  • Gently warm the mixture to approximately 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved.[8]

  • Add 5 mL of Tween 20 to the ethanol-triacontanol solution and mix thoroughly for at least 5 minutes.[8]

  • Transfer the resulting solution to a 1000 mL volumetric flask.

  • Bring the solution to the final volume of 1000 mL with distilled water while mixing continuously to ensure a homogenous dispersion.[8]

  • Transfer the final stock solution to an amber glass bottle for storage at room temperature, protected from light.[8]

Protocol 2: Analytical Sample Preparation for HPLC-ELSD

This protocol is for the extraction of this compound from aqueous liquid samples for quantification.

Materials:

  • Aqueous sample containing this compound

  • Dichloromethane (B109758)

  • Internal Standard (IS) solution (e.g., 500 µg/mL of a suitable long-chain alcohol)

  • Separatory funnel

  • Sodium sulfate

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Place 50 mL of the aqueous sample (containing <0.1% this compound) into a separatory funnel.[11]

  • Add a known amount of the Internal Standard solution (e.g., 100 µL of a 500 µg/mL solution).[11]

  • Extract the sample three times with 20 mL of dichloromethane each time.[11]

  • Combine the organic (dichloromethane) layers.

  • Dry the combined organic phase by passing it through sodium sulfate.[11]

  • Evaporate the solvent under vacuum to a final volume of approximately 2 mL.[11]

  • The sample is now ready for analysis by HPLC-ELSD.

Visualizations

TroubleshootingWorkflow start Insolubility Issue with This compound Formulation check_purity Is the this compound a pure compound or a natural extract? start->check_purity select_solvent Select an appropriate organic solvent (e.g., Ethanol, Chloroform, Acetone) check_purity->select_solvent Pure Compound check_purity->select_solvent Natural Extract (be aware of waxes) add_heat Apply gentle heat (40-60°C) with stirring select_solvent->add_heat check_dissolution Does the powder fully dissolve? add_heat->check_dissolution prepare_aqueous Prepare aqueous phase check_dissolution->prepare_aqueous Yes failure Insolubility Persists (Consider alternative formulation, e.g., nanoparticles) check_dissolution->failure No add_concentrate Add organic concentrate to aqueous phase with vigorous stirring/sonication prepare_aqueous->add_concentrate check_stability Is the final formulation stable (no precipitation)? add_concentrate->check_stability add_surfactant Incorporate a surfactant (e.g., Tween 20) into the formulation check_stability->add_surfactant No success Stable Formulation Achieved check_stability->success Yes add_surfactant->add_concentrate

Caption: Troubleshooting workflow for this compound insolubility.

ExperimentalWorkflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh This compound dissolve 2. Dissolve in Organic Solvent (e.g., Ethanol) with heat weigh->dissolve add_surfactant 3. Add Surfactant (e.g., Tween 20) dissolve->add_surfactant mix_stock 4. Mix Thoroughly add_surfactant->mix_stock dilute 5. Dilute Stock Solution in Aqueous Medium mix_stock->dilute Transfer mix_final 6. Mix Vigorously (Stir/Sonicate) dilute->mix_final apply 7. Apply to Experiment mix_final->apply

Caption: Experimental workflow for preparing a this compound solution.

SignalingPathway TRIA This compound (Exogenous Application) Adenosine Elicits formation of L(+)-adenosine (Secondary Messenger) TRIA->Adenosine Ca_influx Increases intracellular Ca2+ concentration Adenosine->Ca_influx Calmodulin Ca2+ binds to Calmodulin Ca_influx->Calmodulin Downstream Downstream Effects: - Gene Expression Changes - Enzyme Activity Modulation - Enhanced Growth & Photosynthesis Calmodulin->Downstream

Caption: Proposed signaling pathway of this compound in plants.

References

Technical Support Center: Optimizing 1-Triacontanol Application for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 1-Triacontanol (TRIA) for plant growth experiments. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plant growth?

A1: this compound is a naturally occurring long-chain fatty alcohol that functions as a potent plant growth regulator.[1][2] It is found in the epicuticular waxes of plants.[2][3] When applied exogenously, even at very low concentrations, it can stimulate a wide range of physiological and biochemical processes in plants.[4][5] The primary mechanism of action is believed to involve the elicitation of a secondary messenger, L(+)-adenosine, which in turn triggers a cascade of downstream effects.[2][6] These effects include enhanced photosynthesis, increased chlorophyll (B73375) content, promotion of cell division, improved nutrient and water uptake, and regulation of enzymatic activities.[1][7][8][9] Ultimately, these enhancements can lead to accelerated growth, increased biomass, and higher crop yields.[9][10]

Q2: What is the optimal timing for this compound application?

A2: The optimal timing for this compound application is highly dependent on the plant species and the desired outcome. Application is most effective during critical growth phases.[11] For many crops, application during early vegetative growth can improve seedling quality and increase tillering.[8] In flowering plants, applying TRIA during the flowering and fruit set stages can help to increase fruit retention and yield.[5][11] For example, spraying apples during full bloom and early fruit set can increase fruit retention by 20%.[11] In peanuts, application during the seedling and early flowering stages has been shown to increase the filled pod rate.[11] For leafy greens with short cycles, a single application at the seedling stage (4-8 days after emergence) may be sufficient.[12] It is generally recommended to apply foliar sprays during the early morning or late afternoon to maximize absorption.[7][13]

Q3: What is the recommended concentration of this compound?

A3: this compound is effective at very low concentrations, and the optimal dose is species-specific.[14] High concentrations can have an inhibitory effect on plant growth.[1][4] The effective range for foliar applications generally falls between 0.05 mg/L and 20 mg/L.[12] For instance, concentrations of 0.1-0.5 ppm are often recommended for general use.[7] It is crucial to conduct a dose-response experiment to determine the ideal concentration for your specific plant species and experimental conditions.[14]

Q4: How should I prepare a this compound solution?

A4: this compound is a waxy, hydrophobic substance with very low solubility in water, making proper solution preparation critical for its efficacy.[12] It must first be dissolved in an organic solvent, such as ethanol (B145695) or chloroform, and then emulsified in water with the help of a surfactant like Tween-20.[6] Failure to properly dissolve and emulsify the compound will result in an inactive solution. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q5: Can this compound be mixed with other plant growth regulators or nutrients?

A5: Yes, this compound can be used in conjunction with other substances. It can be combined with conventional chemicals and fertilizers to improve their effects.[4] Studies have shown that it can be used with other plant growth regulators like auxins, gibberellins, and cytokinins.[14] For example, combining it with 0.3% urea (B33335) or humic acid can enhance fruit retention.[11] However, it is important to avoid mixing TRIA with morpholines, which have a strong inhibitory effect.[4] It is always recommended to test for compatibility on a small scale first.[14]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
No observable effect on plant growth. Improper solution preparation: this compound may not be fully dissolved or may have precipitated out of the solution.[14]Review the solution preparation protocol to ensure complete dissolution and the use of a surfactant.[14]
Incorrect concentration: The concentration used may be too low or too high for the specific plant species.[14]Conduct a dose-response experiment with a range of concentrations to determine the optimal level.[14]
Suboptimal application method: The method of application (e.g., foliar spray, soil drench) may not be ideal for adequate uptake.[14]Experiment with different application methods to ensure the plant can absorb the compound effectively.[14]
Environmental factors: Changes in light, temperature, or humidity can influence the plant's response.[15]Maintain consistent and optimal environmental conditions for all experiments.[14]
Phytotoxicity symptoms (e.g., leaf burn, stunted growth). High concentration of this compound: Excessive concentrations can be detrimental and inhibit growth.[14]Reduce the concentration of this compound in your working solution.[14]
High concentration of solvent: The organic solvent used to dissolve the this compound may be at a phytotoxic level in the final working solution.[14]Ensure the final concentration of the organic solvent in the working solution is minimal and non-toxic to the plants.[14]
Inconsistent results between experiments. Variability in solution preparation: Inconsistent preparation methods can lead to different effective concentrations.[14]Standardize the solution preparation protocol and ensure it is followed precisely for every experiment.[14]
Plant variability: Differences in plant age, health, or genetic makeup can lead to varied responses.[14]Use plants of a similar age and health for your experiments to minimize variability.[14]

Data Presentation

Table 1: Recommended Application Timing and Concentrations for Various Crops

CropGrowth Stage for ApplicationRecommended ConcentrationObserved Effects
Rice Seed soaking, tillering, booting0.5 - 1.0 mg/LIncreased germination rate, effective tillers, and yield.[8][16]
Wheat Seed soaking, tillering0.2 - 0.5 mg/LImproved germination vigor and increased yield.[16][17]
Corn Seedling stage, before tasseling0.1 - 1.0 mg/LIncreased dry weight, ear length, and grain weight.[5][8]
Peanuts Seedling, early flowering, pegging0.5 mg/LIncreased filled pod rate by 10% and accelerated maturity.[5][11]
Cotton Peak flowering0.5 - 1.0 mg/LReduced boll shedding and improved fiber quality.[11]
Apples Full bloom, early fruit set0.1% solution diluted 2000-5000 timesIncreased fruit retention by 20%.[11]
Tomatoes Flowering, fruit development0.5 - 1.0 mg/LIncreased fruit weight and earlier maturity.[5]
Lettuce Seedling stage (4-8 days after emergence)0.05 - 0.1 mg/LIncreased leaf and root fresh weight.[12]

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm (1000 mg/L) this compound Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution of this compound that can be diluted for various experimental applications.

Materials:

  • 1000 mg this compound powder (analytical grade, >90% purity)[12]

  • 100 mL 95% Ethanol[12]

  • 5 mL Tween-20 (or similar surfactant)[12]

  • 1000 mL volumetric flask

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Distilled water

  • Amber glass bottle for storage

Procedure:

  • Weighing: Accurately weigh 1000 mg of this compound powder using an analytical balance.[12]

  • Dissolving: Transfer the powder to a glass beaker and add 100 mL of 95% ethanol.[12]

  • Heating and Stirring: Gently warm the solution to 35-40°C while stirring with a magnetic stirrer. Continue until the powder is completely dissolved. Do not exceed 50°C.[12]

  • Adding Surfactant: Add 5 mL of Tween-20 to the ethanol-triacontanol solution and mix thoroughly for at least 5 minutes. This is crucial for creating a stable emulsion.[12]

  • Diluting to Final Volume: Carefully transfer the mixture to a 1000 mL volumetric flask. Bring the final volume to 1000 mL with distilled water while mixing continuously. The resulting solution may appear slightly cloudy, which indicates the formation of a stable micelle emulsion.[12]

  • Storage: Transfer the final stock solution to a labeled amber glass bottle and store it at room temperature, protected from light. The stock solution is stable for 3-4 months.[12]

Visualizations

G TRIA This compound (TRIA) Messenger Elicits Secondary Messenger (L(+)-adenosine) TRIA->Messenger Ion Increases Intracellular Ca2+ Concentration Messenger->Ion Calmodulin Ca2+ Binds to Calmodulin Ion->Calmodulin Gene Modulates Gene Expression Calmodulin->Gene Enzyme Activates Enzymes (e.g., RuBisCO) Calmodulin->Enzyme Photo Enhanced Photosynthesis Gene->Photo Enzyme->Photo Growth Increased Plant Growth & Yield Photo->Growth

Caption: Proposed signaling pathway of this compound in plants.

G Start Start: Prepare Stock Solution Dilute Prepare Working Solution (Dilution) Start->Dilute Control Prepare Control (Solvent + Surfactant) Start->Control Apply Application (Foliar Spray/Drench) Dilute->Apply Control->Apply Incubate Incubate Under Controlled Conditions Apply->Incubate Observe Data Collection & Observation Incubate->Observe Analyze Analyze Results Observe->Analyze

Caption: Experimental workflow for using this compound.

G Start Problem: No Plant Response CheckSol Was the solution prepared correctly? Start->CheckSol CheckConc Is the concentration optimal? CheckSol->CheckConc Yes Remake Action: Review protocol & remake solution. CheckSol->Remake No CheckApp Is the application method suitable? CheckConc->CheckApp Yes DoseExp Action: Conduct dose-response experiment. CheckConc->DoseExp No AltApp Action: Try alternative application method. CheckApp->AltApp No Success Resolution CheckApp->Success Yes Remake->CheckConc DoseExp->CheckApp AltApp->Success

Caption: Logical troubleshooting workflow for no plant response.

References

Technical Support Center: Potential Phytotoxicity of High Concentrations of 1-Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the use of 1-Triacontanol, focusing on the potential for phytotoxicity at high concentrations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically function? A1: this compound (TRIA) is a naturally occurring, long-chain fatty alcohol that acts as a potent plant growth regulator.[1][2][3] It is found in plant cuticle waxes and beeswax.[1][3] At optimal, low concentrations, it stimulates various physiological processes, including enhancing photosynthesis, protein biosynthesis, enzyme activity, and nutrient transport.[1][3][4] This leads to improved cell division, larger roots and shoots, and ultimately, increased crop yield.[1] The mechanism is believed to involve a second messenger, L(+)-adenosine, which triggers a signaling cascade leading to these growth responses.[5]

Q2: What is considered a "high concentration" of this compound? A2: The effective concentration of this compound is very low, and what constitutes a "high" or potentially phytotoxic concentration can vary by plant species and application frequency. Generally, recommended application rates are in the range of 0.1 to 1.0 ppm (mg/L).[6][7] Concentrations significantly above this, especially with repeated applications, can be considered high and risk inhibitory effects. Some sources note that for infrequent application (every 2-4 weeks), a range of 1-25 ppm may be used, but caution is advised as the dose-response relationship is critical.[7]

Q3: Can high concentrations of this compound be harmful to plants? A3: Yes, numerous studies indicate that while low concentrations of this compound are beneficial, high concentrations can have adverse or inhibitory effects on plant growth.[1][2] This dose-dependent response means that exceeding the optimal concentration can lead to phytotoxicity, negating the intended growth-promoting benefits.[1][3] For example, excessive treatment has been shown to inhibit growth in cocoa and mangrove plants.[1][3]

Q4: What are the typical symptoms of this compound phytotoxicity? A4: Over-application of this compound can lead to specific visual symptoms. In the seedling stage, this may manifest as bent leaf sheaths and deformed roots.[8][9] In adult plants, symptoms can include the curling of young leaves.[8][9] General symptoms of plant growth regulator (PGR) overdose, which may also apply, include stunted growth, darker green and crinkled leaves, and delayed flowering.[10]

Q5: Why am I not seeing any effect from my this compound application? A5: A lack of response can be due to several factors. The concentration used may be too low for the specific plant species, or the solution may have been prepared improperly.[11] Since this compound is insoluble in water, it must be dissolved in an organic solvent with a surfactant to ensure it remains in suspension; otherwise, it may precipitate out.[7][11] Additionally, the application method (e.g., foliar spray vs. soil drench) may not be optimal for the target plant.[11][12]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue: Observed Phytotoxicity Symptoms (e.g., Leaf Curl, Stunted Growth, Root Deformity)

If you observe symptoms of phytotoxicity after applying this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Phytotoxicity Troubleshooting Workflow for this compound Phytotoxicity start Start: Observed Phytotoxicity Symptoms (Leaf Curl, Stunted Growth, etc.) check_concentration 1. Was the applied concentration significantly higher than the recommended 0.1 - 1.0 ppm range? start->check_concentration cause_tria Potential Cause: This compound concentration is too high, leading to direct phytotoxicity. check_concentration->cause_tria Yes check_solvent 2. Was an organic solvent (e.g., Ethanol) used to dissolve the this compound? check_concentration->check_solvent No solution_tria Solution: - Immediately cease application. - Conduct a dose-response experiment starting with a much lower concentration (e.g., 0.05 ppm). - Refer to concentration guidelines (Table 1). cause_tria->solution_tria end_node Monitor plants for recovery. If issues persist, consider environmental stressors. solution_tria->end_node cause_solvent Potential Cause: The final concentration of the organic solvent in the working solution is at a phytotoxic level. check_solvent->cause_solvent Yes check_purity 3. Is the purity of the This compound source confirmed? check_solvent->check_purity No (Improper Dissolution) solution_solvent Solution: - Recalculate the final solvent concentration. - Ensure it is minimal and non-toxic for the target plant species. - Prepare a new stock with the minimum required solvent. cause_solvent->solution_solvent solution_solvent->end_node cause_purity Potential Cause: Impurities in a low-purity this compound source may be causing the toxic effects. check_purity->cause_purity No check_purity->end_node Yes solution_purity Solution: - Use a high-purity (e.g., >90%) source of this compound from a reputable supplier. - Request a certificate of analysis. cause_purity->solution_purity solution_purity->end_node

Caption: Troubleshooting workflow for phytotoxicity.

Section 3: Data Summary Tables

Table 1: Concentration Guidelines for this compound Application

Application Method / FrequencyRecommended Concentration Range (ppm or mg/L)Potential for PhytotoxicityReference(s)
General Foliar Spray0.1 - 0.5 ppmLow. Considered a standard, safe range for many crops.[6]
Daily / Frequent Application0.01 - 1.0 ppmLow to Moderate. Risk increases at the higher end with frequency.[7]
Infrequent (every 2-4 weeks)1.0 - 25 ppmModerate to High. Exceeding this range is likely to cause harm.[7]
Seed Soaking0.5 - 1.0 ppmLow. Used to promote germination.[2][7]

Table 2: Reported Phytotoxicity Symptoms of this compound Overdose

Plant StageObserved Symptom(s)Affected Plant Part(s)Reference(s)
SeedlingBending of sheath, root deformitySheath, Roots[8][9]
Adult PlantCurling of young leaves, stunted growthLeaves, Whole Plant[8][9]
GeneralInhibition of photosynthesis, reduced biomassLeaves, Whole Plant[1]
GeneralDarker green foliage, crinkled leaves, flower delayLeaves, Flowers[10]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This compound is hydrophobic and requires careful preparation to create a stable, usable solution.

Experimental_Workflow Workflow for this compound Solution Preparation cluster_stock A: Stock Solution Preparation cluster_working B: Working Solution and Application weigh 1. Weigh high-purity This compound powder. dissolve 2. In a glass beaker, dissolve powder in a minimal volume of a suitable organic solvent (e.g., Chloroform, Ethanol). weigh->dissolve heat 3. Gently warm (optional, to 35-40°C) and stir until fully dissolved. dissolve->heat surfactant 4. Add a surfactant (e.g., Tween-20 / Polysorbate 20) and mix thoroughly. heat->surfactant volume 5. Transfer to a volumetric flask and bring to final stock volume with distilled water. surfactant->volume store 6. Store stock solution in a labeled, amber glass bottle at 2-8°C, protected from light. volume->store dilute 7. Calculate and perform serial dilutions of the stock solution with distilled water to achieve the desired final concentrations. store->dilute apply 8. Apply the working solution to plants (e.g., foliar spray, soil drench) consistently across all samples. dilute->apply Signaling_Pathway Proposed Signaling Pathway of this compound TRIA This compound (TRIA) (Exogenous Application) Adenosine Elicits formation of L(+)-adenosine (Second Messenger) TRIA->Adenosine Ca2 Increases Intracellular Ca²⁺ Adenosine->Ca2 Calmodulin Ca²⁺ Binds to and Activates Calmodulin Ca2->Calmodulin Response Triggers Downstream Physiological & Biochemical Responses Calmodulin->Response Growth OPTIMAL CONCENTRATION: - Increased Photosynthesis - Enhanced Enzyme Activity - Gene Expression - Promoted Growth Response->Growth Toxicity HIGH CONCENTRATION (OVERLOAD): - Pathway Disruption - Inhibition of Photosynthesis - Cellular Stress - Growth Inhibition Response->Toxicity

References

Technical Support Center: Overcoming Limitations of 1-Triacontanol in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges associated with the field application of 1-Triacontanol (TRIA).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, helping you diagnose and resolve problems for consistent and effective results.

ProblemPotential CauseRecommended Solution
No observable plant response or inconsistent results. Improper Solution Preparation: this compound is a waxy, hydrophobic compound with extremely low water solubility (<1 mg/L), leading to an inactive solution if not properly formulated.[1][2]Ensure complete dissolution in an organic solvent (e.g., ethanol (B145695), acetone) with a surfactant (e.g., Tween-20) before diluting with water.[1][2] Gentle warming can aid dissolution.[1][3] Refer to the detailed Protocol 1 for preparation.
Incorrect Concentration: High concentrations of this compound can inhibit plant growth, while concentrations that are too low may elicit no response.[2][4][5] The optimal concentration is species-dependent.[6]Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.[2] Start with concentrations reported in the literature (see Table 2 ).
Degradation of Stock Solution: Improper storage can lead to a loss of bioactivity.Store stock solutions in amber glass bottles away from light and heat to preserve activity.[1][3] For best results, use freshly prepared solutions.[7] Stock solutions are generally stable for several months when stored correctly.[3]
Suboptimal Application Timing: The time of day for application can be critical for effectiveness.[8]Apply as a foliar spray during the early morning or late afternoon to maximize leaf absorption and avoid rapid evaporation.[6]
Plants show signs of stress (e.g., stunted growth, leaf burn). Concentration Too High: Excessive amounts of this compound can have an inhibitory or phytotoxic effect.[2][4]Immediately discontinue application. Prepare a new working solution at a significantly lower concentration. Conduct a dose-response study (see Protocol 2 ) to identify the optimal, non-toxic concentration.
Solvent/Surfactant Toxicity: High concentrations of the organic solvent or surfactant used in the formulation can be harmful to plants.Ensure the final concentration of solvents and surfactants in the working solution is low. For example, an additional 0.1% v/v of Tween-20 in the final spray solution is recommended to enhance uptake without phytotoxicity.[1]
Precipitate forms in the working solution. Incomplete Dissolution or Emulsification: Due to its hydrophobicity, this compound can fall out of solution if the stock concentrate is not stable or is improperly diluted.Ensure the stock solution is thoroughly mixed and stable before dilution. When preparing the working solution, add the stock solution to water while stirring continuously to maintain a stable emulsion.[3] The final solution may appear slightly cloudy or milky.[3][7]
Variable results across different experiments. Inconsistent Formulation: Minor variations in the preparation of the solution can lead to significant differences in bioactivity.Standardize the solution preparation protocol across all experiments. Use high-purity (>90%) this compound from a reputable supplier.[1]
Environmental Factors: Plant response can be influenced by environmental conditions such as temperature, light, and soil quality.[6][8]Maintain consistent environmental conditions for all experimental and control groups. Note that this compound is a growth stimulant, not a substitute for proper nutrition, irrigation, or pest management.[1][6]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water? A1: this compound is a long-chain fatty alcohol that is naturally insoluble in water.[4][] To be used in aqueous sprays, it must first be dissolved in a suitable polar organic solvent like ethanol, isopropanol, or acetone, and then emulsified in water with the help of a surfactant such as Tween-20 or Tween-80.[1][10][11]

Q2: What is the mechanism of action for this compound? A2: this compound is believed to act as a plant growth regulator that elicits the formation of a second messenger, L(+)-adenosine, very rapidly after application.[12][13] This secondary messenger then triggers a cascade of physiological responses, including increased photosynthesis, protein synthesis, nutrient uptake, and the activation of various enzymes, ultimately leading to enhanced growth and yield.[4][13][14][15]

Q3: Can I mix this compound with fertilizers or other chemicals? A3: Yes, this compound can generally be used in conjunction with conventional fertilizers and other plant growth regulators to improve their effects.[5][6] However, you should always perform a small-scale test for compatibility before large-scale application. Avoid using it with morpholines, which have been reported to have a strong inhibitory effect on this compound.[5]

Q4: What are typical application rates for this compound? A4: this compound is effective at very low concentrations, typically in the range of 0.05 to 10 mg/L (ppm) for foliar sprays.[1][6] The optimal rate varies significantly depending on the plant species, growth stage, and environmental conditions. Refer to Table 2 for specific examples.

Q5: Is this compound a replacement for fertilizer? A5: No. This compound is a growth stimulant that enhances the physiological efficiency of the plant.[4][6] It is not a substitute for essential nutrients provided by fertilizers and proper soil management.[1][6] For best results, it should be integrated into a comprehensive crop management program.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventSolubilityNotes
WaterInsoluble (<0.1 mg/mL).[16]Requires formulation with solvents and surfactants for application.
EthanolSoluble (approx. 2 mg/mL).[16]Gentle warming (35-40°C) and sonication can aid dissolution.[1][16]
ChloroformSoluble (approx. 1 mg/mL).[17]Often used in initial dissolution steps.[7]
AcetoneSoluble.[1][10]A common solvent for creating stock concentrates.[10]
Dimethyl sulfoxide (B87167) (DMSO)Slightly soluble (<1 mg/mL).[16]May require heating to dissolve.[7][16]
Table 2: Recommended Foliar Application Rates for Various Crops
CropRecommended Concentration (mg/L or ppm)Observed Effects
Lettuce0.05 - 0.1 mg/L[1]Increased leaf and root fresh weight by 13-24%.[1]
Tomato1.0 - 20 mg/L[1][12]Increased flower number, fruit number, and total yield.[1]
Cucumber0.8 mg/L[1]Improved photosynthesis and water use efficiency under stress.[1]
Rice0.33 - 10 mg/L[18][19]Increased grain and straw yield by over 40-50%.[19]
Strawberry0.5 - 1.0 mg/L[20]Increased fruit weight, number of fruits, and total yield under drought conditions.[20]
Bougainvillea0.5 - 1.0 mg/L[3]Advanced flowering and increased flower bud number.[3]

Experimental Protocols

Protocol 1: Preparation of a 1000 mg/L (ppm) this compound Stock Solution

This protocol details the most common and reliable method for creating a stable stock solution for subsequent dilution and application.[1][3]

Materials:

  • 1000 mg this compound powder (>90% purity)[1]

  • 100 mL 95% Ethanol[1][3]

  • 5 mL Polysorbate 20 (Tween-20)[1][3]

  • 1000 mL volumetric flask

  • Distilled or deionized water

  • Magnetic stirrer and hot plate

  • Amber glass bottle for storage[1][3]

Procedure:

  • Accurately weigh 1000 mg of this compound powder.[1][3]

  • In a glass beaker, add the powder to 100 mL of 95% ethanol.

  • Gently warm the mixture to 35-40°C on a hot plate while stirring with a magnetic stirrer. Continue for 15-20 minutes until the powder is completely dissolved. Do not exceed 50°C.[1]

  • Remove from heat and add 5 mL of Tween-20 to the ethanol solution. Mix thoroughly for 5 minutes.[1][3]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Slowly add distilled water to bring the solution to the final volume of 1000 mL, ensuring continuous mixing. The final solution may appear slightly cloudy or milky, which indicates a stable emulsion.[3]

  • Transfer the final stock solution to an amber glass bottle and store it at room temperature, protected from light.[1][3]

Protocol 2: Dose-Response Experiment Workflow

To determine the optimal concentration for a specific plant, a dose-response study is essential.

Procedure:

  • Prepare Solutions: Create a 1000 mg/L stock solution using Protocol 1 . From this stock, prepare a series of working solutions at different concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 mg/L).

  • Prepare Control: Prepare a control solution containing the same concentration of ethanol and Tween-20 as your highest concentration treatment, but without this compound.[2] This accounts for any effects from the formulation agents.

  • Plant Selection: Select a group of healthy, uniform plants at the same developmental stage for the experiment.[2]

  • Group Allocation: Randomly assign plants to different treatment groups, including the control. Ensure enough replicates per group (e.g., 5-10 plants) for statistical validity.

  • Application: Apply the respective solutions to each group using a fine mist sprayer, ensuring even coverage of all leaf surfaces until the point of runoff.[2] Use separate, labeled sprayers for each treatment.

  • Incubation: Grow all plants under identical, controlled environmental conditions.

  • Data Collection: After a predetermined period, collect data on relevant growth parameters (e.g., plant height, biomass, leaf area, yield).

  • Analysis: Analyze the data to identify the concentration that produces the maximum positive response without causing signs of stress.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (Protocol 1) cluster_app Working Solution & Application weigh 1. Weigh TRIA Powder dissolve 2. Dissolve in Warm Ethanol weigh->dissolve add_surfactant 3. Add Tween-20 & Mix dissolve->add_surfactant dilute_stock 4. Dilute to Final Volume with Water add_surfactant->dilute_stock store 5. Store in Amber Bottle dilute_stock->store prepare_working 6. Prepare Working Solutions (Dilute Stock) store->prepare_working apply 7. Apply to Plants (Foliar Spray) prepare_working->apply signaling_pathway cluster_responses Physiological Responses TRIA This compound (TRIA) (Exogenous Application) Membrane Plasma Membrane TRIA->Membrane Adenosine Elicits formation of L(+)-adenosine (Second Messenger) Membrane->Adenosine Signal Rapidly Transmitted Signal Adenosine->Signal Photosynthesis Increased Photosynthesis (RuBisCO activity) Signal->Photosynthesis Protein Increased Protein Synthesis Signal->Protein Nutrient Enhanced Nutrient & Water Uptake Signal->Nutrient Enzyme Modulation of Enzyme Activities Signal->Enzyme

References

Technical Support Center: 1-Triacontanol Application and Environmental Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Triacontanol (TRIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot issues arising from environmental variables.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, with a focus on the impact of environmental conditions.

Issue Potential Cause Recommended Solution
No observable effect on plant growth. Improper solution preparation: this compound has very low water solubility and may not be properly dissolved or may have precipitated out of the solution.[1][2]Review the solution preparation protocol. Ensure this compound is first dissolved in an organic solvent (e.g., ethanol (B145695), chloroform) with a surfactant (e.g., Tween-20) before diluting with water to create a stable colloidal dispersion.[1][3]
Incorrect concentration: The concentration used may be too low or too high for the specific plant species and experimental conditions.[2]Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific plant species and conditions.[2] Published effective concentrations often range from µg/L to mg/L.[3][4]
Suboptimal application timing: The time of day of foliar application can significantly impact efficacy.In growth chamber studies, applications 3 to 7 hours into the photoperiod have shown better results.[3][5] For greenhouse conditions with supplemental light, applications later in the photoperiod (e.g., 11 hours in) may be more effective.[3]
Inconsistent results between experiments. Environmental variability: Fluctuations in temperature, light intensity, or humidity can alter the plant's response to this compound.[2]Maintain consistent and controlled environmental conditions for all experiments.[2] Warm temperatures before foliar application have been shown to improve plant response.[3][6][7]
Contaminants in water or on labware: Phthalate esters, common environmental contaminants, can inhibit the activity of this compound.[6][7]Use high-purity water and ensure all labware is thoroughly cleaned to avoid contamination.
Plant variability: Differences in plant age, health, or genetic makeup can lead to varied responses.[1][2]Use plants of a similar age and health for your experiments and consider the genetic background of the plant material.[1][2]
Phytotoxicity symptoms observed (e.g., leaf burn, stunted growth). High concentration of this compound or solvent: Excessive concentrations of this compound or the organic solvent used for dissolution can be harmful to plants.[2]Reduce the concentration of this compound in your working solution. Ensure the final concentration of the organic solvent is minimal and non-toxic to the plants.[2]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and how does it work?

A1: this compound (TRIA) is a naturally occurring 30-carbon primary alcohol found in plant epicuticular waxes that acts as a plant growth regulator.[8][9] It enhances plant growth by influencing various physiological and biochemical processes, including photosynthesis, protein synthesis, nutrient uptake, and enzyme activities.[9][10][11] Research suggests that TRIA may act by inducing a second messenger, 9-β-L(+)-adenosine, which has a structure similar to cytokinin.[8]

Q2: In what forms can this compound be applied?

A2: this compound can be applied in several ways, including as a foliar spray, a soil drench, or as a seed treatment to promote germination.[12][13] Foliar application is common for rapid responses.[13]

Environmental Impact on Activity

Q3: How does temperature affect the activity of this compound?

A3: Temperature is a critical factor. Warm temperatures prior to foliar application have been shown to enhance the plant's response to TRIA.[3][6][7] Conversely, low temperatures can limit its positive effects, although TRIA can help plants tolerate chilling stress by improving physiological parameters.[14][15][16]

Q4: Does light intensity influence the effectiveness of this compound?

A4: Yes, light conditions can impact TRIA's efficacy. The timing of application during the photoperiod is crucial for optimal results.[3][5] TRIA has been shown to enhance photosynthesis-related gene expression, suggesting that its activity is linked to light-dependent processes.[8]

Q5: How does this compound perform under abiotic stress conditions like drought or salinity?

A5: this compound has been widely reported to mitigate the negative effects of various abiotic stresses, including drought, salinity, heavy metal toxicity, and extreme temperatures.[8][12][14][17] It helps plants by improving water and nutrient uptake, enhancing antioxidant enzyme activity, and maintaining membrane stability under stress.[4][14]

Q6: Does nutrient availability in the growth medium affect this compound's action?

A6: Yes, there is an interaction between nutrient availability and TRIA's effects. This compound has been shown to improve the uptake of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K).[12][13][14][18] Its effectiveness can be synergistic with proper nutrient management. For instance, combining TRIA with potassium has been shown to be economically beneficial for improving tomato growth and yield.[8]

Experimental Design

Q7: What is a typical effective concentration range for this compound?

A7: The optimal concentration of this compound is highly dependent on the plant species and the experimental conditions. However, many studies report significant effects at very low concentrations, typically in the range of 10⁻⁸ M to 10⁻⁶ M (roughly 0.0044 mg/L to 0.44 mg/L).[10][14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q8: How should I prepare a this compound stock solution?

A8: Due to its poor water solubility, a stock solution of this compound should be prepared by first dissolving the powder in an organic solvent like ethanol. A surfactant such as Tween-20 is then added to create a stable emulsion when diluted with water.[1] Gentle warming can aid in dissolution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable and effective solution of this compound for experimental use.

Materials:

  • This compound powder (high purity, >90%)[1]

  • 95% Ethanol[1]

  • Tween-20 (Polysorbate 20)[1]

  • Distilled or deionized water

  • Analytical balance

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Amber glass bottle for storage[1]

Procedure for 1000 mg/L (ppm) Stock Solution:

  • Weigh 1000 mg of this compound powder.

  • In a glass beaker, dissolve the powder in 100 mL of 95% ethanol.

  • Gently warm the solution to 35-40°C while stirring with a magnetic stirrer for 15-20 minutes to ensure complete dissolution.[1]

  • Add 5 mL of Tween-20 to the ethanol solution and mix thoroughly.[1]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Bring the final volume to 1000 mL with distilled water while mixing continuously. The resulting solution may appear slightly cloudy.[1]

  • Store the stock solution in an amber glass bottle at room temperature to protect it from light.[1]

Working Solution Preparation:

  • Dilute the stock solution with distilled water to achieve the desired final concentration for your experiment.

  • It is recommended to add an additional 0.1% v/v of Tween-20 to the final spray solution to maximize leaf coverage.[1]

Protocol 2: Assessing the Impact of this compound on Plant Growth Under Controlled Environmental Conditions

Objective: To quantify the effect of this compound on plant growth parameters.

Methodology:

  • Plant Material and Growth: Grow seedlings of the chosen plant species in a controlled environment (growth chamber) with defined temperature, light intensity, and photoperiod.

  • Treatment Application: At a specific growth stage (e.g., 2-3 leaf stage), apply different concentrations of this compound (prepared as per Protocol 1) as a foliar spray until runoff. Include a control group sprayed only with the solvent/surfactant solution.

  • Data Collection: After a predetermined period (e.g., 14 days), harvest the plants and measure key growth parameters:

    • Plant height

    • Fresh weight

    • Dry weight (after drying at 70°C to a constant weight)

    • Leaf area

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound

TRIA_Signaling_Pathway TRIA This compound (TRIA) (Exogenous Application) Membrane Plasma Membrane TRIA->Membrane interacts with Adenosine 9-β-L(+)-adenosine (Second Messenger) Membrane->Adenosine induces Gene_Expression Regulation of Gene Expression Adenosine->Gene_Expression Enzyme_Activity Increased Enzyme Activity (e.g., Nitrate Reductase) Adenosine->Enzyme_Activity Photosynthesis_Genes Photosynthesis-related genes (upregulated) Gene_Expression->Photosynthesis_Genes Stress_Genes Stress-related genes (downregulated) Gene_Expression->Stress_Genes Physiological_Responses Physiological & Biochemical Responses Gene_Expression->Physiological_Responses Enzyme_Activity->Physiological_Responses Growth Increased Growth, Yield, & Biomass Physiological_Responses->Growth Stress_Tolerance Enhanced Abiotic Stress Tolerance Physiological_Responses->Stress_Tolerance Troubleshooting_Workflow Start Inconsistent Results Observed Check_Solution Verify TRIA Solution Preparation & Stability Start->Check_Solution Check_Environment Review Environmental Controls (Temp, Light, Humidity) Start->Check_Environment Check_Application Standardize Application (Timing, Method, Volume) Start->Check_Application Check_Contamination Assess Potential Contamination (Water, Labware) Start->Check_Contamination Check_Plant_Material Evaluate Plant Material (Age, Health, Genetics) Start->Check_Plant_Material Decision Are all factors controlled? Check_Solution->Decision Check_Environment->Decision Check_Application->Decision Check_Contamination->Decision Check_Plant_Material->Decision Decision->Start No, re-evaluate Rerun Rerun Experiment with Strict Controls Decision->Rerun Yes Analyze Analyze New Data Rerun->Analyze

References

Technical Support Center: 1-Triacontanol Application for Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Triacontanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in plant experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects on plants?

A1: this compound (TRIA) is a naturally occurring long-chain fatty alcohol found in plant epicuticular waxes and beeswax that acts as a potent plant growth regulator.[1][2] When applied to plants at very low concentrations, it can stimulate a wide range of physiological and biochemical processes.[3][4] Key effects include enhancing photosynthesis, increasing chlorophyll (B73375) content, improving nutrient and water uptake, boosting protein synthesis, and increasing the activity of various enzymes.[1][5][6][7] These effects collectively lead to improved plant growth, increased biomass, greater stress tolerance, and higher yields.[4][8][9]

Q2: How does this compound work at a molecular level?

A2: While the exact mechanism is not fully elucidated, research suggests that this compound does not function as a traditional plant hormone but rather elicits a rapid response by triggering a secondary messenger.[7][10] Evidence points to the formation of L(+)-adenosine as this second messenger, which appears within a minute of application.[4][7] This messenger is thought to initiate a signaling cascade that enhances various metabolic activities, including the activation of enzymes that regulate growth and development.[7]

Q3: Why is the formulation of this compound solutions so critical?

A3: this compound has extremely low solubility in water (less than 1 mg/L at room temperature), which is a major challenge for its application in plant experiments.[2][11] To be effectively absorbed by plants, it must be properly dissolved and remain stable in the application solution. A poor formulation can lead to precipitation of the compound, resulting in inconsistent application and a lack of biological activity. Therefore, using an organic solvent and a surfactant is crucial to create a stable emulsion or colloidal dispersion that facilitates uptake by the plant.[11][12]

Q4: What are the common methods for applying this compound to plants?

A4: There are three primary methods for applying this compound:

  • Foliar Spray: This is the most common and often most effective method, where a diluted solution is sprayed directly onto the plant's leaves.[5] Absorption is rapid through the leaves and stomata. For best results, it is recommended to spray during the early morning or late afternoon to maximize absorption.[5]

  • Soil Drench: The solution can be applied to the soil or growing medium, allowing for uptake through the roots.[6][8] This method can promote root development and improve nutrient absorption.[5]

  • Seed Treatment: Soaking seeds in a dilute this compound solution before planting can enhance germination rates and promote early seedling vigor.[3][5][8]

Q5: Can this compound be used in combination with other plant growth regulators or fertilizers?

A5: Yes, this compound can be used synergistically with other substances. Studies have shown that its effects can be enhanced when combined with other plant growth regulators like auxins, gibberellins, and cytokinins.[13][14][15] It can also be mixed with foliar fertilizers to improve nutrient uptake.[3][16] However, it is important to avoid mixing this compound with acidic substances, which can cause decomposition, or with morpholines, which can inhibit its activity.[3] Always perform a small-scale compatibility test (jar test) before preparing a large batch.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and application of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect on plant growth. 1. Improper Solution Preparation: this compound may have precipitated out of the solution due to its low water solubility.[11] 2. Incorrect Concentration: The concentration used may be too low to elicit a response, or too high, causing an inhibitory effect.[3] 3. Purity of Compound: The this compound used may have a low purity, with contaminants inhibiting its activity.[17] 4. Application Timing: Application may not coincide with the plant's active growth stage or optimal time of day for absorption.[5][17]1. Review Formulation Protocol: Ensure this compound is first completely dissolved in a suitable organic solvent (e.g., 95% ethanol) with gentle warming, followed by the addition of a surfactant (e.g., Tween-20) before diluting with water.[11] 2. Conduct a Dose-Response Experiment: Test a range of concentrations (e.g., 0.01 to 1.0 mg/L) to determine the optimal level for your specific plant species and growth stage.[18] 3. Use High-Purity this compound: Use analytical-grade this compound from a reputable supplier (minimum 90% purity is recommended).[11][17] 4. Optimize Application Time: Apply during periods of active growth. For foliar sprays, apply in the early morning or late evening to improve absorption.[5][17]
Phytotoxicity symptoms observed (e.g., leaf burn, stunted growth). 1. Excessively High Concentration: this compound is active at very low concentrations, and high levels can be inhibitory or toxic to plants.[3][19] 2. Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol) in the final working solution may be too high.1. Reduce Concentration: Significantly dilute your working solution. Effective concentrations are often in the µg/L (ppb) to low mg/L (ppm) range.[18][17] 2. Check Solvent Dilution: Ensure the final concentration of the organic solvent in your spray solution is minimal and non-phytotoxic. Typically, this should be well below 0.1%.
The this compound solution appears cloudy or forms a precipitate. 1. Incomplete Dissolution: The compound was not fully dissolved in the organic solvent before adding water.[11] 2. Insufficient Surfactant: Not enough surfactant was used to create a stable emulsion/micelle formation.[11] 3. Water Quality/pH: Hard water or incorrect pH can sometimes affect solution stability.[17]1. Ensure Complete Initial Dissolution: When preparing the stock solution, gently warm (35-40°C) and stir the this compound in the solvent until all crystals are completely dissolved.[11] 2. Use Adequate Surfactant: Ensure a proper ratio of surfactant (e.g., 0.5% v/v Tween-20 in the final stock solution volume) is used and mixed thoroughly.[11] A slightly cloudy appearance due to micelle formation is normal and desirable.[11] 3. Use Distilled Water: Prepare solutions using distilled or deionized water to avoid interference from minerals.[11]
Inconsistent results across experiments. 1. Solution Instability: The prepared stock or working solution may be degrading over time. 2. Variable Application: Inconsistent spray coverage or volume applied to plants. 3. Environmental Factors: Changes in light, temperature, or humidity can alter the plant's response to this compound.[17]1. Proper Storage: Store stock solutions in amber glass bottles, protected from light and heat, to maintain stability for 3-4 months.[11] Prepare fresh working solutions for each experiment. 2. Standardize Application: Use a calibrated sprayer to apply a consistent volume and achieve uniform coverage on all treated plants. 3. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize variability. Record environmental conditions during application.[17]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the plant species, growth stage, and application method. The following tables summarize effective concentrations and observed results from various studies.

Table 1: Effective Concentrations of this compound for Various Plant Species

Plant SpeciesApplication MethodEffective ConcentrationObserved Positive EffectsReference(s)
Lettuce (Lactuca sativa)Foliar Spray0.05 - 0.1 mg/LIncreased leaf and root fresh weight by 13-24%.[11]
Tomato (Lycopersicon esculentum)Foliar Spray~21 mg/L (70 µM)Increased flower number by 37-50% and total fruit number by 22-57%.[11]
Cucumber (Cucumis sativus)Foliar Spray0.8 mg/LImproved photosynthesis, stomatal conductance, and water use efficiency under salt stress.[11]
Corn (Zea mays)Foliar Spray0.1 mg/LIncreased ear length, ear number, and grain weight.[18]
Beans (Phaseolus sp.)Foliar Spray0.5 - 1.0 mg/LPromoted earlier harvest and increased yield.[18]
Peanut (Arachis hypogaea)Foliar Spray0.1% microemulsion (diluted)Increased fruit rate and fruit weight.[18]
Strawberry (Fragaria x ananassa)Foliar Spray1.0 mg/L (1 ppm)Increased total yield by 12.7% and relieved drought stress effects.[20]
Turmeric (Curcuma longa)Foliar Spray4.0 mg/L (4 ppm)Increased number of rhizomes by ~53% and rhizome weight by ~112%.[21]

Experimental Protocols

Protocol 1: Preparation of a 1000 mg/L (1000 ppm) this compound Stock Solution

This protocol is critical for ensuring this compound is properly solubilized for effective application. Due to its hydrophobic nature, a solvent and a surfactant are required.[11]

Materials:

  • 1000 mg this compound powder (analytical grade, >90% purity)

  • 100 mL 95% Ethanol

  • 5 mL Tween-20 (or a similar non-ionic surfactant)

  • 1000 mL volumetric flask

  • Distilled water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Hot plate with gentle warming capability (optional)

  • Amber glass bottle for storage

Procedure:

  • Accurately weigh 1000 mg of this compound powder using an analytical balance.

  • In a glass beaker, add the powder to 100 mL of 95% ethanol.

  • Gently warm the mixture to 35-40°C while stirring continuously with a magnetic stirrer. Continue until the powder is completely dissolved (approx. 15-20 minutes). Do not exceed 50°C.[11]

  • Remove from heat and add 5 mL of Tween-20 to the ethanol-triacontanol solution. Mix thoroughly for another 5 minutes.[11]

  • Carefully transfer the mixture into a 1000 mL volumetric flask.

  • Slowly add distilled water to the flask while mixing continuously until the final volume reaches the 1000 mL mark. The final solution may appear slightly cloudy, which indicates the formation of a stable micelle emulsion.[11]

  • Transfer the final stock solution to a labeled amber glass bottle and store it at room temperature, away from light and heat. The stock is stable for 3-4 months under these conditions.[11]

Protocol 2: Preparation of Working Solutions

Procedure:

  • To prepare a working solution, dilute the 1000 mg/L stock solution with distilled water to achieve the desired final concentration.

  • Example Dilution for a 1 mg/L Working Solution:

    • Measure 1 mL of the 1000 mg/L stock solution.

    • Add it to 999 mL of distilled water in a clean container.

    • Mix thoroughly before application.

  • Always prepare fresh working solutions on the day of use to ensure maximum efficacy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation weigh Weigh this compound dissolve Dissolve in Ethanol (with gentle heat) weigh->dissolve add_surfactant Add Surfactant (e.g., Tween-20) dissolve->add_surfactant dilute_stock Dilute to Final Volume with Distilled Water add_surfactant->dilute_stock prepare_working Prepare Working Solution (Dilute Stock) dilute_stock->prepare_working calibrate Calibrate Sprayer prepare_working->calibrate control Treat Control Group (without this compound) prepare_working->control apply Apply to Plants (Foliar, Soil, or Seed) calibrate->apply incubate Incubate Under Controlled Conditions apply->incubate control->incubate measure Measure Plant Responses incubate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for preparing and applying this compound.

Proposed Signaling Pathway

signaling_pathway cluster_downstream Downstream Cellular Responses tria This compound (External Application) membrane Plasma Membrane tria->membrane Interacts with adenosine Elicits Second Messenger L(+)-adenosine membrane->adenosine enzyme Enzyme Activation (e.g., Nitrate Reductase, RuBisCO) adenosine->enzyme gene Gene Expression Regulation adenosine->gene photo Enhanced Photosynthesis enzyme->photo nutrient Increased Nutrient & Water Uptake gene->nutrient growth Improved Growth, Stress Tolerance & Yield nutrient->growth photo->growth

Caption: Proposed signaling pathway of this compound in plants.

Troubleshooting Logic

troubleshooting_logic start Experiment Shows No/Negative Results q1 Was the solution prepared correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the concentration optimal? a1_yes->q2 sol1 ACTION: Review formulation protocol. Ensure proper use of solvent and surfactant. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the TRIA purity >90%? a2_yes->q3 sol2 ACTION: Conduct a dose- response experiment to find the optimal concentration. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were environmental conditions controlled? a3_yes->q4 sol3 ACTION: Source high-purity This compound from a reputable supplier. a3_no->sol3 a4_no No q4->a4_no sol4 ACTION: Standardize light, temperature, and humidity. Re-run experiment. a4_no->sol4

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: 1-Triacontanol Application in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant growth regulator 1-Triacontanol (TRIA). The information addresses common issues that may lead to the inhibition of its growth-promoting effects.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not producing the expected growth response. What are the common reasons for this?

A lack of response to this compound application can be attributed to several factors:

  • Improper Solution Preparation: this compound is a waxy, hydrophobic substance with very low solubility in water.[1] It is crucial to dissolve it in an organic solvent (like ethanol (B145695) or chloroform) and use a surfactant (such as Tween-20) to create a stable emulsion for effective application.[1][2]

  • Incorrect Concentration: The optimal concentration of this compound is critical. High concentrations can have an inhibitory effect on plant growth, while concentrations that are too low may not elicit a response.[3][4]

  • Contamination: The presence of specific chemical contaminants, even in trace amounts, can inhibit the activity of this compound.[5]

  • Poor Application Technique: For foliar applications, it is essential to ensure uniform and complete coverage of the leaf surfaces. The timing of the application is also important, with periods of rapid growth often being the most effective.[1]

  • Plant Health and Environmental Conditions: The physiological state of the plant can influence its response. Stressed, diseased, or nutrient-deficient plants may not respond optimally to growth regulators.[1] Environmental factors such as high temperature and low humidity can also affect the absorption of foliarly applied this compound.[1]

Q2: What specific contaminants are known to inhibit the effects of this compound?

Several substances have been identified as inhibitors of this compound's activity:

  • Other Long-Chain Alcohols: Analogs of this compound, such as 1-octacosanol, can significantly inhibit its growth-promoting effects, even at very low concentrations.[5][6] This underscores the importance of using highly pure this compound.

  • High Concentrations of Metal Ions: While calcium is believed to be necessary for this compound's activity, high concentrations of calcium and other metal ions can be detrimental to plant growth and inhibit the effects of TRIA.

  • Heavy Metals: Heavy metals such as cadmium (Cd), lead (Pb), and arsenic (As) are toxic to plants and can cause a general inhibition of growth, which would likely mask or counteract the positive effects of this compound.[7]

  • Morpholines: Certain sources indicate that morpholine (B109124) compounds have a strong inhibitory effect on this compound.[3]

  • Indole-3-Acetic Acid (IAA): When applied simultaneously as a binary mixture, the plant hormone IAA has been found to inhibit the growth-stimulating effects of this compound.

Q3: Can I mix this compound with other fertilizers or plant growth regulators?

This compound can be used in conjunction with conventional fertilizers and other plant growth regulators to enhance their effects.[3] However, it is crucial to be aware of potential inhibitory interactions, such as with IAA and morpholines.[3]

Q4: What is the proposed mechanism of action for this compound, and how might contaminants interfere with it?

This compound is thought to act on the plant cell membrane, triggering a signaling cascade that involves a second messenger, L(+)-adenosine.[6][8][9][10] This signaling leads to various physiological responses, including increased photosynthesis, protein synthesis, and enzyme activity.[4][11] Contaminants may interfere with this process by:

  • Competing for Binding Sites: Structurally similar molecules, like 1-octacosanol, may compete with this compound for its binding site on the cell membrane.[6]

  • Disrupting Downstream Signaling: Heavy metals and other stressors can disrupt general cellular processes and signaling pathways, which could interfere with the cascade initiated by this compound.

  • Altering Cellular Homeostasis: High concentrations of ions can disrupt the cellular environment, affecting enzyme function and membrane potential, which may be crucial for the this compound response.

Troubleshooting Guides

Issue 1: Lack of Plant Growth Response

If you are not observing the expected growth-promoting effects of this compound, follow these troubleshooting steps:

  • Verify Solution Preparation:

    • Problem: this compound is not properly dissolved or emulsified.

    • Solution: Review your protocol for preparing the stock and working solutions. Ensure you are using an appropriate organic solvent (e.g., 95% ethanol) to dissolve the this compound powder completely before adding a surfactant (e.g., Tween-20) and diluting with water. Gentle warming can aid dissolution.[2][12]

  • Optimize Concentration:

    • Problem: The concentration of this compound may be too high (inhibitory) or too low.

    • Solution: Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a low concentration (e.g., 0.05-0.1 mg/L) and test a range of concentrations.[12]

  • Check for Contaminants:

    • Problem: The this compound source may be impure, or the application equipment may be contaminated.

    • Solution: Use high-purity (90%+) this compound.[12] Ensure all glassware and application equipment are thoroughly cleaned to avoid contamination with other long-chain alcohols or inhibitory substances.

Issue 2: Signs of Phytotoxicity (e.g., Stunted Growth, Leaf Damage)

If you observe negative effects on your plants after applying this compound, consider the following:

  • Reduce Concentration:

    • Problem: The applied concentration of this compound is likely too high.

    • Solution: Immediately discontinue the current application and prepare a new, more dilute working solution. Refer to literature for recommended concentrations for your specific plant species.[13]

  • Evaluate Solvent and Surfactant Levels:

    • Problem: The concentration of the organic solvent or surfactant in the final working solution may be at a phytotoxic level.

    • Solution: Ensure that the final concentration of the organic solvent is minimal and non-toxic to the plants. The surfactant concentration should also be kept low (e.g., 0.05-0.1% v/v).[12]

Quantitative Data on Inhibitors

The following table summarizes known inhibitors of this compound's effects. Precise IC50 values are not always available in the literature, as the inhibitory effect can be highly dependent on the plant species and experimental conditions.

Inhibitor/ContaminantObserved EffectConcentrationPlant SpeciesCitation(s)
1-OctacosanolInhibition of growth response to TRIAAs low as 2.4 x 10-12 MRice (Oryza sativa L.)[5]
High Concentrations of TRIAInhibition of plant growthNot specifiedGeneral observation[3][4]
High Concentrations of CalciumDetrimental to plant growth, inhibition of auxinAbove optimal concentrationsNot specified
MorpholinesStrong inhibitory effectNot specifiedNot specified[3]
Indole-3-Acetic Acid (IAA)Inhibits plant growth-stimulating effects of TRIA when applied simultaneouslyNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm (1 mg/mL) this compound Stock Solution

Materials:

  • This compound powder (≥90% purity)

  • 95% Ethanol

  • Tween-20 (or a similar surfactant)

  • Distilled water

  • Analytical balance

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask (1000 mL)

  • Amber glass bottle for storage

Procedure:

  • Weigh 1000 mg of this compound powder.

  • In a glass beaker, dissolve the powder in 100 mL of 95% ethanol. Gentle warming (35-40°C) and stirring for 15-20 minutes can facilitate complete dissolution.[12]

  • Add 5 mL of Tween-20 to the ethanol-triacontanol solution and mix thoroughly.[2][12]

  • Transfer the mixture to a 1000 mL volumetric flask.

  • Bring the solution to the final volume of 1000 mL with distilled water while continuously stirring. The final solution may appear slightly cloudy.[2][12]

  • Store the stock solution in an amber glass bottle at room temperature. The solution is stable for several months when protected from light.[2]

Protocol 2: Bioassay for this compound Activity and Inhibition

Objective: To assess the growth-promoting activity of a this compound solution and test for the presence of inhibitory contaminants.

Methodology:

  • Plant Material and Growth Conditions:

    • Select a fast-growing plant species (e.g., rice, maize, or tomato seedlings).

    • Grow seedlings under controlled environmental conditions (e.g., growth chamber with controlled temperature, light, and humidity).

  • Treatment Groups:

    • Negative Control: Plants treated with a solution containing the same concentration of ethanol and Tween-20 as the treatment groups, but without this compound.

    • Positive Control: Plants treated with a known, high-purity this compound solution at an optimal concentration.

    • Test Group: Plants treated with the this compound solution being evaluated.

    • (Optional) Inhibition Test Group: Plants treated with the test this compound solution co-applied with a suspected inhibitor (e.g., 1-octacosanol).

  • Application:

    • Apply the respective solutions as a foliar spray or via the nutrient solution at a specific growth stage (e.g., two-leaf stage).

  • Data Collection:

    • After a set period (e.g., 7-14 days), measure various growth parameters, including:

      • Plant height

      • Fresh and dry weight of shoots and roots

      • Leaf area

      • Chlorophyll content

  • Statistical Analysis:

    • Use appropriate statistical methods (e.g., ANOVA) to compare the growth parameters between the different treatment groups. A significant reduction in growth in the "Test Group" compared to the "Positive Control" may indicate the presence of inhibitors.

Protocol 3: Screening for Heavy Metal Contamination

Objective: To determine if heavy metal contamination is inhibiting plant growth.

Methodology:

  • Sample Collection:

    • Collect samples of the growth medium (soil, hydroponic solution) and plant tissues (roots and shoots) from both control and affected plants.

  • Sample Preparation:

    • Dry the plant tissue samples in an oven at 70°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder.

  • Digestion and Analysis:

    • Digest the soil/growth medium and powdered plant tissue samples using an appropriate acid digestion method.

    • Analyze the concentration of heavy metals (e.g., Cd, Pb, As) in the digested samples using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[14][15]

Visualizations

Signaling Pathway of this compound

TRIA_Signaling_Pathway cluster_membrane TRIA This compound Receptor Putative Receptor TRIA->Receptor Binds Membrane Cell Membrane L_adenosine L(+)-adenosine (Second Messenger) Receptor->L_adenosine Elicits Calmodulin Calmodulin L_adenosine->Calmodulin Activates Kinase_Phosphatase Kinases / Phosphatases Calmodulin->Kinase_Phosphatase Modulates Gene_Expression Gene Expression (e.g., Photosynthesis-related genes) Kinase_Phosphatase->Gene_Expression Regulates Physiological_Response Physiological Response (Increased Growth, Photosynthesis, etc.) Gene_Expression->Physiological_Response Inhibitor Inhibitors (e.g., 1-Octacosanol) Inhibitor->Receptor Competes for binding

Caption: Proposed signaling pathway of this compound in plants.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Experiment Shows No/Inhibited Response Check_Solution Verify this compound Solution Preparation Start->Check_Solution Check_Concentration Review and Optimize Concentration Check_Solution->Check_Concentration Correct Remake_Solution Prepare Fresh Solution Using Correct Protocol Check_Solution->Remake_Solution Incorrect Check_Purity Assess Purity of This compound Source Check_Concentration->Check_Purity Correct Dose_Response Conduct Dose-Response Experiment Check_Concentration->Dose_Response Incorrect Check_Heavy_Metals Test for Heavy Metal Contamination Check_Purity->Check_Heavy_Metals Pure New_Source Obtain High-Purity This compound Check_Purity->New_Source Impure Analyze_Media Analyze Growth Media and Plant Tissue Check_Heavy_Metals->Analyze_Media Suspected Success Problem Resolved Remake_Solution->Success Dose_Response->Success New_Source->Success Analyze_Media->Success

Caption: Logical workflow for troubleshooting inhibitory effects.

References

Validation & Comparative

1-Triacontanol vs. Auxin: A Comparative Guide to Their Effects on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 1-Triacontanol and auxin on root development, supported by experimental data. It details their mechanisms of action, presents quantitative comparisons of their effects on key root parameters, and outlines the experimental protocols necessary to replicate and further investigate these findings.

Introduction

Both this compound (TRIA), a naturally occurring long-chain fatty alcohol, and auxin, a class of plant hormones, are potent regulators of plant growth and development.[1][2] While auxin's central role in orchestrating root system architecture is well-established, this compound is recognized as a growth stimulant that can significantly enhance various physiological processes, including root and shoot development.[1][3] This guide explores the distinct and overlapping effects of these two compounds on root morphology and physiology.

Mechanisms of Action and Signaling Pathways

The signaling pathways of auxin and this compound differ significantly, leading to distinct downstream physiological responses.

Auxin Signaling Pathway

Auxin perception and signaling are complex and tightly regulated processes crucial for numerous developmental events, including root initiation and elongation.[3][4] The canonical auxin signaling pathway involves the following key components:

  • Perception: Auxin is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[3]

  • Signal Transduction: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Response: When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to changes in cell division, expansion, and differentiation that underpin root development.[3]

dot cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Binds and represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Repression Auxin Auxin TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds to Aux_IAA_d Aux/IAA Repressor TIR1_AFB->Aux_IAA_d Targets for degradation ARF_a Active ARF Gene_Expression_a Auxin-Responsive Gene Expression ARF_a->Gene_Expression_a Activation/Repression

Caption: Simplified Auxin Signaling Pathway.
This compound Signaling Pathway

The signaling mechanism of this compound is less understood than that of auxin. However, research has identified a key second messenger involved in its action.[5][6][7]

  • Second Messenger: Application of this compound rapidly elicits the production of L(+)-adenosine in plants.[5][6][7] This molecule is believed to act as a second messenger, initiating a cascade of downstream events.

  • Downstream Effects: L(+)-adenosine is thought to influence various physiological processes, including enzyme activities and gene expression, that lead to enhanced growth.[5] The precise downstream targets and the complete signaling cascade are still areas of active research. Some studies suggest a potential link between adenosine (B11128) signaling and auxin transport through the modulation of adenosine kinase activity, which can affect the expression of auxin efflux carriers like PIN3.[8][9]

dot TRIA This compound (TRIA) Adenosine L(+)-adenosine (Second Messenger) TRIA->Adenosine Elicits production of Downstream Downstream Signaling Cascade (Enzyme activation, Gene expression changes) Adenosine->Downstream Activates Growth Enhanced Root Growth Downstream->Growth Leads to

Caption: Proposed this compound Signaling Pathway.

Comparative Effects on Root Development: Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound and auxin on key root development parameters. It is important to note that the data are compiled from different studies on different plant species and under varying experimental conditions, which should be considered when making direct comparisons.

Table 1: Effect on Primary Root Length

TreatmentPlant SpeciesConcentrationChange in Primary Root LengthReference
This compoundPisum sativum 'Alaska'1.0 mg/LEnhanced[10]
This compoundPisum sativum 'Little Marvel'Not specifiedInhibited[10]
NAA (Auxin)Zea mays0.01 µM-25%[11]
NAA (Auxin)Zea mays0.05 µM-75%[11]
NAA (Auxin)Zea mays0.1 µM-75% (stronger inhibition)[11]
NAA (Auxin)Arabidopsis thaliana0.1 µMDecreased[12]

Table 2: Effect on Lateral Root Development

TreatmentPlant SpeciesConcentrationChange in Lateral Root Density/NumberReference
This compoundRhizophora apiculataNot specifiedIncreased number of primary and secondary roots[1]
NAA (Auxin)Zea mays0.01 µMIncreased[11]
NAA (Auxin)Zea mays0.1 µMDecreased in newly elongated zones[11]
NAA (Auxin)Arabidopsis thaliana0.1 µMIncreased[12]

Table 3: Effect on Root Biomass

TreatmentPlant SpeciesConcentrationChange in Root Fresh/Dry WeightReference
This compoundOcimum basilicum1 µMIncreased fresh and dry weight[5]
This compoundSolanum lycopersicumup to 1 ppmIncreased fresh and dry weight[5]

Experimental Protocols

This section outlines detailed methodologies for conducting experiments to compare the effects of this compound and auxin on root development.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana is a common model organism for root development studies due to its small size, short life cycle, and well-characterized genetics. Other species such as maize (Zea mays) or pea (Pisum sativum) can also be used.

  • Sterilization and Germination: Seeds are surface-sterilized (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes) and plated on Murashige and Skoog (MS) medium solidified with agar (B569324) in Petri dishes.

  • Growth Conditions: Plates are typically stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

Treatment Application
  • Stock Solutions: Prepare stock solutions of this compound and auxin (e.g., Indole-3-acetic acid - IAA, or 1-Naphthaleneacetic acid - NAA). This compound is often dissolved in a small amount of an organic solvent like chloroform (B151607) or DMSO before being emulsified in water with a surfactant like Tween 20. Auxin stocks are typically prepared in ethanol or sodium hydroxide.

  • Working Solutions: Dilute stock solutions with sterile liquid MS medium to the desired final concentrations. A range of concentrations should be tested to observe dose-dependent effects.

  • Application: For agar-based assays, the compounds are added to the molten MS medium before pouring the plates. For hydroponic systems, they are added to the nutrient solution. For soil-grown plants, they can be applied as a drench.

Root System Architecture Analysis

4.3.1. Imaging

  • Sample Preparation: Carefully excavate roots from the growth medium, wash gently with water to remove debris. For detailed analysis, roots can be stained with dyes like Toluidine Blue to enhance contrast.[13]

  • Scanning: Spread the washed roots in a thin layer of water in a transparent tray and scan using a flatbed scanner with a backlight. A resolution of at least 400 dpi is recommended.[13][14]

4.3.2. Quantification using Software

  • WinRHIZO™: This is a specialized software for root analysis that can quantify a wide range of parameters including total root length, average diameter, root volume, surface area, and number of tips.[11][15][16]

  • ImageJ/Fiji with Plugins: ImageJ is a free, open-source image analysis software. With plugins like SmartRoot, it can be used to measure primary root length, lateral root number, and other architectural traits.[17][18][19]

Root Hair Analysis
  • Imaging: Mount a segment of the primary root on a microscope slide in a drop of water. Capture images using a microscope equipped with a camera.

  • Quantification: Use ImageJ to measure root hair length and density. A defined region of interest along the root is selected to count the number of root hairs per unit length (density) and to measure the length of individual hairs.[3][20]

Biomass Determination
  • Harvesting: Carefully separate the shoot and root systems. Gently wash the roots to remove any growth medium.

  • Fresh Weight: Blot the plant material to remove excess surface water and weigh immediately to determine the fresh weight.

  • Dry Weight: Place the separated shoots and roots in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 24-48 hours). Weigh the dried samples to determine the dry biomass.[1][21][22]

dot cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis cluster_3 Results A1 Seed Sterilization & Germination A2 Seedling Growth (Controlled Environment) A1->A2 B1 Application of this compound & Auxin (various concentrations) A2->B1 C1 Root System Imaging (Scanner/Microscope) B1->C1 C4 Biomass Determination (Fresh & Dry Weight) B1->C4 C2 Root Architecture Analysis (WinRHIZO/ImageJ) C1->C2 C3 Root Hair Measurement C1->C3 D1 Quantitative Data Comparison C2->D1 C3->D1 C4->D1

References

A Comparative Analysis of 1-Triacontanol and Synthetic Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manipulation of plant growth and development is a cornerstone of modern agriculture and plant biotechnology. This is largely achieved through the application of plant growth regulators (PGRs), which can be either naturally derived or synthetically produced. Among the naturally occurring PGRs, 1-Triacontanol, a long-chain fatty alcohol, has garnered significant attention for its growth-promoting properties. Synthetic PGRs, on the other hand, encompass a wide range of compounds designed to mimic or interfere with the action of natural plant hormones, including auxins, cytokinins, and gibberellins. This guide provides a comparative study of this compound and these key classes of synthetic plant growth regulators, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Mechanism of Action and Signaling Pathways

This compound:

While the precise molecular signaling pathway of this compound is not yet fully elucidated, its mechanism of action is understood to involve the enhancement of several key physiological processes. It is believed to act as a biostimulant, positively influencing photosynthesis, protein biosynthesis, and the transport of nutrients.[1][2] Some studies suggest that its effects may be mediated by a secondary messenger.

Synthetic Auxins:

Synthetic auxins, such as indole-3-acetic acid (IAA), exert their effects by binding to specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of F-box proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that control processes like cell elongation, root development, and apical dominance.

Synthetic Cytokinins:

The signaling pathway of cytokinins involves a two-component system. Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade, where a phosphate (B84403) group is transferred through a series of proteins, ultimately activating Type-B response regulators in the nucleus. These activated transcription factors then regulate the expression of genes involved in cell division and shoot formation.

Synthetic Gibberellins:

Gibberellins (GAs) promote growth by inducing the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. GAs bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, which then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This derepression allows for the expression of genes that control processes like stem elongation and seed germination.

Comparative Performance: Quantitative Data

The following tables summarize quantitative data from various studies comparing the effects of this compound and synthetic plant growth regulators on different aspects of plant growth and development.

Table 1: Effect on Shoot Proliferation and Growth

Plant Growth RegulatorPlant SpeciesConcentrationObserved EffectReference
This compoundDracocephalum forrestii2.5 µg/L (in combination with BAP and IAA)~10 new shoots/buds per explant (50% higher than control without TRIA)[3]
This compoundSalvia officinalis5, 10, or 20 µg/LSignificant increase in shoot proliferation[4]
Benzyladenine (BA) (Cytokinin)Hypericum perforatum2 µMSignificant stimulation of shoot elongation[5]
6-Benzylaminopurine (BAP) (Cytokinin)Sophora tonkinensis2.0 µmol75% shoot regeneration with an average of 5.0 shoots per explant[6]
Indole-3-butyric acid (IBA) (Auxin)Medicago x variaNot specifiedIncreased mass of well-developed shoots by 47.8% when applied during the vegetative stage[7]
Gibberellic Acid (GA3)Leaf Lettuce10⁻⁶ MIncreased leaf number and leaf area[8]

Table 2: Effect on Yield and Biomass

Plant Growth RegulatorPlant SpeciesConcentrationObserved EffectReference
This compoundKohlrabi1 mL/LEnhanced growth and yield (40.4% higher than control)[9]
This compoundRice0.33 ml/LIncreased grain yield by 51.26% and straw yield by 47.13% over control[10]
This compoundField PeaNot specifiedIncreased yield by 11.3% over the control[11]
Synthetic Auxin (unspecified)SoybeanNot specifiedIncreased yield by 34% compared to control[12]
Synthetic Cytokinin (unspecified)SoybeanNot specifiedIncreased yield by 32% compared to control[12]
Gibberellic Acid (GA4+7)Maize60 mg/LIncreased grain-filling rate and delayed leaf senescence[13]
This compound + Gibberellic Acid (GA3)Coriander10⁻⁶ M (each)Significantly promoted growth, yield, and essential oil content[14]

Experimental Protocols

1. General Protocol for Foliar Spray Application of Plant Growth Regulators

This protocol provides a general guideline for the application of PGRs as a foliar spray. Specific concentrations and application timings will vary depending on the plant species, developmental stage, and the specific PGR being used.

  • Materials:

    • Plant growth regulator (this compound or synthetic PGR)

    • Solvent (if required to dissolve the PGR)

    • Surfactant (optional, to improve coverage)

    • Distilled water

    • Spray bottle or backpack sprayer

    • Personal protective equipment (gloves, goggles)

  • Procedure:

    • Prepare the Stock Solution: Dissolve a known amount of the PGR in a small amount of the appropriate solvent (if necessary). Then, bring the solution to the desired stock concentration with distilled water.

    • Prepare the Working Solution: Dilute the stock solution with distilled water to the final desired application concentration. Add a surfactant if recommended for the specific PGR and plant species.

    • Application:

      • Ensure plants are well-watered and not under stress before application.

      • Apply the solution as a fine mist, ensuring uniform coverage of the entire plant foliage, including the undersides of leaves.

      • Apply during periods of low wind to prevent drift and in the cooler parts of the day (early morning or late evening) to enhance absorption.

    • Control Group: Always include a control group of plants that are sprayed with a solution containing the solvent and surfactant (if used) but without the PGR.

    • Data Collection: At predetermined time points after application, measure the desired growth parameters (e.g., plant height, leaf area, biomass, yield).

2. In Vitro Protocol for Assessing Shoot Proliferation

This protocol is suitable for evaluating the effect of PGRs on shoot multiplication in sterile tissue culture conditions.

  • Materials:

    • Sterile plant explants (e.g., nodal segments, shoot tips)

    • Basal tissue culture medium (e.g., Murashige and Skoog - MS medium)

    • Sucrose (B13894)

    • Gelling agent (e.g., agar)

    • Plant growth regulators (this compound and/or synthetic PGRs) at various concentrations

    • Sterile culture vessels (e.g., petri dishes, test tubes)

    • Laminar flow hood

    • Autoclave

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Medium Preparation: Prepare the basal medium with sucrose and adjust the pH. Divide the medium into aliquots and add the different concentrations of the PGRs to be tested. Add the gelling agent and autoclave the media.

    • Explant Inoculation: Under sterile conditions in a laminar flow hood, place one explant onto the surface of the solidified medium in each culture vessel.

    • Incubation: Place the culture vessels in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).

    • Data Collection: After a specified culture period (e.g., 4-6 weeks), record the number of new shoots produced per explant and the length of the shoots.

Visualizations

Signaling Pathway Diagrams

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Binds Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Ub->Aux_IAA Ubiquitination Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression

Caption: Simplified diagram of the auxin signaling pathway.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor Cytokinin->Receptor Binds AHP AHP (Histidine Phosphotransfer) Receptor->AHP P Type_B_ARR Type-B ARR AHP->Type_B_ARR P Cytokinin_Response_Genes Cytokinin-Responsive Genes Type_B_ARR->Cytokinin_Response_Genes Activates Gene_Expression Gene Expression Cytokinin_Response_Genes->Gene_Expression

Caption: Simplified diagram of the cytokinin signaling pathway.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein GID1->DELLA Binds Ub Ubiquitin GID1->Ub Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses Ub->DELLA Ubiquitination Gene_Expression Gene Expression GA_Responsive_Genes->Gene_Expression Experimental_Workflow start Plant Material (Seeds/Seedlings) treatment Treatment Application (Foliar Spray or In Vitro) start->treatment incubation Incubation/ Growth Period treatment->incubation data_collection Data Collection (Growth & Yield Parameters) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

References

1-Triacontanol: A Comparative Guide to a Potent Biostimulant in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Triacontanol's performance as a biostimulant against other alternatives, supported by experimental data. It delves into its mechanism of action, presents comparative studies, and outlines experimental protocols for key assessments.

Comparative Performance Analysis

This compound (TRIA), a saturated 30-carbon primary alcohol, has demonstrated significant potential as a plant biostimulant, enhancing growth, yield, and stress resilience in a variety of crops.[1][2][3] Its efficacy is often evaluated in comparison to other well-known plant growth regulators such as auxins, cytokinins, and gibberellins (B7789140).

A study on field pea (Pisum sativum L.) provides quantitative insights into the comparative effects of TRIA alongside these other plant growth regulators. The data below summarizes the percentage increase in key yield parameters compared to an untreated control.

Biostimulant/CombinationPlant Height Increase (%)Grains per Pod Increase (%)Green Pod Yield Increase (t ha⁻¹) (%)
This compound (TRIA) Not specified22.611.3
TRIA + Auxins (AUX) Not specifiedNot specified> Control
TRIA + Gibberellins (GA) 67.3 Not specified-73.1 (Decrease)
TRIA + Cytokinins (CK) Not specifiedNot specified> Control
TRIA + AUX + CK Not specifiedNot specified>10
TRIA + AUX + GA + CK Not specified48.8 >10

Data compiled from a study on field pea (Pisum sativum L.).[4]

Key Observations:

  • Standalone Efficacy: When applied alone, this compound demonstrated a notable increase in the number of grains per pod and green pod yield compared to the control.[1][4]

  • Synergistic Interactions: The highest green pod yields were achieved with the combined application of TRIA with auxins, gibberellins, and cytokinins, suggesting a synergistic interaction between these growth regulators.[1][4]

  • Varied Responses: The combination of this compound with gibberellins led to a significant increase in plant height but a decrease in yield, highlighting the complex and sometimes antagonistic interactions that can occur.[1]

Mechanism of Action: The L(+)-Adenosine Signaling Pathway

The precise mechanism of action for this compound is still under investigation, but a key discovery has been the identification of L(+)-adenosine as a potential second messenger.[1][5][6] The application of this compound has been shown to rapidly increase the levels of L(+)-adenosine in plants.[5] This signaling cascade is believed to trigger a range of physiological and biochemical responses that lead to enhanced plant growth and development.[6]

Triacontanol_Signaling_Pathway TRIA This compound (TRIA) Application Membrane Plasma Membrane TRIA->Membrane interacts with Adenosine Rapid Increase in L(+)-adenosine Membrane->Adenosine triggers Downstream Downstream Signaling Events Adenosine->Downstream Response Physiological & Biochemical Responses Downstream->Response Growth Enhanced Growth, Yield & Stress Tolerance Response->Growth

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biostimulant efficacy. Below is a generalized experimental protocol for evaluating the effects of this compound.

Objective: To quantify the effect of this compound on plant growth, yield, and physiological parameters.

1. Plant Material and Growth Conditions:

  • Select a suitable plant species and cultivar.

  • Grow seedlings under controlled environmental conditions (e.g., growth chamber or greenhouse with controlled temperature, light intensity, photoperiod, and humidity).[1]

  • Use a standardized growing medium (e.g., specific soil mix or hydroponic solution).

2. Treatment Application:

  • Preparation of this compound Solution: Prepare a stock solution of this compound, often by dissolving it in an organic solvent like chloroform (B151607) and then emulsifying it in water with a surfactant.[1]

  • Application Methods:

    • Foliar Spray: Apply different concentrations of the this compound solution as a fine mist to the plant foliage at a specific growth stage.[2]

    • Soil Drench: Apply a known volume and concentration of the this compound solution to the soil around the base of each plant.[1]

    • Seed Treatment: Soak seeds in a dilute solution of this compound for a specified duration before sowing.[7]

  • Control Group: Include a control group treated with the same solvent/emulsifier solution without this compound.[1]

3. Data Collection: After a defined period, harvest the plants and measure the following parameters:

  • Morphological Parameters:

    • Plant height (from the soil surface to the apical bud).[1]

    • Fresh weight (immediately after harvesting).[1]

    • Dry weight (after drying the plant material in an oven at a specific temperature, e.g., 70°C, until a constant weight is achieved).[1]

    • Leaf area (using a leaf area meter or image analysis software).[1]

    • Number of leaves, branches, and flowers/fruits.[1]

  • Yield Parameters:

    • Number of fruits/pods per plant.

    • Weight of individual fruits/pods.

    • Total yield per plant or per unit area.

  • Physiological and Biochemical Parameters:

    • Photosynthetic Pigment Analysis: Determine chlorophyll (B73375) and carotenoid content by homogenizing leaf tissue in a solvent (e.g., 80% acetone) and measuring absorbance using a spectrophotometer.[1]

    • Enzyme Activity Assays: Measure the activity of key enzymes such as nitrate (B79036) reductase.[1]

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between the treatment groups and the control.[1]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Plant_Selection Plant Selection & Growth Application Treatment Application (Foliar, Soil, or Seed) Plant_Selection->Application Treatment_Prep Treatment Preparation (TRIA & Control) Treatment_Prep->Application Data_Collection Data Collection (Morphological, Yield, Physiological) Application->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion & Validation Stats->Conclusion

References

Unveiling the Molecular Symphony: A Comparative Guide to Gene Expression in 1-Triacontanol-Treated Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of plant science and agricultural biotechnology, understanding the molecular mechanisms of plant growth regulators is paramount. 1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has long been recognized for its potent growth-promoting effects. This guide provides an in-depth comparison of the gene expression landscapes in plants following this compound treatment, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Executive Summary

This compound orchestrates a significant reprogramming of the plant transcriptome, primarily enhancing photosynthetic processes and mitigating stress responses. This is achieved through a signaling cascade initiated by the second messenger L(+)-adenosine, leading to a surge in cytosolic calcium and subsequent modulation of gene expression. Transcriptomic studies, particularly in strawberry, have revealed thousands of differentially expressed genes (DEGs) upon TRIA treatment, underscoring its profound impact on cellular and metabolic processes. While direct comparative transcriptomic data with other phytohormones like auxins and gibberellins (B7789140) remains an area for further exploration, the available evidence points to both unique and overlapping regulatory networks.

This compound's Impact on the Plant Transcriptome: A Quantitative Overview

Recent RNA-sequencing (RNA-seq) studies have begun to unravel the extensive changes in gene expression induced by this compound. A key study on strawberry (Fragaria × ananassa Duch.) provides a clear quantitative picture of this transcriptional reprogramming.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Strawberry Fruit Treated with this compound. [1]

TreatmentTotal Genes DetectedDifferentially Expressed Genes (DEGs)Up-regulated DEGsDown-regulated DEGs
This compound (50 µM) vs. Control66,0909,3384,520 (48.40%)4,818 (51.60%)

Criteria for DEGs: |log2(Fold Change)| > 1 and p-value < 0.05.[1]

These findings demonstrate that a substantial portion of the strawberry genome is responsive to this compound application. The up-regulated genes are largely associated with photosynthesis, while down-regulated genes are often linked to stress responses, suggesting a redirection of cellular resources towards growth and development.[2]

The this compound Signaling Cascade: A Visual Representation

The growth-promoting effects of this compound are not a direct action of the molecule itself but are mediated through a sophisticated signaling pathway. The current understanding of this pathway is visualized below.

TRIA_Signaling_Pathway TRIA This compound (Exogenous Application) Plasma_Membrane Plasma Membrane Adenosine L(+)-adenosine (Second Messenger) Plasma_Membrane->Adenosine Stimulates production of Ca_Channel Calcium Channels Adenosine->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Signal Calcium Signaling Cascade Ca_Influx->Ca_Signal Gene_Expression Modulation of Gene Expression Ca_Signal->Gene_Expression Photosynthesis_Genes Upregulation of Photosynthesis-Related Genes (e.g., rbcS) Gene_Expression->Photosynthesis_Genes Stress_Genes Downregulation of Stress-Related Genes Gene_Expression->Stress_Genes Physiological_Response Enhanced Growth & Photosynthesis Photosynthesis_Genes->Physiological_Response Stress_Genes->Physiological_Response

Caption: Proposed signaling pathway of this compound in plants.

This pathway highlights the pivotal role of L(+)-adenosine as a second messenger, which is produced upon TRIA application and subsequently triggers a calcium-dependent signaling cascade.[3] This cascade ultimately leads to the observed changes in gene expression and physiological responses.

Experimental Protocols for Gene Expression Analysis

Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for key experimental stages.

This compound Foliar Application

This protocol is adapted for general use in model plants like Arabidopsis thaliana and can be modified for other species.

Materials:

  • This compound (analytical grade, >90% purity)

  • 95% Ethanol (B145695)

  • Tween-20

  • Distilled water

  • Analytical balance, magnetic stirrer, and volumetric flasks

  • Spray bottles

Procedure:

  • Stock Solution Preparation (1000 mg/L):

    • Weigh 1000 mg of this compound powder.

    • Dissolve the powder in 100 mL of 95% ethanol in a glass beaker with gentle warming (35-40°C) and stirring.[4]

    • Add 5 mL of Tween-20 and mix thoroughly.[4]

    • Transfer the mixture to a 1000 mL volumetric flask and bring to the final volume with distilled water while stirring. The resulting solution may be slightly cloudy.[4]

    • Store the stock solution in an amber bottle at room temperature.[4]

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to the desired final concentration. For many plant species, effective concentrations for foliar spray range from 0.05 to 20 mg/L.[4] For example, a 10 µM solution is often effective.[3]

  • Application:

    • Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod at 22°C).

    • At the desired developmental stage (e.g., 4-week-old Arabidopsis), spray the plants with the this compound working solution until the leaves are thoroughly wetted.

    • Spray control plants with a solution containing the same concentration of ethanol and Tween-20 as the treatment group.

    • Harvest leaf tissue at specific time points after treatment (e.g., 1h, 3h, 6h, 24h) for RNA extraction. Immediately freeze the samples in liquid nitrogen and store at -80°C.

RNA Extraction, Library Preparation, and Sequencing

High-quality RNA is a prerequisite for reliable gene expression analysis.

RNA Extraction (TRIzol-based method): A standard TRIzol-based protocol is generally effective for RNA extraction from plant tissues. For detailed steps, refer to established protocols.[5]

RNA Quality Control:

  • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended for RNA-seq library preparation.

  • Quantify RNA concentration using a Qubit fluorometer.

Library Preparation and Sequencing:

  • Prepare RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically >20 million).

Bioinformatics Analysis of RNA-seq Data

The following outlines a typical bioinformatics workflow for identifying differentially expressed genes.

RNAseq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) Raw_Reads->QC1 Trimming Adapter & Quality Trimming (Trimmomatic) QC1->Trimming QC2 Post-Trimming QC (FastQC) Trimming->QC2 Alignment Alignment to Reference Genome (HISAT2/STAR) QC2->Alignment Quantification Read Quantification (featureCounts/HTSeq) Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis (DESeq2/edgeR) Quantification->DEG_Analysis Annotation Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Annotation

Caption: A standard bioinformatics workflow for RNA-seq data analysis.

Key Steps:

  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using software such as Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.[6]

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[6]

  • Differential Expression Analysis: Identify DEGs using packages like DESeq2 or edgeR in the R statistical environment.[1] Common thresholds for significance are a false discovery rate (FDR) or adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.[1]

  • Functional Annotation: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to understand their biological functions.[1]

Comparative Analysis with Other Plant Growth Regulators

While direct, large-scale transcriptomic comparisons are limited, physiological and smaller-scale gene expression studies provide insights into the interplay between this compound and other phytohormones.

  • Auxins: Both this compound and auxins promote cell division and elongation. Studies on field peas have shown that combinations of TRIA and auxins can have synergistic effects on yield-related traits.[7] This suggests some convergence in their downstream signaling pathways, although the initial perception mechanisms are distinct.

  • Gibberellins (GA): Similar to TRIA, gibberellins are well-known for their role in promoting stem elongation and seed germination. Combined applications of TRIA and GA have been shown to synergistically enhance growth and essential oil content in coriander.[8] Transcriptomic analysis of GA-treated plants often reveals changes in genes related to cell wall modification and hormone metabolism, which may overlap with some of the genes affected by TRIA.[9]

A comprehensive comparative transcriptomic study involving this compound, auxins, and gibberellins would be highly valuable to delineate the unique and shared molecular networks regulated by these growth promoters.

Conclusion and Future Directions

This compound stands out as a potent plant biostimulant with a clear impact on the plant transcriptome, driving a shift towards enhanced photosynthesis and growth. The elucidation of its signaling pathway, initiated by L(+)-adenosine, provides a solid foundation for further molecular investigations. The availability of detailed experimental protocols and bioinformatics pipelines empowers researchers to conduct robust gene expression analyses.

Future research should focus on:

  • Direct Comparative Transcriptomics: Performing RNA-seq experiments to directly compare the gene expression profiles induced by this compound with those of other key phytohormones under various conditions.

  • Dissecting the Signaling Pathway: Identifying the specific receptors for L(+)-adenosine and the downstream components of the calcium signaling cascade.

  • Translational Research: Leveraging the knowledge of TRIA-regulated genes to develop strategies for crop improvement, particularly in enhancing photosynthetic efficiency and stress tolerance.

By continuing to explore the molecular intricacies of this compound's action, the scientific community can unlock its full potential for sustainable agriculture and food security.

References

A Comparative Guide to 1-Triacontanol and Other Elicitors for Enhancing Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to unlock the full therapeutic potential of plants and microorganisms, the strategic enhancement of secondary metabolite production is a key area of research. 1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has emerged as a potent plant growth regulator with significant influence on the biosynthesis of valuable secondary metabolites. This guide provides an objective comparison of this compound with other common elicitors—methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and chitosan (B1678972)—supported by experimental data. We will delve into their effects on various classes of secondary metabolites, detail the experimental protocols for their application and analysis, and visualize the underlying signaling pathways.

Performance Snapshot: this compound vs. Alternatives

This compound distinguishes itself from other elicitors through its primary mode of action. While elicitors like methyl jasmonate and salicylic acid are phytohormones that are integral to plant defense signaling pathways, and chitosan acts as a microbe-associated molecular pattern (MAMP), this compound is believed to function by triggering a secondary messenger, L(+)-adenosine.[1] This initiates a signaling cascade that enhances overall physiological efficiency, including the biosynthesis of secondary metabolites.[2]

The choice of elicitor often depends on the target plant species and the desired class of secondary metabolites. The following table summarizes quantitative data from various studies, offering a comparative look at the efficacy of these compounds.

Table 1: Comparative Effects of this compound and Other Elicitors on Secondary Metabolite Production

ElicitorPlant SpeciesSecondary Metabolite ClassKey Compound(s)Concentration% Increase (approx.)Reference
This compound Papaver somniferumAlkaloidsMorphine1 µMNot specified, but significant enhancement[3]
Artemisia annuaTerpenoidsArtemisinin10⁻⁶ MSignificant enhancement
Green GramPhenolicsTotal Phenols0.5 mg/dm³Significant promotion
Methyl Jasmonate Catharanthus roseusAlkaloidsVincristine, Vinblastine100 µM190% (Vincristine), 146% (Vinblastine)[4]
Senna toraFlavonoidsKaempferol, QuercetinNot specifiedSignificant upregulation of biosynthesis genes[5][6]
Finger MilletFlavonoids, PhenolicsTotal Flavonoids, Total PhenolicsNot specified28% (Flavonoids), 19% (Phenolics)[7]
Salicylic Acid Table GrapesPhenolicsTotal Phenols100 mg/L140%[8]
Lamiaceae speciesFlavonoidsTotal Flavonoids1 mM40% (in Lavender and Sage)[9]
Phyllanthus acuminatusPhenols, Terpenoids, FlavonoidsNot specifiedNot specifiedIncreased production[10]
Chitosan Hyoscyamus nigerAlkaloidsTotal Alkaloids100 mg/LSignificant increase[11]
Catharanthus roseusAlkaloidsTotal Alkaloids1%Higher accumulation[12]
Calendula officinalisTerpenoidsTriterpenoid acidsNot specifiedSlight enhancement[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.

Triacontanol_Signaling_Pathway Proposed Signaling Pathway of this compound TRIA This compound PlasmaMembrane Plasma Membrane Adenosine (B11128) L(+)-adenosine (Second Messenger) PlasmaMembrane->Adenosine Elicits Ca_channel Ca²⁺ Channels Adenosine->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Leads to CaM Calmodulin (CaM) & Calcium-Dependent Protein Kinases (CDPKs) Ca_influx->CaM Activates TFs Activation of Transcription Factors (e.g., MYB, bHLH, WRKY) CaM->TFs Phosphorylates Gene_Expression Upregulation of Genes in Secondary Metabolite Biosynthesis Pathways TFs->Gene_Expression Induces Secondary_Metabolites Increased Biosynthesis of: - Phenolics/Flavonoids - Terpenoids - Alkaloids Gene_Expression->Secondary_Metabolites Results in Experimental_Workflow Comparative Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Plant Material (e.g., cell culture, whole plant) Control Control (Solvent only) Plant_Material->Control TRIA This compound Plant_Material->TRIA MeJA Methyl Jasmonate Plant_Material->MeJA SA Salicylic Acid Plant_Material->SA Chitosan Chitosan Plant_Material->Chitosan Extraction Extraction of Secondary Metabolites Control->Extraction TRIA->Extraction MeJA->Extraction SA->Extraction Chitosan->Extraction Quantification Quantification (HPLC, GC-MS, etc.) Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

References

1-Triacontanol's Synergistic Dance with Phytohormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA), a naturally occurring 30-carbon primary alcohol, has long been recognized for its potent plant growth-promoting properties.[1] While its individual effects on plant physiology are well-documented, its synergistic and antagonistic interactions with other key phytohormones—auxins, gibberellins, cytokinins, and abscisic acid—are of increasing interest to researchers seeking to optimize plant growth, yield, and stress resilience. This guide provides a comprehensive comparison of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

I. Synergistic and Antagonistic Effects: A Quantitative Comparison

The interplay between this compound and other phytohormones can lead to a range of outcomes, from enhanced growth promotion to the mitigation of stress responses. The following tables summarize quantitative data from key studies, offering a clear comparison of these effects across different plant species and experimental conditions.

Table 1: Synergistic Effects of this compound with Gibberellic Acid (GA₃)
Plant SpeciesPhytohormone CombinationObserved Synergistic EffectMagnitude of Effect (% Increase over Control)Reference
Coriandrum sativum L. (Coriander)10⁻⁶ M TRIA + 10⁻⁶ M GA₃Shoot Length37.91%[2][3]
Root Length34.78%[2][3]
Dry Weight33.3%[2][3]
Total Chlorophyll (B73375) Content49.01%[2][3]
Carotenoid Content33.98%[2]
Number of Umbels per Plant58.90%[3]
Papaver somniferum L. (Opium Poppy)10⁻⁶ M TRIA + 10⁻⁶ M GA₃Crude Opium YieldSignificant enhancement[4][5]
Morphine ContentEnhanced[4][5]
Table 2: Synergistic Effects of this compound with Auxins and Cytokinins
Plant SpeciesPhytohormone CombinationObserved Synergistic EffectMagnitude of Effect (% Increase over TRIA alone)Reference
Pisum sativum L. (Field Pea)0.5 mg/L TRIA + 0.5 mg/L NAA + 1 mg/L KinetinGreen Pod YieldSynergistic increase[2][6][7]
0.5 mg/L TRIA + 0.5 mg/L NAA + 10 mg/L GA₃ + 1 mg/L KinetinGreen Pod Yield14.3%[2][6][7]
Plant Fresh Weight48.8% (over control)[6][7]
Table 3: Antagonistic Effects of this compound with Abscisic Acid (ABA)
Plant SpeciesPhytohormone CombinationObserved Antagonistic EffectMagnitude of EffectReference
Solanum lycopersicum L. (Tomato)TRIA and ABAStomatal ConductanceTRIA reverses ABA-induced reduction[8][9]
Photosynthetic ActivityTRIA reverses ABA-induced reduction[8][9]
Stomatal OpeningTRIA shows inhibitory effects on ABA-induced closure[8][9]

II. Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols from the cited experiments.

Protocol 1: Synergistic Effects of this compound and Gibberellic Acid in Coriander
  • Plant Material: Coriander (Coriandrum sativum L.) seeds were sown in pots containing a mixture of soil and farmyard manure.

  • Treatments: At 30 days after sowing (DAS), plants were subjected to foliar spray with the following solutions:

    • Control (deionized water)

    • 10⁻⁶ M this compound (TRIA)

    • 10⁻⁶ M TRIA + 10⁻⁸ M Gibberellic Acid (GA₃)

    • 10⁻⁶ M TRIA + 10⁻⁶ M GA₃

    • 10⁻⁶ M TRIA + 10⁻⁴ M GA₃

  • Application: The foliar spray was applied to the plants.

  • Measured Parameters: Various growth parameters (shoot and root length, fresh and dry weight), physiological parameters (chlorophyll and carotenoid content, enzyme activities), and yield characteristics (number of umbels, fruits per umbel, seed weight) were recorded at appropriate growth stages.

  • Experimental Design: The experiment was conducted in a simple randomized design with multiple replicates for each treatment.[3]

Protocol 2: Interaction of this compound with Auxins, Gibberellins, and Cytokinins in Field Pea
  • Plant Material: Field pea (Pisum sativum L. cv. Rondo) plants were grown under field conditions.

  • Treatments: At 43 days after sowing (V4 growth stage), plants received a foliar application of TRIA alone or in combination with other plant growth regulators. The concentrations were:

    • This compound (TRIA): 0.5 mg L⁻¹

    • 1-Naphthaleneacetic acid (NAA - an auxin): 0.5 mg L⁻¹ or 10 mg L⁻¹

    • Gibberellic acid (GA₃): 10 mg L⁻¹

    • Kinetin (KIN - a cytokinin): 1 mg L⁻¹

  • Application: Treatments were applied as a foliar spray.

  • Measured Parameters: Morphological variables (plant height, number of branches) and yield variables (pod length, pod width, number of pods per plant, number of grains per pod, green pod yield) were measured at harvest.

  • Experimental Design: The experiment used a completely randomized block design with eight treatments and three replicates.[6][7]

Protocol 3: Antagonistic Effects of this compound and Abscisic Acid in Tomato under Drought Stress
  • Plant Material: Tomato (Solanum lycopersicum L.) plants were grown in a greenhouse.

  • Treatments: Plants were subjected to two water flow conditions: normal and drought stress. Foliar applications of the following treatments were applied 30 and 45 days after early growth:

    • Control

    • This compound (TRIA)

    • Abscisic Acid (ABA)

    • TRIA + ABA

  • Application: Treatments were applied as a foliar spray to the entire plant.

  • Measured Parameters: Stomatal conductance, photosynthetic activity (operating efficiency of PSII photochemistry), chlorophyll content, stomatal density, stomatal area, and chloroplast volume were evaluated. Bioassays on the leaf epidermis were also conducted to observe stomatal opening.

  • Experimental Design: A completely randomized design with two factors (water condition and chemical treatment) and three repetitions per treatment was employed.[8]

III. Signaling Pathways and a Glimpse into Molecular Crosstalk

The synergistic and antagonistic effects of this compound with other phytohormones are rooted in the complex interplay of their respective signaling pathways. While the precise molecular mechanisms of this crosstalk are still being unraveled, current understanding points to a central role for this compound's second messenger, L(+)-adenosine.[10] The following diagrams, generated using Graphviz, illustrate the known signaling pathways and potential points of interaction.

This compound Signaling Pathway

TRIA_Signaling TRIA This compound Membrane L_adenosine L(+)-adenosine (Second Messenger) Membrane->L_adenosine Elicits Downstream Downstream Cellular Responses (e.g., Enzyme activation, Gene expression) L_adenosine->Downstream Triggers

Caption: The signaling pathway of this compound, leading to the production of the second messenger L(+)-adenosine.

Hypothesized Crosstalk with Phytohormone Signaling Pathways

The following diagrams depict simplified versions of the canonical signaling pathways for auxins, gibberellins, cytokinins, and abscisic acid. The dashed lines and question marks indicate the hypothesized, yet not fully elucidated, points of interaction where L(+)-adenosine may influence these pathways to produce the observed synergistic or antagonistic effects.

Auxin_Crosstalk cluster_TRIA TRIA Pathway cluster_Auxin Auxin Pathway L_adenosine L(+)-adenosine TIR1_AFB TIR1/AFB Receptors L_adenosine->TIR1_AFB ? Aux_IAA Aux/IAA Repressors L_adenosine->Aux_IAA ? Auxin Auxin Auxin->TIR1_AFB TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response

Caption: Potential interaction of L(+)-adenosine with the auxin signaling pathway.

GA_Crosstalk cluster_TRIA TRIA Pathway cluster_GA Gibberellin Pathway L_adenosine L(+)-adenosine GID1 GID1 Receptor L_adenosine->GID1 ? DELLA DELLA Proteins (Repressors) L_adenosine->DELLA ? GA Gibberellin (GA) GA->GID1 GID1->DELLA Promotes degradation of PIFs PIFs (Transcription Factors) DELLA->PIFs Represses GA_Response GA-Responsive Gene Expression PIFs->GA_Response CK_Crosstalk cluster_TRIA TRIA Pathway cluster_CK Cytokinin Pathway L_adenosine L(+)-adenosine AHK AHK Receptors L_adenosine->AHK ? ARR ARR Response Regulators L_adenosine->ARR ? Cytokinin Cytokinin Cytokinin->AHK AHP AHP Phosphotransfer Proteins AHK->AHP Phosphorylates AHP->ARR Phosphorylates CK_Response Cytokinin-Responsive Gene Expression ARR->CK_Response ABA_Crosstalk cluster_TRIA TRIA Pathway cluster_ABA Abscisic Acid Pathway L_adenosine L(+)-adenosine PYR_PYL PYR/PYL/RCAR Receptors L_adenosine->PYR_PYL ? SnRK2 SnRK2 Kinases L_adenosine->SnRK2 ? ABA Abscisic Acid (ABA) ABA->PYR_PYL PP2C PP2C Phosphatases (Negative Regulators) PYR_PYL->PP2C Inhibits PP2C->SnRK2 Inhibits ABA_Response ABA-Responsive Gene Expression (e.g., Stomatal Closure) SnRK2->ABA_Response Activates

References

Statistical Validation of 1-Triacontanol's Growth-Promoting Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA), a naturally occurring saturated 30-carbon primary alcohol found in plant epicuticular waxes, has been widely investigated for its potent plant growth-regulating properties.[1] Its application, typically in nanomolar to micromolar concentrations, has been reported to elicit a broad spectrum of physiological and biochemical responses in plants, leading to enhanced growth, improved yield, and increased stress tolerance.[2] This guide provides a comprehensive comparison of this compound with other major classes of plant growth regulators—auxins, cytokinins, gibberellins, and brassinosteroids—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Comparative Performance Analysis

The efficacy of this compound as a growth promoter is best understood through direct comparison with other well-established plant growth regulators. The following tables summarize quantitative data from various studies, highlighting the differential effects on key growth parameters.

Table 1: Comparative Effects of this compound and Other Plant Growth Regulators on Field Pea (Pisum sativum L.)

TreatmentPlant Height (cm)Number of Branches per PlantPod Length (cm)Pod Width (cm)Number of Pods per PlantNumber of Grains per PodPlant Fresh Weight (g)Green Pod Yield (t ha⁻¹)
Control25.32.59.81.210.56.885.74.5
This compound (TRIA) 26.1 2.6 10.1 1.2 10.1 7.1 89.2 5.0
Auxins (AUX)24.92.49.91.29.86.983.14.8
Gibberellins (GA)28.12.510.21.29.56.792.34.2
Cytokinins (CK)25.82.710.01.310.87.288.55.2
TRIA + AUX25.52.510.01.210.37.087.45.1
TRIA + GA28.52.610.31.29.96.995.14.7
TRIA + CK26.52.810.21.311.27.491.35.5
TRIA + AUX + GA + CK27.82.710.11.311.57.598.65.8

Data adapted from a study on field pea (Pisum sativum L.).[3][4]

Table 2: Influence of this compound on Various Growth and Yield Parameters in Different Plant Species

Plant SpeciesGrowth ParameterThis compound ConcentrationObserved Effect (% increase over control)
Rice (Oryza sativa)Dry Weight10 µg/LNot specified
Tomato (Lycopersicon esculentum)Fruit Yield1.5 ppmNot specified
Cotton (Gossypium hirsutum)Yield0.05 - 0.10 mg/L12 - 31%
Hyacinth Bean (Lablab purpureus)Seed Yield10⁻⁶ M56.3%
Hyacinth Bean (Lablab purpureus)Seed Protein Content10⁻⁶ M14.5%

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Preparation and Application of this compound Solution

Objective: To prepare a stable aqueous solution of this compound for foliar application.

Materials:

  • This compound powder (pure)

  • Ethanol (B145695) (95%) or another suitable organic solvent

  • Tween 20 or other surfactant

  • Distilled water

  • Beakers, magnetic stirrer, volumetric flasks

  • Foliar sprayer

Procedure:

  • Dissolve a known amount of this compound powder in a small volume of ethanol with the aid of gentle heating and stirring.

  • Add a surfactant (e.g., Tween 20 at 0.1% v/v) to the solution to aid in emulsification and improve leaf surface coverage.

  • Slowly add distilled water to the mixture while continuously stirring to form a stable emulsion.

  • The final concentration of the working solution should be adjusted based on the specific crop and experimental design (typically in the range of 0.1 to 10 mg/L).

  • Apply the solution as a fine mist to the foliage of the plants until runoff. Control plants should be sprayed with a solution containing the same concentration of ethanol and surfactant without this compound.

Assessment of Plant Growth Parameters

Objective: To quantify the effect of this compound on various aspects of plant growth.

Parameters and a selection of methods:

  • Plant Height: Measure the distance from the soil surface to the apical meristem using a ruler.

  • Leaf Area: Can be determined non-destructively using a leaf area meter or by capturing digital images of the leaves and analyzing them with image processing software.

  • Fresh and Dry Weight: Harvest the entire plant or specific organs (shoots, roots). Record the fresh weight immediately. For dry weight, place the samples in an oven at 70-80°C until a constant weight is achieved.

  • Chlorophyll (B73375) Content:

    • Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone (B3395972) or ethanol.[8]

    • Centrifuge the extract to pellet the debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.[8]

    • Calculate the chlorophyll concentration using established equations.[9]

  • Enzyme Activity (e.g., Nitrate (B79036) Reductase):

    • Homogenize fresh leaf tissue in a suitable extraction buffer.

    • Centrifuge the homogenate to obtain a crude enzyme extract.

    • Assay the enzyme activity by measuring the rate of substrate conversion to product under specific conditions (e.g., for nitrate reductase, the conversion of nitrate to nitrite).[10]

    • The product can be quantified colorimetrically using a spectrophotometer.[10]

Signaling Pathway and Experimental Workflow

The growth-promoting effects of this compound are believed to be mediated by a second messenger, L(+)-adenosine.[2] The proposed signaling cascade and a general experimental workflow for its validation are depicted below.

triacontanol_signaling_pathway TRIA This compound (Exogenous Application) Membrane Plasma Membrane TRIA->Membrane Adenosine ↑ L(+)-adenosine (Second Messenger) Membrane->Adenosine Elicits Downstream Downstream Signaling (e.g., Ca²⁺ influx, Protein Kinase Activation) Adenosine->Downstream Gene Gene Expression (e.g., Photosynthesis-related genes) Downstream->Gene Physiological Physiological Responses (↑ Photosynthesis, ↑ Nutrient Uptake, ↑ Enzyme Activity) Gene->Physiological Growth Enhanced Plant Growth and Yield Physiological->Growth

Caption: Proposed signaling pathway of this compound in plants.

experimental_workflow PGR_Selection Plant Growth Regulator Selection (this compound vs. Alternatives) Plant_Material Plant Material Preparation (e.g., Seed Germination, Seedling Growth) PGR_Selection->Plant_Material Treatment_Application Treatment Application (Foliar Spray, Soil Drench, etc.) Plant_Material->Treatment_Application Data_Collection Data Collection (Morphological, Physiological, Biochemical) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation and Comparison Statistical_Analysis->Results

Caption: General experimental workflow for validating growth-promoting effects.

Conclusion

The presented data indicates that this compound is a potent plant growth regulator capable of significantly enhancing various growth and yield parameters across a range of plant species. Its efficacy is comparable, and in some cases synergistic, with other established plant growth regulators like auxins, cytokinins, and gibberellins.[3][4] The proposed mechanism of action, involving the second messenger L(+)-adenosine, provides a basis for further molecular and genetic studies to fully elucidate its mode of action.[2] The detailed experimental protocols provided herein offer a standardized framework for researchers to statistically validate the growth-promoting effects of this compound and to further explore its potential applications in agriculture and drug development from plant sources.

References

A Comprehensive Guide to Evaluating 1-Triacontanol Performance in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for designing and conducting field trials to evaluate the performance of 1-Triacontanol, a potent plant growth regulator. It offers a comparative perspective on its efficacy alongside other common alternatives and includes comprehensive experimental protocols and data presentation formats to ensure objective and reproducible results.

Introduction to this compound

This compound (TRIA) is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of plants.[1] It is recognized as a powerful biostimulant that can significantly enhance plant growth, improve yield, and increase resilience to various environmental stresses.[2] TRIA is known to influence a wide range of physiological and biochemical processes in plants, including photosynthesis, protein synthesis, and nutrient uptake.[1] Its mechanism of action is believed to be mediated by a second messenger, L(+)-adenosine, which triggers a cascade of downstream signaling events.[3]

Experimental Protocols for Field Trial Evaluation

A robust and well-designed field trial is crucial for the accurate assessment of this compound's performance. The following protocol outlines a standardized methodology based on the principles of a Randomized Complete Block Design (RCBD), which is highly recommended for agricultural field experiments to minimize the effects of soil variability.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Treatments:

    • T1: Control (e.g., water or a blank formulation without this compound).

    • T2: this compound (at a predetermined optimal concentration, e.g., 1-2 mg/L).

    • T3: Alternative Plant Growth Regulator 1 (e.g., Auxin - Indole-3-acetic acid at a recommended concentration).

    • T4: Alternative Plant Growth Regulator 2 (e.g., Gibberellin - GA3 at a recommended concentration).

    • T5: Alternative Plant Growth Regulator 3 (e.g., Cytokinin - Kinetin at a recommended concentration).

    • T6: Alternative Plant Growth Regulator 4 (e.g., Brassinosteroid - 24-Epibrassinolide at a recommended concentration).

  • Replications: A minimum of four replications (blocks) are recommended to ensure statistical power.

  • Plot Size: The size of individual plots will depend on the crop being tested but should be uniform and large enough to minimize edge effects (e.g., 3m x 5m). A buffer zone should be maintained between plots.

Trial Establishment and Maintenance
  • Site Selection: Choose a field with uniform soil type, fertility, and topography.

  • Land Preparation: Prepare the land according to standard agricultural practices for the selected crop.

  • Sowing/Planting: Sow or transplant the crop uniformly across all plots.

  • Fertilization and Irrigation: Apply basal fertilizers and irrigation as per the standard recommendations for the crop to ensure that these are not limiting factors.

  • Weed and Pest Management: Implement uniform weed and pest control measures across all plots to prevent interference with the experimental results.

Preparation and Application of Treatments
  • This compound Solution Preparation: Due to its poor water solubility, this compound should be dissolved in a small amount of an organic solvent (e.g., ethanol, acetone) before being added to water. A surfactant (e.g., Tween-20) should be included in the final spray solution to ensure proper adhesion to the leaf surface.

  • Application Method: Foliar spraying is the most common and effective method for applying this compound. Ensure uniform coverage of the plant foliage until the point of runoff. Applications can also be made as a soil drench or seed soak, depending on the experimental objectives.

  • Timing of Application: The timing of application is critical and should coincide with key physiological stages of the crop, such as the vegetative growth phase, flowering, and fruit set. Multiple applications may be necessary.

Data Collection

A comprehensive set of data should be collected at regular intervals throughout the growing season and at harvest. Key parameters to measure include:

  • Morphological Parameters:

    • Plant height

    • Number of leaves/branches

    • Leaf area index (LAI)

    • Stem girth

  • Physiological and Biochemical Parameters:

    • Chlorophyll (B73375) content (SPAD meter or spectrophotometric analysis)

    • Photosynthetic rate

    • Stomatal conductance

    • Relative water content

  • Yield and Yield Components:

    • Number of flowers/fruits per plant

    • Fruit/seed weight

    • Total biomass (fresh and dry weight)

    • Harvest index

  • Quality Parameters:

    • Nutrient content

    • Sugar content

    • Protein content

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means should be compared using a suitable post-hoc test, such as Tukey's HSD (Honestly Significant Difference) or Duncan's Multiple Range Test (DMRT), to determine statistically significant differences between the treatments.

Quantitative Data Summary: this compound vs. Alternatives

The following table summarizes the expected performance of this compound in comparison to other classes of plant growth regulators based on available literature. It is important to note that direct head-to-head comparative data under identical field conditions is often limited, and the efficacy of each PGR can vary significantly depending on the crop species, concentration, application timing, and environmental conditions.

Plant Growth RegulatorTypical ConcentrationPrimary Mode of ActionExpected Effects on Key Parameters
This compound 0.1 - 5 mg/LEnhances photosynthesis, protein synthesis, and nutrient uptake.[1]Yield: Significant increase[4] Biomass: Increased fresh and dry weight[5] Chlorophyll Content: Increased[5]
Auxins (e.g., IAA) 10 - 100 mg/LPromote cell elongation, root initiation, and apical dominance.Yield: Can increase fruit set and size[6] Biomass: Promotes vegetative growth Chlorophyll Content: Generally no direct significant effect
Gibberellins (e.g., GA3) 10 - 100 mg/LPromote stem elongation, seed germination, and flowering.Yield: Can increase fruit size and number[6] Biomass: Significant increase in stem length and overall plant height[6] Chlorophyll Content: May decrease concentration due to rapid growth
Cytokinins (e.g., Kinetin) 1 - 10 mg/LPromote cell division, shoot formation, and delay senescence.Yield: Can increase fruit set and delay fruit drop[6] Biomass: Promotes shoot growth and branching Chlorophyll Content: Can help maintain chlorophyll levels and delay leaf senescence[6]
Brassinosteroids (e.g., 24-Epibrassinolide) 0.01 - 0.1 mg/LPromote cell elongation and division, and enhance stress tolerance.Yield: Can increase yield under both normal and stress conditions[7] Biomass: Promotes overall plant growth Chlorophyll Content: Can increase chlorophyll content

Note: The concentrations provided are general ranges and should be optimized for specific crops and conditions.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Analysis Site Selection Site Selection Land Preparation Land Preparation Site Selection->Land Preparation Sowing/Planting Sowing/Planting Land Preparation->Sowing/Planting Plot Layout (RCBD) Plot Layout (RCBD) Sowing/Planting->Plot Layout (RCBD) PGR Solution Preparation PGR Solution Preparation Plot Layout (RCBD)->PGR Solution Preparation Foliar Spraying Foliar Spraying PGR Solution Preparation->Foliar Spraying Data Collection (Pre-Harvest) Data Collection (Pre-Harvest) Foliar Spraying->Data Collection (Pre-Harvest) Harvesting Harvesting Data Collection (Pre-Harvest)->Harvesting Data Recording (Yield & Quality) Data Recording (Yield & Quality) Harvesting->Data Recording (Yield & Quality) Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Recording (Yield & Quality)->Statistical Analysis (ANOVA) Results Interpretation Results Interpretation Statistical Analysis (ANOVA)->Results Interpretation

Caption: Experimental workflow for a field trial evaluating this compound performance.

Signaling Pathway of this compound

G This compound This compound Plasma Membrane Receptor Plasma Membrane Receptor This compound->Plasma Membrane Receptor L(+)-adenosine (Second Messenger) L(+)-adenosine (Second Messenger) Plasma Membrane Receptor->L(+)-adenosine (Second Messenger) Calcium Ion (Ca2+) Influx Calcium Ion (Ca2+) Influx L(+)-adenosine (Second Messenger)->Calcium Ion (Ca2+) Influx Calmodulin Activation Calmodulin Activation Calcium Ion (Ca2+) Influx->Calmodulin Activation Protein Kinase Cascade Protein Kinase Cascade Calmodulin Activation->Protein Kinase Cascade Gene Expression Regulation Gene Expression Regulation Protein Kinase Cascade->Gene Expression Regulation Physiological Responses Physiological Responses Gene Expression Regulation->Physiological Responses

Caption: Proposed signaling pathway of this compound in plant cells.

Conclusion

This compound is a promising plant biostimulant with the potential to significantly enhance crop productivity. However, its efficacy relative to other established plant growth regulators requires rigorous and standardized evaluation. The field trial design and protocols outlined in this guide provide a comprehensive framework for researchers and scientists to conduct objective comparisons. By adhering to these methodologies, the scientific community can generate robust and comparable data, leading to a clearer understanding of the optimal applications and benefits of this compound in modern agriculture. Further head-to-head comparative studies are encouraged to build a more complete dataset on the relative performance of this compound against a wider range of alternatives across various crops and environmental conditions.

References

1-Triacontanol: A Comparative Meta-Analysis of its Impact on Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Triacontanol (TRIA), a naturally occurring saturated 30-carbon primary alcohol found in plant epicuticular waxes and beeswax, has been widely investigated as a potent plant growth regulator.[1][2][3] Its application, particularly in Asian agriculture, has demonstrated significant potential to enhance crop production across a diverse range of species.[1][2] This guide provides a comparative meta-analysis of studies on this compound, summarizing its effects on various crop species, detailing experimental protocols, and elucidating its proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key growth and yield parameters in various crop species as reported in the literature. It is important to note that the efficacy of TRIA is highly dependent on the plant species, concentration, application method, and environmental conditions.[4]

Table 1: Effect of this compound on Crop Growth Parameters

Crop SpeciesGrowth ParameterTreatmentObserved EffectReference
Rice (Oryza sativa)Seedling Dry Weight10 µg/L in nutrient solutionIncreased dry weight and protein content within 3 hours.[5]Ries & Wert (1977)
Rice (Oryza sativa)Leaf Area Index & Dry MatterFoliar spray (concentration not specified)Positive effect on LAI and dry matter accumulation.[6]Samui & Roy (2007)
Tomato (Solanum lycopersicum)Shoot and Root Fresh/Dry Weight1 ppm foliar sprayEnhanced fresh and dry weight of shoots and roots.[7]Khan et al. (2006)
Mangrove (Rhizophora apiculata)Root and Shoot GrowthHypocotyl treatment (concentration varied)Increased number of primary and secondary roots, root length, height, and biomass.[1]Wikipedia
Strawberry (Fragaria × ananassa)Plant Growth under Drought0.5 ppm and 1 ppm foliar sprayMitigated drought-induced suppression of plant growth.[8]Unravelling the Effect of Triacontanol (B1677592) in Combating Drought Stress

Table 2: Effect of this compound on Crop Yield and Quality

Crop SpeciesYield/Quality ParameterTreatmentObserved EffectReference
Rice (Oryza sativa)Grain and Straw Yield0.33 ml/L foliar spray of 95% TRIA51.26% increase in grain yield and 47.13% increase in straw yield over control.[6]Samui & Roy (2007)
Tomato (Lycopersicon esculentum)Fruit Yield1.5 ppm foliar spraySignificant increase in fruit yield.[4]A Comparative Analysis of Triacontanol and 1-Tetracontanol
Various Crops (7 of 10 tested)Marketable Yield5 to 500 mg/ha foliar spraySignificantly increased marketable yield.[5]Growth and Yield of Crops Treated with Triacontanol
Opium Poppy (Papaver somniferum)Capsule Number and Morphine Content0.01 mg/L foliar spraySignificant increase in capsule number and morphine content.[9]Srivastava & Sharma (1990)
Strawberry (Fragaria × ananassa)N, P, K Content in Leaves1 ppm foliar sprayIncreased N, P, and K contents under well-watered, moderate, and severe water conditions.[8]Unravelling the Effect of Triacontanol in Combating Drought Stress

Experimental Protocols

The methodologies employed in studying the effects of this compound vary, but generally follow a standard workflow. Below are detailed protocols for common experimental setups.

General Experimental Workflow for Evaluating this compound

A generalized workflow for assessing the impact of TRIA on plant growth involves several key stages, from treatment preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis prep_solution 1. Preparation of TRIA Solution seed_treatment 2. Seed Treatment (Optional) prep_solution->seed_treatment sowing 3. Sowing and Germination seed_treatment->sowing application 4. TRIA Application (Foliar/Soil) sowing->application growth 5. Plant Growth and Maintenance application->growth data_collection 6. Data Collection growth->data_collection data_analysis 7. Statistical Analysis data_collection->data_analysis results 8. Results and Interpretation data_analysis->results

Caption: A generalized experimental workflow for evaluating the effect of this compound on plant growth.

1. Preparation of this compound Solution:

  • Due to its poor solubility in water, TRIA is typically dissolved in an organic solvent like chloroform, ethanol, or dimethyl sulfoxide (B87167) (DMSO) before being diluted with water to the desired concentration.

  • A surfactant such as Tween 20 or Tween 80 is often added to the final solution to ensure uniform application and absorption by the plant tissues.

2. Application Methods:

  • Foliar Spray: This is the most common method, where a dilute solution of TRIA is sprayed directly onto the leaves of the plants until runoff.[5] Applications are often repeated at specific growth stages, such as the early vegetative stage and at anthesis.[10]

  • Soil Drench: The TRIA solution is applied to the soil around the base of the plants.[4]

  • Seed Soaking: Seeds are soaked in a TRIA solution for a specific duration before sowing to promote germination and early seedling vigor.[4]

  • Nutrient Solution: For hydroponic studies, TRIA is added directly to the nutrient solution.[5]

3. Data Collection:

  • Growth Parameters: Plant height, leaf area, number of leaves, and fresh and dry weight of different plant parts (roots, shoots, leaves) are measured at regular intervals.

  • Yield Parameters: Number of fruits, flowers, or seeds per plant, as well as the total weight of the harvestable product, are recorded.

  • Physiological and Biochemical Parameters: Chlorophyll content, photosynthetic rate, stomatal conductance, transpiration rate, and the activity of various enzymes (e.g., nitrate (B79036) reductase) are measured using standard laboratory techniques.[10][11]

Signaling Pathway of this compound

While the complete mechanism of action of this compound is still under investigation, research suggests that it triggers a signaling cascade that leads to the observed growth-promoting effects. A key component of this pathway is the rapid generation of a second messenger.

Signaling_Pathway TRIA This compound (TRIA) Application Membrane Plant Cell Membrane TRIA->Membrane interacts with L_adenosine Rapid Increase in L(+)-adenosine Membrane->L_adenosine triggers Downstream Downstream Signaling Events L_adenosine->Downstream Gene_Expression Modulation of Gene Expression (e.g., rbcS genes) Downstream->Gene_Expression Physiological_Responses Physiological Responses Gene_Expression->Physiological_Responses leads to Growth Enhanced Growth, Yield, and Stress Tolerance Physiological_Responses->Growth

Caption: Proposed signaling pathway for this compound in plants.

The proposed signaling cascade is initiated by the application of TRIA, which is believed to interact with the plant cell membrane.[3] This interaction leads to a rapid increase in the intracellular concentration of a second messenger, identified as L(+)-adenosine.[2][4] The appearance of L(+)-adenosine has been observed within minutes of TRIA application.[2] This second messenger is then thought to trigger a series of downstream signaling events, which include the modulation of gene expression.[12] For instance, TRIA has been shown to enhance the activity of genes like rbcS and the enzyme RuBisCO, which are crucial for photosynthesis.[12] Ultimately, these molecular changes culminate in the observed physiological responses, such as increased photosynthesis, nutrient uptake, and enzyme activities, leading to enhanced plant growth, yield, and improved tolerance to abiotic stresses.[1][7][10]

Conclusion

The collective evidence from numerous studies strongly supports the role of this compound as a potent plant biostimulant. Its application can lead to significant improvements in growth, yield, and stress resilience across a wide variety of crop species. While the precise molecular mechanisms are still being fully elucidated, the rapid induction of a second messenger signaling cascade provides a framework for understanding its mode of action. For researchers and professionals in drug development and agriculture, this compound represents a promising tool for sustainable crop enhancement. Further meta-analyses involving pooled statistical data from a larger set of studies would be beneficial to provide more precise estimates of its effects under different conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to 1-Triacontanol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of laboratory chemicals. Proper disposal of substances like 1-Triacontanol is paramount for ensuring a safe working environment and protecting our ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and environmental stewardship.

Essential Safety and Handling Protocols

This compound, a long-chain fatty alcohol, is a white, waxy solid at room temperature with low volatility.[1] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and chloroform.[1] While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with a specific waste code, it is crucial to manage its disposal as a chemical waste to prevent environmental contamination.[2][3]

Personal Protective Equipment (PPE):

When handling this compound, especially in powdered form or when creating solutions, appropriate personal protective equipment should be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment, particularly into sewer systems and waterways. The recommended method of disposal is through a licensed chemical waste disposal service.

1. Waste Identification and Segregation:

  • Solid this compound: Unused or expired solid this compound should be collected in a designated waste container.

  • Solutions Containing this compound: Solutions should be segregated based on the solvent used. Do not mix aqueous solutions with organic solvent solutions.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be considered chemical waste and disposed of accordingly.

2. Proper Containerization and Labeling:

  • Use a clearly labeled, non-reactive container with a secure lid for collecting this compound waste.

  • The label should clearly state "this compound Waste" and list any solvents present in the waste.

  • Ensure the container is in good condition and compatible with the waste it will hold.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Keep the container closed except when adding waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.

  • Disposal will likely involve high-temperature incineration at a permitted facility.

Crucially, do not dispose of this compound down the drain. Its low water solubility means it can persist and accumulate in aquatic environments.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely established, the following table summarizes its relevant physical and chemical properties that inform its proper handling and disposal.

PropertyValueReference
Chemical Formula C₃₀H₆₂O[4]
Molecular Weight 438.81 g/mol [4]
Appearance White, waxy solid[1]
Solubility in Water Insoluble[1][5]
Solubility in Organic Solvents Soluble in ethanol and chloroform[1]
Biodegradability Predicted to be biodegradable, though the long carbon chain may result in slower degradation compared to shorter-chain alcohols.[6][7]
Aquatic Toxicity Long-chain fatty alcohols can be toxic to aquatic organisms.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 In-Lab Waste Management cluster_1 Professional Disposal A Generate this compound Waste (Solid, Solution, or Contaminated Material) B Segregate Waste (Solid vs. Liquid, Solvent Type) A->B I Do NOT Dispose Down the Drain A->I C Select & Label Appropriate Waste Container B->C D Store in Designated Waste Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor D->E F Schedule Waste Pickup E->F G Waste Transported to Permitted Facility F->G H Disposal via High-Temperature Incineration G->H

A logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Essential Safety and Logistics for Handling 1-Triacontanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Triacontanol, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its solid, powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedTo protect against dust particles and potential splashes.[1][2]
Face Shield-Recommended in conjunction with goggles for full-face protection against splashes, especially during large-scale operations or spill cleanup.[3]
Hand Protection Chemical-resistant GlovesEN 374To prevent skin contact. Gloves must be inspected before use and changed regularly.[1][4]
Specific Glove MaterialsNitrile rubber, NeopreneRecommended for handling powdered chemicals.[5]
Body Protection Laboratory Coat / Gown-To prevent contamination of personal clothing.[6]
Chemical-resistant Apron/Coveralls-For added protection during procedures with a higher risk of spills or significant dust generation.[7]
Respiratory Protection Not typically required-When handling small quantities in a well-ventilated area.[2][8]
NIOSH-approved RespiratorN95 or higherRequired when engineering controls are insufficient, dust is generated, or exposure limits may be exceeded.[1][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][9] A chemical fume hood is recommended for procedures that may generate dust.

  • Safety Equipment Check: Ensure that an eyewash station and safety shower are readily accessible.

  • Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement and potential for accidents.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE recommendations outlined in the table above.

  • Ensure all PPE is correctly sized and in good condition.

3. Handling and Use:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[8][9]

  • Weighing: If weighing the powder, do so in an enclosure or a fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like chloroform.[10]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[2]

  • Labeling: Clearly label all containers with the chemical name and any relevant hazards.

4. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][10]

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Place unused or contaminated solid this compound into a designated, labeled, and sealed container.

  • Contaminated Materials: Dispose of contaminated PPE (e.g., gloves, disposable lab coats) and other materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[4]

  • Empty Containers: Do not reuse empty containers. They should be disposed of as chemical waste.[11]

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure all waste containers are properly sealed and clearly labeled.

3. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_vent Ensure Proper Ventilation prep_ppe Inspect and Gather PPE prep_vent->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handling_don Don PPE prep_materials->handling_don Proceed to Handling handling_weigh Weigh/Handle Chemical (Avoid Dust) handling_don->handling_weigh handling_use Perform Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon Experiment Complete cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Arrange Final Disposal (via EHS) cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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1-Triacontanol

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